Product packaging for Allyl phenylacetate(Cat. No.:CAS No. 1797-74-6)

Allyl phenylacetate

Cat. No.: B158485
CAS No.: 1797-74-6
M. Wt: 176.21 g/mol
InChI Key: ZCDYAMJXVAUTIM-UHFFFAOYSA-N
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Description

2-Propenyl phenylacetate, also known as allyl alpha-toluate or allyl phenylacetate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Propenyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-propenyl phenylacetate is primarily located in the membrane (predicted from logP). 2-Propenyl phenylacetate has a sweet, fruity, and honey taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B158485 Allyl phenylacetate CAS No. 1797-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-phenylacetate
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InChI

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
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InChI Key

ZCDYAMJXVAUTIM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCOC(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID8061977
Record name Allyl phenylacetate
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Molecular Weight

176.21 g/mol
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Physical Description

Colourless, slightly viscous liquid with a honey-like odour
Record name Allyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl phenylacetate
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Density

1.033-1.041
Record name Allyl phenylacetate
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CAS No.

1797-74-6
Record name 2-Propen-1-yl benzeneacetate
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Record name Allyl phenylacetate
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Record name Allyl phenylacetate
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Record name Benzeneacetic acid, 2-propen-1-yl ester
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Record name ALLYL PHENYLACETATE
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Record name 2-Propenyl phenylacetate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Structure of Allyl Phenylacetate (B1230308)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of allyl phenylacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name prop-2-enyl 2-phenylacetate, is an ester recognized for its characteristic fruity, honey-like aroma.[1] It is utilized in the fragrance and flavoring industries.[1] While it is a known ligand for the human olfactory receptor OR51L1, it has not been reported to occur naturally.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name prop-2-enyl 2-phenylacetate
CAS Number 1797-74-6
Molecular Formula C₁₁H₁₂O₂
SMILES C=CCOC(=O)CC1=CC=CC=C1
InChI InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKey ZCDYAMJXVAUTIM-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 176.21 g/mol
Appearance Colorless, slightly viscous liquid with a honey-like odor
Boiling Point 239-240 °C at 760 mmHg
Melting Point 20.18 °C (calculated)
Density 1.033-1.041 g/mL at 25 °C
Refractive Index 1.508 at 20 °C
Solubility Insoluble in water; miscible with alcohol and oils
Vapor Pressure 0.026 mmHg at 25 °C
Flash Point >100 °C (>212 °F)
log KOW 2.93 (calculated)

Chemical Structure

This compound is an ester comprised of a phenylacetyl group attached to an allyl alcohol moiety. The key functional groups are the ester, the aromatic phenyl ring, and the terminal alkene of the allyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of phenylacetic acid with allyl alcohol, using a strong acid as a catalyst.[1]

Materials:

  • Phenylacetic acid

  • Allyl alcohol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylacetic acid and an excess of allyl alcohol (e.g., 1.5 to 2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or starting material is consumed), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product phenylacetic_acid Phenylacetic Acid reflux Reflux with Dean-Stark Trap phenylacetic_acid->reflux allyl_alcohol Allyl Alcohol allyl_alcohol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux extraction Solvent Extraction reflux->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (Na₂SO₄ or MgSO₄) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Mass Spectrometry (MS):

  • Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

G start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Analytical workflow for this compound.

Spectroscopic Data Interpretation

¹H NMR Spectrum:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Allyl Protons:

    • A multiplet around δ 5.9 ppm for the proton on the central carbon of the double bond (-CH=).

    • Two multiplets around δ 5.2-5.3 ppm for the two terminal vinyl protons (=CH₂).

    • A doublet of triplets around δ 4.6 ppm for the two methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).

  • Methylene Protons: A singlet around δ 3.6 ppm for the two methylene protons between the phenyl ring and the carbonyl group (-CH₂-C=O).

¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal around δ 171 ppm.

  • Aromatic Carbons: Signals in the range of δ 127-134 ppm.

  • Allyl Carbons:

    • A signal around δ 132 ppm for the internal alkene carbon (-CH=).

    • A signal around δ 118 ppm for the terminal alkene carbon (=CH₂).

    • A signal around δ 65 ppm for the methylene carbon attached to the ester oxygen (-O-CH₂-).

  • Methylene Carbon: A signal around δ 41 ppm for the methylene carbon adjacent to the phenyl ring (-CH₂-Ph).

IR Spectrum:

  • C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • =C-H Stretch (Alkene and Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Alkane): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Alkene and Aromatic): Absorption bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of this compound.

  • Major Fragment Ions: A prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. Other fragments may be observed due to the loss of the allyl group or other rearrangements.

References

An In-depth Technical Guide to Allyl Phenylacetate (CAS 1797-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308) (CAS 1797-74-6) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1][2] While extensively utilized in the flavor and fragrance industries, its potential applications and biological interactions are of increasing interest to the scientific community.[2][3] This document provides a comprehensive technical overview of allyl phenylacetate, consolidating its chemical and physical properties, experimental protocols for its synthesis and analysis, and a review of its known biological activities and toxicological profile. The information is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow, slightly viscous liquid under standard conditions.[1][2] It is a synthetic compound that has not been reported to occur naturally.[4] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1797-74-6[5]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [2][3]
IUPAC Name prop-2-enyl 2-phenylacetate[5]
Synonyms Phenylacetic acid allyl ester, Allyl α-toluate[3][5]
Appearance Colorless to pale yellow, slightly viscous liquid[1][2]
Odor Sweet, honey-like, fruity, with rum undertones[1][2]
Boiling Point 239-240 °C (at 760 mmHg)[1][3]
Density 1.037 g/mL at 25 °C[1]
Refractive Index 1.507 to 1.510 at 20 °C[5]
Flash Point >100 °C (>212 °F)[3][5]
Water Solubility 181.9 mg/L (estimated)[6]
LogP 2.81 - 2.93 (estimated)[1][6]

Experimental Protocols

Synthesis: Fischer-Tazewell Esterification

This compound is commonly synthesized via the Fischer-Tazewell esterification of phenylacetic acid and allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][7] The reaction is reversible and is typically driven towards the product by using an excess of one reactant (usually the less expensive alcohol) and/or by removing water as it is formed.[7][8]

Detailed Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a condenser, combine phenylacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, isohexanes).[2]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the carboxylic acid mass) to the stirred mixture.[2]

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the equilibrium towards the formation of the ester.[2][9]

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and remove any unreacted phenylacetic acid.[10]

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual salts and water.[10]

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ester by vacuum distillation to obtain the final high-purity this compound.[2]

G cluster_synthesis Synthesis cluster_purification Purification Reactants Phenylacetic Acid + Allyl Alcohol + Acid Catalyst (H₂SO₄) Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Esterification Workup Cool & Transfer to Separatory Funnel Reflux->Workup Reaction Complete Wash1 Wash with NaHCO₃ (aq) Workup->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Filter Filter & Evaporate Solvent Dry->Filter Distill Vacuum Distillation Filter->Distill Product Product Distill->Product Pure Allyl Phenylacetate

Figure 1: General experimental workflow for the synthesis and purification of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as fragrance or flavor formulations.[11][12]

Detailed Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethanol) to a concentration within the calibrated range of the instrument. Add an internal standard if quantitative analysis is required.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.[13]

    • Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used.[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet: Split/splitless injector, typically operated at 250 °C.

    • Oven Program: A temperature gradient is used to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5 minutes.[13]

    • Mass Spectrometer: Agilent 5975 MS or similar, coupled to the GC.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify this compound by comparing its retention time and the fragmentation pattern of its mass spectrum with that of a certified reference standard or a library database (e.g., NIST, Wiley).[5] The mass spectrum is characterized by its molecular ion peak and key fragment ions. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilute Dilute in Solvent (e.g., DCM) Sample->Dilute Spike Add Internal Standard Dilute->Spike Inject Inject into GC Spike->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Result Quantify->Result Final Concentration

Figure 2: General workflow for the quantitative analysis of this compound by GC-MS.

Biological Activity and Toxicology

Toxicological Profile

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause skin and serious eye irritation.[14] The toxicological data is summarized in the table below. The toxicity of many allyl esters is often linked to their potential hydrolysis to allyl alcohol, which is metabolized to the hepatotoxic compound acrolein.[11]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
Acute Oral LD₅₀ RatOral650 mg/kg[14][15]
Acute Dermal LD₅₀ RabbitDermal>310 mg/kg[14]
Skin Irritation Human, RabbitDermalIrritant[1][14]
Eye Irritation --Causes serious eye irritation[14]
Genotoxicity In vitroBlueScreen AssayNegative for cytotoxicity and genotoxicity[6]
Skin Sensitization HumanMaximization TestNo sensitization observed when controlling for free allyl alcohol[16]
Metabolic Pathways and Mechanism of Action

The biological activity of this compound is not extensively studied, particularly in the context of drug development signaling pathways. Its primary known interactions are related to olfaction and its metabolic fate.

  • Olfactory Receptor Interaction: this compound is one of the few known specific ligands for the human olfactory receptor OR51L1, which contributes to its distinct honey-like scent perception.[2][4]

  • Metabolism: In humans, it is expected that this compound would first undergo hydrolysis by esterase enzymes to yield allyl alcohol and phenylacetate (phenylacetic acid). The phenylacetate moiety then enters a well-characterized metabolic pathway for xenobiotic clearance.[17][18] Phenylacetate is activated to phenylacetyl-CoA, which is then conjugated primarily with the amino acid L-glutamine to form phenylacetylglutamine.[17][19] This water-soluble conjugate is then efficiently excreted in the urine.[17] This pathway is also utilized by the drug sodium phenylacetate, which acts as an ammonia (B1221849) scavenger in the treatment of urea (B33335) cycle disorders.[18][19]

G APA This compound Hydrolysis Esterase-mediated Hydrolysis APA->Hydrolysis AA Allyl Alcohol Hydrolysis->AA Product 1 PA Phenylacetate (Phenylacetic Acid) Hydrolysis->PA Product 2 PA_CoA Phenylacetyl-CoA PA->PA_CoA Activation Conjugation Conjugation with L-Glutamine PA_CoA->Conjugation PAGN Phenylacetylglutamine Conjugation->PAGN Excretion Urinary Excretion PAGN->Excretion

Figure 3: Proposed metabolic pathway of this compound in humans.

Applications

The primary applications of this compound are derived from its potent aromatic properties:

  • Fragrance and Perfume Industry: It is used as a fragrance ingredient in perfumes, soaps, lotions, and other personal care products to impart a sweet, floral, and long-lasting jasmine-like scent.[2][3]

  • Flavoring Industry: It is employed as a flavoring agent in food and beverages, particularly in honey, pineapple, and various fruit flavors for products like candy and baked goods.[1][3]

  • Research: As a known ligand for the olfactory receptor OR51L1, it can be used as a chemical probe in studies of olfaction and chemosensation.[4]

Safety and Handling

This compound is classified as toxic in contact with skin and harmful if swallowed or inhaled.[14] It causes skin and serious eye irritation.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Store in a cool, dry place away from incompatible materials.[20] Dispose of contents and container to an approved waste disposal plant.[11]

References

An In-depth Technical Guide to the Synthesis of Allyl Phenylacetate from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl phenylacetate (B1230308) from phenylacetic acid, primarily focusing on the Fischer-Speier esterification method. This document outlines the core chemical principles, detailed experimental protocols, and characterization of the final product. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a practical guide for laboratory application. Allyl phenylacetate is a valuable ester known for its fruity, honey-like aroma, finding applications in the fragrance and flavoring industries.[1]

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of phenylacetic acid with allyl alcohol. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible, and therefore, strategies must be employed to drive the equilibrium towards the formation of the desired ester product.[4] Common methods to achieve this include using an excess of one of the reactants (typically the more cost-effective or easily removable one, in this case, allyl alcohol) or by the continuous removal of water as it is formed, often accomplished using a Dean-Stark apparatus.[2][5]

Various acid catalysts can be employed to facilitate this reaction, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) being the most common homogeneous catalysts.[2] Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer a more environmentally friendly alternative, allowing for easier separation and potential recycling of the catalyst.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of phenylacetic acid with allyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the allyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final product, this compound, and regenerates the acid catalyst.

Fischer_Esterification reactants Phenylacetic Acid + Allyl Alcohol protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) reactants->protonation + H+ activated_acid Activated Phenylacetic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Allyl Alcohol activated_acid->nucleophilic_attack + Allyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated this compound water_elimination->protonated_ester - H2O deprotonation Deprotonation protonated_ester->deprotonation products This compound + Water deprotonation->products catalyst_regeneration Regeneration of Acid Catalyst (H+) deprotonation->catalyst_regeneration

Caption: Fischer esterification mechanism for this compound synthesis.

Quantitative Data Presentation

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, reaction temperature, and method of water removal. Below is a summary of reported yields for the esterification of phenylacetic acid under different catalytic systems.

CatalystAlcoholReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid (H₂SO₄)Allyl AlcoholReflux2~86[6]
Amberlyst-15Various alcohols1106~80

Note: The yield reported for Amberlyst-15 is a general finding for the esterification of phenylacetic acid with several hydroxylated derivatives, including propan-1-ol, phenylmethanol, prop-2-en-1-ol (allyl alcohol), and cyclohexanol.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification using a sulfuric acid catalyst.

Materials and Equipment
  • Phenylacetic acid

  • Allyl alcohol (ensure it is anhydrous for best results)

  • Concentrated sulfuric acid (H₂SO₄)

  • Isohexanes (or another suitable solvent for azeotropic water removal, e.g., toluene)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus (10 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Vacuum distillation apparatus

  • Rotary evaporator (optional)

Experimental Workflow

Synthesis_Workflow start Start reactants Charge RBF with Phenylacetic Acid, Allyl Alcohol, Isohexanes, and H2SO4 start->reactants reflux Reflux with a Dean-Stark Trap (Collect water) reactants->reflux cool Cool Reaction Mixture reflux->cool wash1 Wash with Water cool->wash1 wash2 Wash with 5% NaHCO3 Solution wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer (Anhydrous Na2SO4) wash3->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator or Distillation) filter->evaporate distill Vacuum Distillation of Crude Product evaporate->distill product Collect Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

Detailed Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 34.0 g (0.25 mol) of phenylacetic acid, 21.8 g (0.375 mol, 1.5 equivalents) of allyl alcohol, and 30 mL of isohexanes.

  • Catalyst Addition: Carefully add 0.25 mL of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux and Water Removal: Attach a 10 mL Dean-Stark apparatus and a reflux condenser to the round-bottom flask. Heat the mixture to a gentle reflux. The isohexanes will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Continue the reflux for approximately 2 hours, or until no more water is collected in the trap.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer successively with:

      • 100 mL of cold water (repeat twice).

      • 100 mL of 5% sodium bicarbonate solution (repeat twice, be cautious of gas evolution).

      • 100 mL of saturated sodium chloride solution (brine). If an emulsion forms, the addition of more brine can help to break it.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for at least 1 hour with occasional swirling.

  • Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the isohexanes and any excess allyl alcohol using a rotary evaporator or by simple distillation.

  • Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 89-93 °C at 3 mm Hg.[6] Collect the fraction that distills at the correct temperature and pressure. The expected yield is approximately 38.0 g (86%).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[2]
Molecular Weight176.21 g/mol [2]
AppearanceColorless, slightly viscous liquid[2]
OdorFruity, honey-like[1]
Boiling Point239-240 °C @ 760 mm Hg[2]
89-93 °C @ 3 mm Hg[6]
Density1.033-1.041 g/mL @ 25 °C[2]
Refractive Index1.507-1.510 @ 20 °C[7]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra available in databases such as SpectraBase confirm the structure of this compound. Key expected signals include those for the aromatic protons, the benzylic protons, and the protons of the allyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides evidence for the carbon framework of the molecule. Data is available in spectral databases like SpectraBase.[8]

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key expected absorption bands are:

  • ~1735 cm⁻¹: Strong C=O stretch of the ester.

  • ~3030 cm⁻¹: C-H stretches of the aromatic ring and the vinyl group.

  • ~1645 cm⁻¹: C=C stretch of the allyl group.

  • ~1200-1000 cm⁻¹: C-O stretch of the ester.

  • ~990 and 920 cm⁻¹: Out-of-plane bending for the =CH₂ of the allyl group.

Spectra are available for reference in the PubChem database.[2]

Conclusion

The synthesis of this compound from phenylacetic acid via Fischer esterification is a robust and well-established method. By employing an acid catalyst and effectively removing the water byproduct, high yields of the desired ester can be achieved. This guide has provided a detailed protocol for this synthesis, along with comprehensive data for the characterization of the final product. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis.

References

The Enigmatic Presence of Allyl Phenylacetate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308), a volatile ester known for its characteristic fruity, honey-like aroma, is a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. While widely utilized as a synthetic additive, its natural occurrence in plants is a subject of considerable ambiguity and sparse documentation. This technical guide provides a comprehensive review of the current, albeit conflicting, evidence regarding the presence of allyl phenylacetate in botanical sources. It aims to consolidate the available data, highlight the significant gaps in our understanding, and propose methodologies for future research. This document addresses the compound's reported occurrences, presents a hypothetical biosynthetic pathway, and outlines a general experimental workflow for its detection and quantification in plant matrices. The information is intended to serve as a foundational resource for researchers investigating plant-derived secondary metabolites and their potential applications.

Natural Occurrence: Conflicting Evidence and Scarcity of Data

The natural origin of this compound is not well-established in scientific literature. While some chemical databases and secondary sources have reported its presence in specific plant species, comprehensive analytical studies of these same plants often fail to corroborate these claims. This discrepancy underscores a critical need for rigorous, validated analytical investigations.

Initial database entries suggested the presence of this compound in mango (Mangifera indica) and betel leaf (Piper betle). However, multiple detailed gas chromatography-mass spectrometry (GC-MS) analyses of volatile compounds from a wide range of mango cultivars have not listed this compound as a constituent[1][2][3].

The evidence for its presence in Piper betle is slightly more substantial but remains inconsistent. One study identified 4-allyl phenylacetate as a primary component of essential oil from Indonesian betel leaves[4]. Another investigation of betel leaf essential oil from Vietnam detected 4-allylphenyl acetate (B1210297) as a minor component[5]. Conversely, other detailed chemical analyses of P. betle essential oils from different geographical locations did not report its presence, instead identifying other phenylpropanoids like eugenol, safrole, and chavicol as the major constituents[6][7][8]. This suggests that the occurrence of this compound may be restricted to specific chemotypes or varieties of P. betle, or it could be a result of misidentification in earlier studies.

Table 1: Reported Natural Occurrence of this compound
Plant SpeciesCommon NamePart of PlantReported PresencePrimary Scientific Validation
Mangifera indicaMangoFruitReported in chemical databases[1][3]Not confirmed in multiple comprehensive volatile analyses[1][2][3]
Piper betle L.Betel LeafLeafMain component (Indonesia)[4], Minor component (Vietnam)[5]Inconsistent; not found in studies from other regions[6][7][8]

Biosynthesis: A Hypothetical Pathway

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, based on known metabolic pathways for related compounds, a hypothetical route can be proposed. This pathway would likely involve precursors from the shikimate pathway, which is the source of aromatic amino acids like L-phenylalanine.

The biosynthesis can be broken down into two main parts: the formation of the phenylacetyl moiety and the generation of the allyl group, followed by their esterification.

  • Formation of Phenylacetic Acid (PAA): Phenylacetic acid is a known plant auxin, and its biosynthesis from L-phenylalanine is established. It can proceed through several intermediates, with the phenylpyruvic acid pathway being a primary route[9].

  • Formation of Allyl Alcohol: The generation of an allyl group in plants is less straightforward. In the context of allylphenols like eugenol, the allyl side chain is formed through a reduction cascade from a cinnamoyl-CoA precursor[10]. A similar reduction of a phenylacetyl-CoA intermediate could potentially lead to 2-phenylethanol, but not directly to allyl alcohol. A more plausible route to allyl alcohol could involve pathways related to isoprenoid biosynthesis or other less common metabolic transformations.

  • Esterification: The final step would be an esterification reaction between a phenylacetyl moiety (likely activated as phenylacetyl-CoA) and allyl alcohol, catalyzed by an acyltransferase.

dot```dot graph Hypothetical_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; pathway_label [shape=plaintext, fontcolor="#202124"];

// Pathway Definition { rank=same; shikimate [label="Shikimate Pathway", shape=plaintext, fontcolor="#202124"]; }

{ rank=same; phe [label="L-Phenylalanine", class="substance"]; }

{ rank=same; ppa [label="Phenylpyruvic Acid", class="substance"]; paa [label="Phenylacetic Acid", class="substance"]; allyl_precursor [label="Allyl Precursor\n(e.g., from Isoprenoid Pathway)", class="substance"]; }

{ rank=same; pa_coa [label="Phenylacetyl-CoA", class="substance"]; allyl_alcohol [label="Allyl Alcohol", class="substance"]; }

{ rank=same; allyl_phenylacetate [label="this compound", class="substance", fillcolor="#FBBC05", fontcolor="#202124"]; }

// Edges shikimate -> phe; phe -> ppa [label="Aromatic Amino Acid\nAminotransferase"]; ppa -> paa [label="Decarboxylase/\nOxidoreductase Steps"]; paa -> pa_coa [label="CoA Ligase"]; allyl_precursor -> allyl_alcohol [label="Multiple Steps"]; pa_coa -> allyl_phenylacetate [arrowhead=none]; allyl_alcohol -> allyl_phenylacetate [label="Acyltransferase\n(Hypothetical)"]; }

Caption: General workflow for this compound analysis.

Signaling Pathways and Physiological Role

Currently, there is no information available in the scientific literature regarding any specific signaling pathways or physiological roles of this compound in plants. Its precursor, phenylacetic acid (PAA), is a known natural auxin that influences plant growth and development, particularly root formation.[9][11][12] It is plausible that if this compound is naturally present, it may serve as a volatile signal in plant-insect or plant-pathogen interactions, given its aromatic properties. It could also be a detoxification or storage form of PAA. However, these possibilities are purely speculative and require experimental validation.

Conclusion and Future Directions

The natural occurrence of this compound in plants is poorly substantiated. The conflicting reports in the literature, coupled with a lack of rigorous, reproducible analytical data, render its status as a natural product uncertain. For researchers in drug development and natural products chemistry, this presents both a challenge and an opportunity.

Future research should focus on:

  • Targeted Analytical Studies: Performing systematic GC-MS and/or GCxGC-TOFMS analyses on various cultivars and geographical variants of Mangifera indica and Piper betle to definitively confirm or refute the presence of this compound.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and transcriptomic analysis to investigate the potential biosynthetic route of this ester in plants where its presence is confirmed.

  • Bioactivity Screening: If its natural occurrence is verified, exploring the potential ecological roles and pharmacological activities of this compound, distinguishing its effects from those of its precursor, phenylacetic acid.

Until such studies are conducted, this compound should be primarily considered a synthetic compound, with its reported natural occurrences treated with caution.

References

The Olfactory Profile of Allyl Phenylacetate: A Technical Guide for Sensory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic aroma chemical widely utilized in the flavor and fragrance industry. Its distinct olfactory profile contributes significantly to a variety of commercial products. Understanding the detailed sensory characteristics of this molecule is crucial for its effective application in product development and for fundamental research in olfaction. This technical guide provides an in-depth overview of the olfactory profile of allyl phenylacetate, including its sensory descriptors, interaction with olfactory receptors, and the experimental protocols required for its comprehensive sensory evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application in sensory studies.

PropertyValueReference
Chemical Formula C₁₁H₁₂O₂[1]
Molar Mass 176.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
CAS Number 1797-74-6[1]
Boiling Point 239-240 °C[2]
Vapor Pressure 0.0119 hPa @ 20°C[1]

Olfactory Profile of this compound

The odor of this compound is complex and is primarily characterized by a combination of fruity and sweet notes.

Qualitative Olfactory Profile

Sensory evaluations have consistently described the odor of this compound with the following primary descriptors:

  • Fruity: This is the most dominant characteristic, often described with nuances of pineapple.[1]

  • Sweet: A strong sweet note is a key feature of its profile.[1]

  • Honey: A distinct honey-like aroma is frequently reported.[3]

Secondary and tertiary notes that provide further complexity to its profile include:

  • Floral [1]

  • Balsamic [1]

  • Chamomile [4]

  • Cocoa [4]

One source provides a semi-quantitative breakdown of its odor profile as follows:

Odor DescriptorPercentage
Fruity 86.68%
Sweet 86.30%
Honey 64.32%
Floral 58.65%
Balsamic 54.49%

Source: Scent.vn[1]

Quantitative Olfactory Data

Interaction with Olfactory Receptors

Recent research has identified specific olfactory receptors (ORs) that are activated by this compound. This information is vital for understanding the molecular basis of its perception. This compound is a known ligand for the human olfactory receptors OR1A1 and OR2W1 .[5][6] The activation of this specific combination of receptors by this compound molecules is the initial step in the neural signaling that ultimately leads to the perception of its characteristic scent.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a cascade of intracellular events within the olfactory sensory neuron. This process, known as signal transduction, converts the chemical signal into an electrical signal that is transmitted to the brain. The diagram below illustrates the key steps in this pathway.

Olfactory_Signal_Transduction cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (e.g., OR1A1, OR2W1) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx of Cl_channel Ca²⁺-activated Chloride Channel Ca_ion->Cl_channel Opens Cl_ion Cl_channel->Cl_ion Efflux of Depolarization Depolarization Cl_ion->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction pathway initiated by an odorant.

Experimental Protocols for Sensory Analysis

To quantitatively characterize the olfactory profile of this compound, standardized sensory evaluation methodologies are employed. These protocols are designed to minimize bias and ensure the reliability and validity of the results.

Odor Detection Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage of a sensory panel, typically 50%.

Methodology (ASTM E679 - Ascending Forced-Choice Method):

  • Panelist Selection and Training: A panel of at least 16-20 individuals is selected and trained to recognize and respond to olfactory stimuli consistently. Panelists are screened for anosmia to the target compound.

  • Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil) is prepared. The concentration range should span from well below the expected threshold to clearly detectable levels.

  • Presentation: Samples are presented to panelists in a controlled environment with respect to temperature, humidity, and airflow. A common method is the use of glass sniffing jars or olfactometers.

  • Forced-Choice Task: In each trial, a panelist is presented with three samples: two blanks (solvent only) and one containing a specific dilution of this compound. The panelist's task is to identify the odorous sample.

  • Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Sensory Intensity Rating

Intensity rating provides a quantitative measure of the perceived strength of an odor at a given concentration.

Methodology (Labeled Magnitude Scale - LMS):

  • Panelist Training: Panelists are trained to use a labeled magnitude scale, which is a semantic scale of perceptual intensity characterized by a quasi-logarithmic spacing of its verbal labels (e.g., "barely detectable," "weak," "moderate," "strong," "very strong," "strongest imaginable").

  • Sample Preparation: A range of concentrations of this compound is prepared.

  • Evaluation: Panelists are presented with each concentration and asked to rate the perceived intensity of the odor on the LMS.

  • Data Analysis: The verbal labels are converted to numerical values, and the mean intensity rating for each concentration is calculated. This allows for the generation of a dose-response curve.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines gas chromatographic separation with sensory detection to identify the specific compounds in a mixture that contribute to the overall aroma. While this compound is a single compound, GC-O is crucial for ensuring its purity and for studying its aroma contribution in complex fragrance mixtures.

Methodology:

  • Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the effluent as it elutes. The effluent is typically split between the sniffing port and a chemical detector (e.g., a flame ionization detector or mass spectrometer).

  • Sample Injection: A solution of this compound is injected into the GC.

  • Olfactory Evaluation: As the compound elutes and passes through the sniffing port, the panelist records the perceived odor, its intensity, and its duration.

  • Data Correlation: The timing of the olfactory event is correlated with the peak on the chromatogram from the chemical detector to confirm the identity of the odor-active compound.

The following diagram illustrates a typical workflow for the sensory evaluation of an aroma chemical.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_testing Sensory Testing cluster_instrumental Instrumental Analysis cluster_analysis Data Analysis & Reporting Panelist_Screening Panelist Screening & Training Odor_Threshold Odor Threshold Determination (e.g., ASTM E679) Panelist_Screening->Odor_Threshold Intensity_Rating Intensity Rating (e.g., Labeled Magnitude Scale) Panelist_Screening->Intensity_Rating Aroma_Profiling Aroma Profile Analysis Panelist_Screening->Aroma_Profiling Sample_Preparation Sample Preparation (Dilutions) Sample_Preparation->Odor_Threshold Sample_Preparation->Intensity_Rating Sample_Preparation->Aroma_Profiling GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Preparation->GC_O Data_Analysis Statistical Analysis Odor_Threshold->Data_Analysis Intensity_Rating->Data_Analysis Aroma_Profiling->Data_Analysis GC_O->Data_Analysis Report Comprehensive Olfactory Profile Data_Analysis->Report

Caption: General workflow for sensory evaluation of an aroma chemical.

Conclusion

This compound possesses a characteristic and commercially valuable olfactory profile dominated by fruity, sweet, and honey notes. Its interaction with specific olfactory receptors, OR1A1 and OR2W1, provides a molecular basis for its perception. While specific quantitative sensory data for this compound is not widely published, the standardized experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to conduct their own comprehensive sensory evaluations. A thorough understanding of both the qualitative and quantitative aspects of its aroma profile, along with its receptor interactions, is essential for the informed and effective use of this compound in both commercial applications and scientific research.

References

Allyl Phenylacetate: A Comprehensive Technical Guide for Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic aroma chemical prized for its unique and complex olfactory profile. Characterized by a sweet, honey-like aroma with fruity and floral undertones, it finds extensive application in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of allyl phenylacetate, including its chemical properties, synthesis, applications in flavor and fragrance formulations, and its interaction with human olfactory receptors.

Chemical and Physical Properties

This compound is an ester of allyl alcohol and phenylacetic acid.[1] It is a colorless to pale yellow liquid with a distinctive sweet, honey, and fruity aroma.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
CAS Number 1797-74-6[3]
FEMA Number 2039[2]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Sweet, honey, fruity, floral, rummy[2]
Boiling Point 239-240 °C at 760 mmHg[3]
Flash Point >100 °C (>212 °F)[2]
Specific Gravity 1.033–1.041 @ 25°C[2]
Solubility Insoluble in water; soluble in alcohol and oils[2]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with allyl alcohol, using an acid catalyst.[1][4][5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Phenylacetic acid

  • Allyl alcohol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Apparatus for reflux with a Dean-Stark trap

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phenylacetic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.[6][7]

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[6][8]

  • Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[7]

Fischer_Esterification_Workflow Reactants Phenylacetic Acid + Allyl Alcohol + Sulfuric Acid (catalyst) + Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heat Workup Cooling and Aqueous Workup (Water, NaHCO₃ washes) Reflux->Workup Reaction Completion Drying Drying with Na₂SO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure Allyl Phenylacetate Purification->Product

Fischer-Speier Esterification Workflow

Applications in Flavor Chemistry

This compound is valued in flavor compositions for its ability to impart sweet, honey-like notes.[2] It is particularly effective in creating honey, pineapple, and various fruit and rum flavors.[9]

Usage Levels in Food Products:

Food CategoryTypical Use Level (ppm)
Baked Goods10 - 40
Candy10 - 15

Data compiled from available industry information.[9]

Experimental Protocol: Sensory Evaluation for Flavor Threshold Determination (Triangle Test)

The triangle test is a common method to determine if a sensory difference exists between two samples, which can be adapted to find a detection threshold.[10][11][12][13][14]

Objective: To determine the minimum concentration of this compound detectable in a specific food or beverage matrix.

Materials:

  • A panel of trained sensory assessors (typically 15-25).

  • A series of samples of the food/beverage matrix with increasing concentrations of this compound.

  • A control sample of the matrix without any added this compound.

  • Identical, coded sample containers.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

Procedure:

  • Prepare a range of concentrations of this compound in the desired matrix.

  • For each concentration level, present three coded samples to each panelist: two will be the control, and one will contain the this compound. The order of presentation should be randomized for each panelist.[10]

  • Instruct the panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[13]

  • Record the responses of each panelist for each concentration level.

  • The detection threshold is typically defined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Triangle_Test_Workflow cluster_preparation Sample Preparation cluster_presentation Sample Presentation to Panelist Control Control Sample Set1 Control | Control | Test Set2 Control | Test | Control Set3 Test | Control | Control Test Test Sample (with this compound) Evaluation Panelist Evaluates and Identifies 'Odd' Sample Set1->Evaluation Randomized Presentation Set2->Evaluation Randomized Presentation Set3->Evaluation Randomized Presentation Analysis Statistical Analysis of Results Evaluation->Analysis Threshold Determination of Detection Threshold Analysis->Threshold

Triangle Test Workflow for Threshold Determination

Applications in Fragrance Chemistry

In perfumery, this compound contributes a sweet, floral, and slightly animalic honey note, often reminiscent of jasmine.[12] It is used to enhance and add complexity to floral and oriental fragrance compositions.

Example Fragrance Accord Component: While specific formulations are proprietary, this compound can be a valuable component in building jasmine and honey accords, often blended with other materials like benzyl (B1604629) acetate, indole, and various floral and sweet notes.

Experimental Protocol: Stability Testing of this compound in a Fragrance Base

Objective: To evaluate the stability of this compound in a hydroalcoholic fragrance base under accelerated aging conditions.

Materials:

  • This compound

  • Hydroalcoholic fragrance base (e.g., ethanol/water mixture)

  • Control sample (fragrance base without this compound)

  • Glass vials with airtight seals

  • Oven for accelerated aging (e.g., at 40-45°C)

  • GC-MS for chemical analysis

  • Trained sensory panel for olfactory evaluation

Procedure:

  • Prepare a solution of this compound in the fragrance base at a typical concentration.

  • Prepare a control sample of the fragrance base without the aroma chemical.

  • Store samples under different conditions:

    • Accelerated aging: in an oven at a constant elevated temperature (e.g., 40°C).

    • Room temperature: as a control for real-time aging.

    • Light exposure: under a UV lamp to assess photodegradation.

  • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples.

  • Chemical Analysis (GC-MS): Quantify the concentration of this compound to determine its degradation over time.

  • Olfactory Evaluation: A trained sensory panel evaluates the odor profile of the samples compared to a freshly prepared standard to detect any changes in scent.

Interaction with Olfactory Receptors and Signaling Pathway

This compound is a known ligand for the human olfactory receptor OR51L1.[1][15] Olfactory receptors are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal epithelium.[16] The binding of an odorant molecule, such as this compound, to its specific receptor initiates a signal transduction cascade.

This cascade typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately resulting in the perception of smell.[18]

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane OR51L1 OR51L1 G_protein Gαolf OR51L1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Depolarization Neuron Depolarization CNG_channel->Depolarization Influx Odorant Allyl Phenylacetate Odorant->OR51L1 Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Cations Ca²⁺, Na⁺ Signal Signal to Olfactory Bulb Depolarization->Signal

Olfactory Signaling Pathway for this compound

Conclusion

This compound is a versatile and valuable aroma chemical with a distinct honey-sweet and fruity-floral character. Its applications in both flavor and fragrance are well-established, contributing significantly to the creation of appealing and complex sensory experiences. A thorough understanding of its chemical properties, synthesis, and interaction with the olfactory system is crucial for its effective utilization in research, product development, and various scientific disciplines. Further research into its specific flavor and odor thresholds across different matrices would be beneficial for more precise formulation control.

References

Toxicological Profile of Allyl Phenylacetate: A Comprehensive Guide for Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) (CAS No. 1797-74-6) is an ester widely used as a fragrance ingredient in various consumer products. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for conducting comprehensive risk assessments. This technical guide provides an in-depth overview of the available toxicological data for allyl phenylacetate, including acute and repeated dose toxicity, and genotoxicity. Detailed experimental protocols for key toxicological assays are presented, along with visualizations of its metabolic pathway and the signaling cascades associated with its toxic effects.

Toxicological Data Summary

The toxicological data for this compound is summarized below. It is important to note that for some endpoints, data from read-across analogs have been used to inform the risk assessment.

Quantitative Toxicity Data
EndpointTest SpeciesRouteValueReference
Acute Toxicity
LD50RatOral650 mg/kg bwSafety data sheet - Advanced Biotech[1]
LD50RabbitDermal>310 mg/kg bwSafety data sheet - Advanced Biotech[1]
Repeated Dose Toxicity
NOAEL (90-day study)RatOral25 mg/kg bw/day (read-across from diallyl phthalate)RIFM fragrance ingredient safety assessment[2]
Genotoxicity

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. The following sections outline the standard protocols for assessing acute toxicity, genotoxicity, and repeated dose toxicity, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize the number of animals required.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Dosing Procedure:

    • A single animal is dosed at a starting dose level.

    • The animal is observed for signs of toxicity and mortality over a specified period (typically 48 hours).

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[3][4][5][6]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of point mutations.[3][4]

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.[4][5]

  • Exposure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.[6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test assesses the ability of a substance to induce chromosomal damage in cultured mammalian cells.[7][8][9]

  • Cell Lines: Appropriate cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[10][11]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).

  • Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A positive response is characterized by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.[7]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolism to reactive intermediates.

Metabolic Activation of this compound

This compound undergoes hydrolysis, catalyzed by esterases, to yield allyl alcohol and phenylacetic acid. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[7][12] Acrolein is the ultimate toxicant responsible for the observed adverse effects.[12][13]

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Detoxification / Further Metabolism cluster_2 Toxicity This compound This compound Allyl Alcohol Allyl Alcohol This compound->Allyl Alcohol Esterases (Hydrolysis) Phenylacetic Acid Phenylacetic Acid This compound->Phenylacetic Acid Esterases (Hydrolysis) Acrolein Acrolein Allyl Alcohol->Acrolein Alcohol Dehydrogenase (ADH) Further Metabolism Further Metabolism Phenylacetic Acid->Further Metabolism Detoxification Products Detoxification Products Acrolein->Detoxification Products Glutathione-S-Transferase (GST) Cellular Macromolecules Cellular Macromolecules Acrolein->Cellular Macromolecules Adduct Formation Cellular Macromolecules\n(Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Toxic Effects Toxic Effects Cellular Macromolecules->Toxic Effects

Metabolic activation of this compound to the reactive metabolite, Acrolein.

Acrolein-Induced Cellular Stress and Apoptotic Signaling

Acrolein is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[12] The primary mechanisms of acrolein-induced toxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, DNA damage, and ultimately, apoptosis.[1][2][14]

  • Oxidative Stress: Acrolein can deplete cellular glutathione (B108866) (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS).[1][12] This imbalance leads to oxidative damage to lipids, proteins, and DNA.

  • ER Stress: The accumulation of acrolein-adducted and misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response.[2][14]

  • DNA Damage Response: Acrolein can form adducts with DNA, leading to DNA damage. This activates DNA damage response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest.

  • Mitochondrial Apoptosis: Persistent cellular stress and DNA damage can trigger the mitochondrial pathway of apoptosis. This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, release of cytochrome c, and activation of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death.[1]

Acrolein-Induced Signaling Pathways cluster_0 Cellular Insult cluster_1 Cellular Stress Responses cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Acrolein Acrolein Oxidative_Stress Oxidative Stress (ROS Generation, GSH Depletion) Acrolein->Oxidative_Stress ER_Stress ER Stress (Unfolded Protein Response) Acrolein->ER_Stress DNA_Damage DNA Damage Acrolein->DNA_Damage MAPK_Activation MAPK Activation (p38, JNK) Oxidative_Stress->MAPK_Activation UPR_Signaling UPR Signaling (ATF4, CHOP) ER_Stress->UPR_Signaling DDR_Activation DDR Activation (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR_Activation Apoptosis Apoptosis (Mitochondrial Pathway) MAPK_Activation->Apoptosis Inflammation Inflammation MAPK_Activation->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DDR_Activation->Apoptosis UPR_Signaling->Apoptosis

Signaling pathways activated by the reactive metabolite, Acrolein, leading to cellular toxicity.

Conclusion

The available toxicological data for this compound, supported by read-across from structural analogs, indicate a moderate order of acute toxicity and a No-Observed-Adverse-Effect Level of 25 mg/kg bw/day for repeated oral exposure. It is not considered to be genotoxic. The primary mechanism of toxicity is through its metabolic activation to acrolein, which induces cellular damage via oxidative stress, ER stress, and DNA damage, ultimately leading to apoptosis. This comprehensive toxicological profile provides a robust basis for the risk assessment of this compound in various applications. Further studies providing quantitative genotoxicity data for this compound itself would strengthen the existing dataset.

References

An In-depth Technical Guide to the Solubility of Allyl Phenylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenylacetate (B1230308), a key fragrance and flavoring agent. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to Allyl Phenylacetate

This compound (C₁₁H₁₂O₂) is a colorless, slightly viscous liquid recognized for its distinct honey-like and fruity aroma.[1][2][3] It is utilized in the food and fragrance industries and is classified as a synthetic flavoring agent.[1][3] Understanding its solubility is crucial for its application in various formulations, including drug delivery systems where excipient compatibility is paramount.

Chemical and Physical Properties: [4]

  • Molecular Formula: C₁₁H₁₂O₂[4]

  • Molecular Weight: 176.21 g/mol [4]

  • Boiling Point: 239-240 °C[1]

  • Density: Approximately 1.037 g/mL at 25 °C[1]

  • LogP: 2.81[1]

Solubility Data

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water25181.9 mg/LEstimated[2][5]
AlcoholNot SpecifiedSolubleQualitative[5]
OilsNot SpecifiedMiscibleQualitative[3][6]
Most Organic SolventsNot SpecifiedSolubleQualitative[7]

The LogP value of 2.81 indicates a lipophilic nature, which is consistent with its observed solubility in organic solvents and insolubility in water.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials

  • This compound (≥99% purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, centrifuge the samples at a high speed to separate the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration standards.

    • Analyze the diluted sample using HPLC or GC.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

3.3. Data Analysis

  • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_standards Prepare Standard Solutions of this compound start->prep_standards add_excess Add Excess this compound to Solvent start->add_excess calibration Construct Calibration Curve prep_standards->calibration equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge to Separate Undissolved Solute equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analysis Analyze by HPLC/GC dilute->analysis calculate Calculate Solubility analysis->calculate calibration->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, its chemical properties suggest good solubility in non-polar environments. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. This information is critical for the effective formulation and use of this compound in the pharmaceutical and other industries.

References

Allyl Phenylacetate: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a fragrance and flavoring ingredient with a characteristic fruity, honey-like aroma.[1] As with any organic molecule used in consumer products and pharmaceutical formulations, a thorough understanding of its chemical stability and degradation pathways is paramount to ensure product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of allyl phenylacetate and its potential degradation routes under various stress conditions. The information presented herein is curated from available scientific literature and provides insights into hydrolysis, oxidation, and thermal degradation mechanisms. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon studies of analogous compounds to predict its behavior and provide a framework for stability-indicating analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
CAS Number 1797-74-6[2]
Appearance Colorless, slightly viscous liquid[2]
Odor Fruity, honey-like[1]
Boiling Point 239-240 °C[2]
Density 1.033-1.041 g/mL at 25 °C[3]
Refractive Index 1.507-1.510 at 20 °C[3]
Flash Point >100 °C[3]

Stability Profile and Degradation Pathways

This compound, as an ester with an unsaturated allyl group, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site for hydrolytic cleavage, which can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to yield phenylacetic acid and allyl alcohol. The reaction mechanism is expected to follow a typical A-2 type mechanism for esters.[4]

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of phenylacetate esters is reported to be first-order in both the ester and the hydroxide (B78521) ion.[5] The degradation of this compound under basic conditions would similarly yield phenylacetate and allyl alcohol salts.

The proposed hydrolytic degradation pathway is illustrated in the following diagram.

G allyl_phenylacetate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) allyl_phenylacetate->hydrolysis phenylacetic_acid Phenylacetic Acid hydrolysis->phenylacetic_acid H₂O allyl_alcohol Allyl Alcohol hydrolysis->allyl_alcohol H₂O

Proposed Hydrolytic Degradation Pathway of this compound.
Oxidative Degradation

The presence of a double bond in the allyl group makes this compound susceptible to oxidative degradation. Common oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products. Studies on similar compounds like allyl acetate (B1210297) suggest that oxidation can lead to the formation of epoxides, aldehydes, and other oxygenated derivatives.[6][7][8]

A plausible oxidative degradation pathway for the allyl moiety is outlined below.

G allyl_phenylacetate This compound oxidation Oxidation (e.g., H₂O₂) allyl_phenylacetate->oxidation epoxide 2,3-Epoxypropyl Phenylacetate oxidation->epoxide further_oxidation Further Oxidation / Rearrangement epoxide->further_oxidation glycidol_phenylacetate Glyceraldehyde Phenylacetate further_oxidation->glycidol_phenylacetate other_products Other Oxidation Products further_oxidation->other_products

Proposed Oxidative Degradation Pathway of the Allyl Moiety.
Thermal Degradation

While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures can induce thermal decomposition. Thermal degradation of allyl esters can be complex, potentially involving radical mechanisms or concerted reactions. For poly(allyl methacrylate), thermal degradation occurs in stages, with initial fragmentation of the pendant allyl groups.[9]

Photodegradation

The aromatic phenyl ring in this compound suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability testing as per ICH Q1B guidelines would be necessary to ascertain the extent of this degradation pathway.[10][11][12] This typically involves exposing the substance to a combination of visible and UV light and analyzing for the formation of degradants.

Summary of Potential Degradation Products

Based on the predicted degradation pathways, a list of potential degradation products of this compound is provided in Table 2.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation Product(s)
Hydrolysis Phenylacetic Acid, Allyl Alcohol
Oxidation 2,3-Epoxypropyl Phenylacetate, Glyceraldehyde Phenylacetate, and other oxygenated derivatives
Thermal Degradation Complex mixture of smaller molecules resulting from fragmentation
Photodegradation Photoproducts arising from reactions of the aromatic ring and/or allyl group

Experimental Protocols for Stability and Degradation Analysis

A robust stability testing program is essential to understand the degradation profile of this compound. This involves subjecting the compound to forced degradation conditions and developing a stability-indicating analytical method.[13][14][15]

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.[16][17] Typical stress conditions are summarized in Table 3.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60-80 °C
Base Hydrolysis 0.1 M NaOH2 - 24 hours at room temperature or 40 °C
Oxidation 3-30% H₂O₂24 - 48 hours at room temperature
Thermal Degradation Dry heat at 105 °C or higher24 - 72 hours
Photodegradation Exposure to UV and visible light (ICH Q1B)As per ICH guidelines
Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for separating and quantifying this compound from its potential degradation products.[15][18]

Method Development and Validation:

A typical stability-indicating HPLC method would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[18]

The general workflow for conducting a stability study is depicted in the following diagram.

G cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Analysis & Characterization cluster_3 Stability Study acid Acid Hydrolysis hplc_analysis HPLC Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis method_dev HPLC Method Development method_val Method Validation method_dev->method_val method_val->hplc_analysis lc_ms LC-MS/MS for Identification hplc_analysis->lc_ms nmr NMR for Structure Elucidation lc_ms->nmr stability_protocol Define Stability Protocol storage Sample Storage (ICH Conditions) stability_protocol->storage testing Time-point Testing storage->testing report Stability Report testing->report

General Experimental Workflow for Stability Testing.
Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways. Hyphenated techniques are invaluable for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is instrumental in identifying the molecular weights and fragmentation patterns of the degradation products, providing strong evidence for their structures.[16][19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[23][24][25]

Conclusion

References

Spectroscopic Characterization of Allyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl phenylacetate (B1230308) (C₁₁H₁₂O₂) is a significant ester utilized in the fragrance and flavor industries for its characteristic fruity, honey-like aroma. Its molecular structure, a combination of an allyl group and a phenylacetate moiety, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of allyl phenylacetate. Detailed experimental protocols are outlined to ensure reproducibility, and the presented data is summarized in clear, tabular formats for ease of reference by researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

The structural formula of this compound is crucial for the interpretation of its spectroscopic data.

This compound

  • IUPAC Name: prop-2-enyl 2-phenylacetate

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • CAS Number: 1797-74-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the phenyl, methylene, and allyl groups. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.37 - 7.26m5H-Phenyl (C₆H₅)
5.90ddt1H17.2, 10.5, 5.7-CH=CH₂
5.29dq1H17.2, 1.5-CH=CH₂ (trans)
5.22dq1H10.5, 1.3-CH=CH₂ (cis)
4.60dt2H5.7, 1.4-O-CH₂-CH=
3.64s2H--CH₂-C₆H₅

Data sourced from spectral databases. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm)Assignment
171.2C=O (Ester)
134.3Phenyl C (quaternary)
132.1-CH=CH₂
129.3Phenyl CH (ortho)
128.6Phenyl CH (meta)
127.1Phenyl CH (para)
118.4-CH=CH₂
65.4-O-CH₂-
41.5-CH₂-C₆H₅

Data sourced from spectral databases. Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3090, 3065, 3032MediumC-H stretch (Aromatic and Vinyl)
2985, 2925MediumC-H stretch (Aliphatic)
1735StrongC=O stretch (Ester)
1647MediumC=C stretch (Allyl)
1496, 1454MediumC=C stretch (Aromatic)
1250, 1150StrongC-O stretch (Ester)
989, 925Strong=C-H bend (Out-of-plane, Allyl)
740, 698StrongC-H bend (Out-of-plane, Monosubstituted benzene)

Data represents typical values and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Major Mass Spectral Fragments of this compound

m/zRelative Intensity (%)Proposed Fragment
17625[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
4140[C₃H₅]⁺ (Allyl cation)

The base peak at m/z 91 is characteristic of compounds containing a benzyl (B1604629) group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: As this compound is a liquid, a neat sample can be used directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage. Acquire the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow of using these spectroscopic techniques for the structural elucidation of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->NMR_Info provides IR IR Spectroscopy IR_Info Functional Groups - Ester (C=O, C-O) - Aromatic Ring - Alkene (C=C) IR->IR_Info provides MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation Pattern - Molecular Ion Peak - Characteristic Fragments MS->MS_Info provides Structure Confirmed Structure of This compound NMR_Info->Structure combined lead to IR_Info->Structure combined lead to MS_Info->Structure combined lead to

Caption: Workflow for the structural elucidation of this compound.

Human Olfactory Receptor Response to Allyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic ester characterized by a fruity, honey-like aroma, utilized in the fragrance and flavor industries. Understanding its interaction with human olfactory receptors (ORs) is crucial for elucidating the molecular basis of odor perception and for the rational design of novel odorants. This technical guide provides an in-depth overview of the human olfactory receptor response to Allyl phenylacetate, including quantitative activation data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The human olfactory system comprises approximately 400 functional G protein-coupled receptors (GPCRs) responsible for detecting a vast array of volatile compounds. Identifying the specific receptors that respond to a particular odorant, a process known as deorphanization, is a key focus in olfactory research.

Quantitative Receptor Activation Data

This compound has been demonstrated to activate a specific subset of human olfactory receptors. The following table summarizes the available quantitative data for the receptors identified as responsive to this odorant. The half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Olfactory ReceptorGene NameUniProt IDEC50 (µM)Assay TypeCell LineReference
OR1A1OR1A1Q9P1Q5270.01LuciferaseHEK
OR2W1OR2W1Q9Y3N926.95LuciferaseHEK
OR51L1OR51L1Q8NGJ5Not specifiedNot specifiedNot specified

Note: While OR51L1 is a known receptor for this compound, a specific EC50 value was not available in the reviewed literature.

Olfactory Receptor Signaling Pathway

The binding of an odorant molecule, such as this compound, to a human olfactory receptor initiates a canonical G protein-coupled receptor signaling cascade. This pathway ultimately leads to the depolarization of the olfactory sensory neuron and the transmission of an electrical signal to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein Gαolf/βγ OR->G_protein 2. Activation AC Adenylyl Cyclase III (ACIII) G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_channel Ca2+-activated Cl- Channel CNG_channel->Ca_channel Ca2+ activates Depolarization Depolarization & Action Potential CNG_channel->Depolarization 7. Initial Depolarization Ca_channel->Depolarization 9. Amplified Depolarization Odorant This compound Odorant->OR 1. Binding ATP ATP cAMP->CNG_channel 5. Gating Na_Ca Na+ Ca2+ Na_Ca->CNG_channel 6. Influx Cl Cl- Cl->Ca_channel 8. Efflux

Canonical olfactory signal transduction cascade.

Experimental Protocols

The deorphanization and characterization of olfactory receptors for specific ligands like this compound are primarily conducted using in vitro heterologous expression systems. The most common methods are the luciferase reporter gene assay and the calcium imaging assay.

Luciferase Reporter Gene Assay

This high-throughput assay measures the activation of olfactory receptors by quantifying the luminescence produced by a reporter gene (luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).

Objective: To quantify the dose-dependent response of a specific human olfactory receptor to this compound.

Materials:

  • Hana3A or HEK293 cells

  • Expression plasmids for the human olfactory receptor of interest (e.g., OR1A1, OR2W1), Gαolf, and accessory proteins (e.g., RTP1S)

  • pCRE-Luciferase reporter plasmid

  • pRL-SV40 (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Hana3A or HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the olfactory receptor plasmid, Gαolf plasmid, RTP1S plasmid, pCRE-Luciferase plasmid, and pRL-SV40 plasmid using a suitable transfection reagent according to the manufacturer's protocol. An empty vector control should be included.

  • Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Odorant Stimulation: Prepare serial dilutions of this compound in serum-free medium. Replace the culture medium with the odorant solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the odorant for 4-6 hours at 37°C.

  • Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow start Start: Cell Seeding transfection Co-transfection of Plasmids (OR, Gαolf, RTP1S, pCRE-Luc, pRL-SV40) start->transfection incubation1 24h Incubation transfection->incubation1 stimulation Odorant Stimulation (this compound dilutions) incubation1->stimulation incubation2 4-6h Incubation stimulation->incubation2 measurement Luminescence Measurement (Firefly & Renilla) incubation2->measurement analysis Data Analysis (Normalization & Curve Fitting) measurement->analysis end End: EC50 Determination analysis->end

Workflow for the luciferase reporter gene assay.
Calcium Imaging Assay

This method measures the intracellular calcium concentration changes upon receptor activation. In many heterologous systems, the Gαolf-mediated cAMP increase can be coupled to calcium influx through the co-expression of a cyclic nucleotide-gated channel or by leveraging promiscuous G proteins that activate the phospholipase C pathway.

Objective: To visualize and quantify the increase in intracellular calcium in response to this compound stimulation.

Materials:

  • HEK293 cells

  • Expression plasmids for the human olfactory receptor of interest, Gαolf, and accessory proteins.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader with an automated liquid handling system.

Procedure:

  • Cell Seeding and Transfection: Seed and transfect HEK293 cells with the relevant plasmids on a glass-bottom dish or a 96-well imaging plate. Incubate for 24-48 hours.

  • Dye Loading: Wash the cells with HBSS and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM mixed with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes at room temperature.

  • Baseline Measurement: Mount the plate on the fluorescence imaging system and record the baseline fluorescence intensity of the cells.

  • Odorant Stimulation: Apply a solution of this compound in HBSS to the cells using the automated liquid handler.

  • Response Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and thus receptor activation.

  • Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F0), i.e., ΔF/F0. Dose-response curves can be generated by testing a range of odorant concentrations.

Calcium_Imaging_Workflow start Start: Cell Seeding & Transfection dye_loading Loading with Calcium-Sensitive Dye start->dye_loading washing Washing and De-esterification dye_loading->washing baseline Baseline Fluorescence Measurement washing->baseline stimulation Odorant Stimulation (this compound) baseline->stimulation response Real-time Fluorescence Measurement stimulation->response analysis Data Analysis (ΔF/F0) response->analysis end End: Response Quantification analysis->end

Workflow for the calcium imaging assay.

Conclusion

This compound is recognized by a specific combination of human olfactory receptors, with OR1A1 and OR2W1 being prominent responders with determined EC50 values. The activation of these receptors initiates a well-characterized signaling cascade that is fundamental to the perception of its characteristic odor. The experimental protocols detailed in this guide, namely the luciferase reporter gene assay and calcium imaging, provide robust and high-throughput methods for the quantitative analysis of odorant-receptor interactions. Further research to determine the EC50 for OR51L1 and to identify other potential responding receptors will contribute to a more complete understanding of the combinatorial coding of this compound's odor profile. This knowledge is invaluable for applications in the flavor and fragrance industry, as well as for advancing our fundamental understanding of human olfaction.

A Technical Guide to Novel Synthesis Routes for Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308) is a valuable ester recognized for its characteristic fruity, honey-like aroma, finding significant applications in the fragrance, flavor, and pharmaceutical industries. The growing demand for this compound necessitates the exploration of efficient, sustainable, and scalable synthesis methodologies. This technical guide provides an in-depth analysis of established and novel synthesis routes for allyl phenylacetate. We present a comparative study of various synthetic strategies, including classical Fischer esterification, transesterification, and innovative approaches utilizing ionic liquids, enzymatic catalysis, and microwave assistance. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are provided to offer a comprehensive resource for researchers and professionals in organic synthesis and drug development.

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry. This compound, in particular, presents an interesting target due to its commercial importance. Traditional synthesis methods often rely on harsh conditions and may not align with the principles of green chemistry. This guide explores both conventional and emerging synthetic routes, with a focus on providing practical, detailed information for laboratory application and process development.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, reaction time, cost, and environmental impact. This section provides a comparative overview of the most relevant methods.

Data Presentation

The following tables summarize the quantitative data for the different synthesis routes of this compound, allowing for a clear comparison of their efficacy.

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer EsterificationSulfuric AcidToluene (B28343)Reflux4 - 885-95[1]
TransesterificationSodium Methoxide (B1231860)Methanol (B129727)/Allyl AlcoholReflux2 - 5High[2]
Ionic Liquid Catalysis[bmim][HSO4]Ionic Liquid80 - 1002 - 4>90Patent CN101265186A
Enzymatic SynthesisNovozym 435Solvent-free40 - 6024 - 72Moderate to High[3]
Microwave-AssistedSulfuric AcidNone1200.1 - 0.5High[4]

Synthesis Methodologies and Experimental Protocols

This section details the experimental procedures for the key synthesis routes of this compound.

Fischer Esterification

This is the most traditional method, involving the direct acid-catalyzed reaction of phenylacetic acid with allyl alcohol.[5]

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (1.0 eq), allyl alcohol (1.5 eq), and toluene (2 mL/g of phenylacetic acid).

  • Add a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Transesterification

This method involves the exchange of the alcohol moiety of an ester. For this compound synthesis, a methyl or ethyl ester of phenylacetic acid is reacted with allyl alcohol.[2]

Experimental Protocol:

  • To a round-bottom flask equipped with a distillation head and a reflux condenser, add methyl phenylacetate (1.0 eq) and a large excess of allyl alcohol (5.0 eq).

  • Add a catalytic amount of sodium methoxide (0.05 eq).

  • Heat the mixture to reflux. The lower-boiling methanol is removed by distillation, driving the equilibrium towards the product.

  • Monitor the reaction by GC until the starting ester is consumed (typically 2-5 hours).

  • Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess allyl alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by vacuum distillation.

Ionic Liquid Catalysis

Ionic liquids (ILs) can act as both solvent and catalyst, offering a greener alternative with potential for catalyst recycling. The following is a general procedure based on a patent for a similar ester.

Experimental Protocol:

  • In a reaction vessel, combine phenylacetic acid (1.0 eq) and allyl alcohol (1.2 eq).

  • Add the ionic liquid [bmim][HSO4] (0.3 eq).

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture. The product can be separated from the ionic liquid by extraction with a non-polar solvent (e.g., diethyl ether or hexane), as the ionic liquid is immiscible with these solvents.

  • The ionic liquid phase can be recovered and potentially reused.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Enzymatic Synthesis (Novel Route)

Enzymatic catalysis, particularly with lipases, offers a mild and selective method for ester synthesis. Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is a commonly used biocatalyst.[3]

Experimental Protocol:

  • In a vial, combine phenylacetic acid (1.0 eq) and allyl alcohol (1.1 eq).

  • Add Novozym 435 (10-20% by weight of substrates).

  • The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Incubate the mixture at 40-60 °C with shaking for 24-72 hours.

  • Monitor the conversion by GC analysis of aliquots.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Remove the solvent (if used) and any unreacted starting materials under reduced pressure.

  • Further purification can be achieved by column chromatography or vacuum distillation.

Microwave-Assisted Synthesis (Novel Route)

Microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions.[4]

Experimental Protocol:

  • In a microwave-safe reaction vessel, mix phenylacetic acid (1.0 eq), allyl alcohol (1.5 eq), and a catalytic amount of sulfuric acid (1-2 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes.

  • Monitor the reaction by TLC or GC after cooling.

  • After completion, work up the reaction mixture as described for the Fischer esterification (Section 3.1).

Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting. This section provides diagrams of the key synthetic pathways.

Fischer Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism catalyzed by acid.[5]

Fischer_Esterification PAA Phenylacetic Acid Protonated_PAA Protonated Phenylacetic Acid PAA->Protonated_PAA + H+ AA Allyl Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PAA->Tetrahedral_Intermediate + Allyl Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H2O Protonated_Ester Protonated this compound Water_Elimination->Protonated_Ester APA This compound Protonated_Ester->APA - H+ Water H2O

Caption: Mechanism of Fischer Esterification.

Transesterification Mechanism (Base-Catalyzed)

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl.

Transesterification Methyl_Ester Methyl Phenylacetate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Ester->Tetrahedral_Intermediate + Allyl Alkoxide Allyl_Alkoxide Allyl Alkoxide (from Allyl Alcohol + Base) Methoxide_Elimination Methoxide Elimination Tetrahedral_Intermediate->Methoxide_Elimination APA This compound Methoxide_Elimination->APA Methoxide Methoxide Methoxide_Elimination->Methoxide

Caption: Base-Catalyzed Transesterification Mechanism.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Mix Reactants & Catalyst Reaction Reaction (Heating/Stirring) Start->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow.

Conclusion

This guide has provided a comprehensive overview of various synthetic routes to this compound. While Fischer esterification remains a robust and high-yielding method, emerging techniques such as enzymatic and microwave-assisted synthesis offer significant advantages in terms of sustainability, reaction efficiency, and milder conditions. The choice of the optimal synthesis route will depend on the specific requirements of the application, including scale, purity, and environmental considerations. The detailed protocols and comparative data presented herein serve as a valuable resource for chemists to make informed decisions in the synthesis of this important ester. Further research into the optimization and scalability of these novel routes is encouraged to advance the field of green and efficient organic synthesis.

References

Investigating the Biosynthetic Pathway of Allyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308), a valuable compound in the fragrance and pharmaceutical industries, is synthesized through the esterification of phenylacetic acid (PAA) with allyl alcohol. While the biosynthetic routes to its precursor, PAA, from the aromatic amino acid L-phenylalanine are well-documented in plants, the definitive in vivo enzymatic pathway for the final esterification step to form allyl phenylacetate remains to be fully elucidated. This technical guide provides a comprehensive overview of the known biosynthetic pathways leading to phenylacetic acid and explores the potential enzymatic and chemical routes for the synthesis of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to support further research and development in this area.

Biosynthesis of the Precursor: Phenylacetic Acid (PAA)

The biosynthesis of phenylacetic acid, the direct precursor to this compound, originates from the essential amino acid L-phenylalanine. Two primary pathways for this conversion have been identified in plants and microorganisms.

The Phenylacetaldehyde-Mediated Pathway

This pathway involves the conversion of L-phenylalanine to phenylacetaldehyde (B1677652), which is subsequently oxidized to PAA.

  • Step 1: L-Phenylalanine to Phenylacetaldehyde: This conversion is catalyzed by the enzyme aromatic aldehyde synthase (AAS) . For instance, PtAAS1 from Populus trichocarpa has been shown to be a key enzyme in this step.[1]

  • Step 2: Phenylacetaldehyde to Phenylacetic Acid: The oxidation of phenylacetaldehyde to PAA can be carried out by aldehyde oxidases .

The Phenylpyruvic Acid-Mediated Pathway

This alternative route proceeds through the intermediate phenylpyruvic acid (PPA).

  • Step 1: L-Phenylalanine to Phenylpyruvic Acid: This transamination reaction is catalyzed by tryptophan aminotransferases (TAA) .

  • Step 2: Phenylpyruvic Acid to Phenylacetic Acid: The conversion of PPA to PAA is catalyzed by enzymes from the YUCCA (YUC) family of flavin-containing monooxygenases .

Biosynthesis_of_Phenylacetic_Acid Phe L-Phenylalanine PAAld Phenylacetaldehyde Phe->PAAld Aromatic Aldehyde Synthase (AAS) e.g., PtAAS1 PPA Phenylpyruvic Acid Phe->PPA Tryptophan Aminotransferase (TAA) PAA Phenylacetic Acid PAAld->PAA Aldehyde Oxidase PPA->PAA YUCCA (YUC) Flavin Monooxygenases

Figure 1: Biosynthetic pathways of Phenylacetic Acid (PAA) from L-Phenylalanine.

Synthesis of this compound: The Esterification Step

The final step in the formation of this compound is the esterification of phenylacetic acid with allyl alcohol. While a specific, naturally occurring enzyme for this reaction has not been definitively identified in literature, lipase-catalyzed synthesis provides a highly efficient biocatalytic route.

Lipase-Catalyzed Esterification

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective biocatalysts for the synthesis and hydrolysis of this compound.[1] This enzymatic approach offers a green and sustainable alternative to chemical synthesis.

Esterification_of_PAA cluster_reaction Esterification PAA Phenylacetic Acid Allyl_PA This compound PAA->Allyl_PA Lipase (e.g., CAL-B) Allyl_OH Allyl Alcohol Allyl_OH->Allyl_PA Lipase (e.g., CAL-B) H2O H₂O

Figure 2: Lipase-catalyzed synthesis of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic synthesis and hydrolysis of this compound.

Table 1: Lipase-Catalyzed Hydrolysis of Phenylacetate Esters

EntrySubstrateEnzymeTime (h)Yield (%)
1Methyl phenylacetateCAL-B188
2Ethyl phenylacetateCAL-B192
3This compound CAL-B 1 89
4tert-Butyl phenylacetateCAL-B118
5Methyl phenylacetatePLE190
6Ethyl phenylacetatePLE192
7This compound PLE 1 90

Data adapted from a study on the hydrolysis of various phenylacetates.[1] CAL-B: Candida antarctica lipase B; PLE: Pig Liver Esterase.

Table 2: Lipase-Catalyzed Synthesis of Flavor Esters

EsterEnzymeMethodYield (%)
cis-3-hexen-1-yl acetateNovozym 435Transesterification>90
2-phenylethyl acetateNovozym 435Transesterification>90
Methyl phenylacetate Novozym 435 Esterification >90 (in solvent-free system)

Data adapted from a study on the synthesis of natural flavor esters.[2] While this table does not include this compound specifically, it demonstrates the high efficiency of lipase-catalyzed esterification for a similar compound, methyl phenylacetate.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the investigation of the this compound biosynthetic pathway.

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is based on general methods for lipase-catalyzed esterification.[2]

  • Reactant Preparation: Phenylacetic acid and a molar excess of allyl alcohol are mixed.

  • Enzyme Addition: Immobilized lipase (e.g., Novozym 435, which is an immobilized CAL-B) is added to the mixture. The reaction can be performed in a solvent-free system or in an organic solvent like toluene.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant stirring.

  • Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction reaches completion, the enzyme is removed by filtration. The excess allyl alcohol and any solvent are removed under reduced pressure. The resulting crude product can be purified by column chromatography.

Protocol for Phenylacetate-CoA Ligase (PCL) Activity Assay

This protocol is adapted from a study on a fungal PCL.[3][4]

  • Reaction Mixture: Prepare a reaction mixture containing the acid substrate (e.g., 2-pyridylacetic acid as a model), MgCl₂, NaCl, CoA, ATP, and the purified PCL enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction at 30 °C for a defined period (e.g., 6 hours).

  • Purification: Purify the resulting CoA thioester using a Sep-Pak cartridge.

  • Analysis: Analyze the enzymatic product by LC-MS.

  • Kinetic Analysis: Determine kinetic parameters by varying the concentration of the acid substrate at fixed concentrations of ATP, CoA, and Mg²⁺, and fitting the initial rates of CoA thioester formation to the Michaelis-Menten equation.

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a logical workflow for the complete elucidation of the this compound biosynthetic pathway in a target organism.

Experimental_Workflow start Hypothesize Organism Producing This compound extract Metabolite Extraction and Identification (GC-MS, LC-MS) start->extract transcriptomics Transcriptome Analysis (RNA-Seq) start->transcriptomics proteomics Proteomic Analysis start->proteomics labeling Isotopic Labeling Studies (e.g., with ¹³C-Phenylalanine) extract->labeling candidate_id Candidate Gene Identification (e.g., Esterases, Acyltransferases) transcriptomics->candidate_id proteomics->candidate_id heterologous Heterologous Expression of Candidate Genes candidate_id->heterologous knockout Gene Knockout/Knockdown Studies in Native Organism candidate_id->knockout enzyme_assay In Vitro Enzyme Assays heterologous->enzyme_assay pathway_confirm Pathway Confirmation enzyme_assay->pathway_confirm knockout->pathway_confirm

Figure 3: Experimental workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Directions

The biosynthesis of this compound is intrinsically linked to the well-established pathways of phenylacetic acid formation from L-phenylalanine. While the enzymatic steps leading to PAA are understood, the specific enzyme responsible for the final esterification with allyl alcohol in a natural context is a key missing piece of the puzzle. The high efficiency of lipase-catalyzed synthesis in vitro suggests that an esterase or a similar hydrolase is a likely candidate. Future research should focus on identifying and characterizing this putative enzyme from organisms known to produce this compound or similar esters. The experimental workflow outlined in this guide provides a roadmap for such investigations, which could unlock the potential for the biotechnological production of this important fragrance and pharmaceutical compound.

References

Preliminary Screening of Allyl Phenylacetate for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allyl phenylacetate (B1230308) (C₁₁H₁₂O₂) is an ester of allyl alcohol and phenylacetic acid.[1] It is classified as a flavoring agent and is used in various consumer products.[2] While many volatile organic compounds and essential oil constituents are known to possess biological activities, allyl phenylacetate remains largely unexplored in this regard.[3] The structural motifs of an allyl group and a phenylacetate group suggest that it may interact with biological systems. This guide outlines a systematic approach to conduct a preliminary in vitro screening of this compound to identify potential bioactivities that warrant further investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate experimental conditions, such as solvent selection and concentration ranges.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Colorless to light yellow liquid
Odor Fruity, honey-like
Boiling Point 230 °C
Flash Point >100 °C
Water Solubility 181.9 mg/L (estimated)
log Kow 2.93 (estimated)

Proposed In Vitro Screening Protocols

This section details the experimental protocols for evaluating the antimicrobial, antioxidant, and anti-inflammatory activities of this compound.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed using standard broth microdilution and agar (B569324) disk diffusion methods to determine its minimum inhibitory concentration (MIC) and spectrum of activity against a panel of common pathogenic bacteria and fungi.

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.[5]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[5]

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[4] The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.[4]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[5]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[4]

The results of the antimicrobial screening can be summarized in a table as shown below.

MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus29213>1000
Escherichia coli25922>1000
Pseudomonas aeruginosa27853>1000
Candida albicans90028>1000
Antioxidant Activity Screening

The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[7]

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).[8]

    • Add 100 µL of the DPPH working solution to each well.[6]

    • Prepare a blank (methanol only) and a control (methanol with DPPH solution).[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.[10]

The antioxidant activity data can be presented in a tabular format.

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging >500
ABTS Radical Scavenging >500
Ascorbic Acid (Positive Control) 10.5 ± 0.8
Anti-inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

This protocol assesses the effect of the test compound on the production of nitric oxide, a key inflammatory mediator.[13]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[11]

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[11] A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11] A control group without LPS stimulation should also be included.

  • Measurement of Nitric Oxide (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

The results from the anti-inflammatory assay can be tabulated as follows.

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (no LPS) -5.2 ± 1.1
LPS (1 µg/mL) -100
LPS + this compound 1098.5 ± 4.2
LPS + this compound 5095.1 ± 3.8
LPS + this compound 10092.3 ± 4.5
LPS + Dexamethasone (Positive Control) 1025.4 ± 2.9

Visualization of Experimental Workflows and Signaling Pathways

Graphical representations of the proposed experimental workflows and a relevant signaling pathway are provided below to aid in the conceptualization of the screening process.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis A Bacterial/Fungal Culture D Addition of Microbial Inoculum A->D B This compound Stock C Serial Dilution of Compound B->C C->D E Incubate at 37°C for 18-24h D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Antioxidant cluster_prep Preparation cluster_assay Assay (96-well plate) cluster_incubation Incubation cluster_analysis Analysis A This compound Dilutions C Mix Compound and Reagent A->C B DPPH/ABTS Reagent B->C D Incubate in Dark (30 min) C->D E Measure Absorbance D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for Antioxidant Activity Assays.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Gene Transcription

Caption: Simplified NF-κB Signaling Pathway in Macrophages.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro screening of this compound for its potential antimicrobial, antioxidant, and anti-inflammatory activities. The detailed protocols and data presentation formats are designed to ensure robust and reproducible preliminary findings. Given the current lack of data, the proposed screening is a critical first step in elucidating the potential biological relevance of this compound beyond its use in the flavor and fragrance industry. Positive results from this preliminary screening would warrant further, more in-depth investigations, including mechanism-of-action studies, evaluation in more complex cellular models, and eventually, in vivo efficacy and safety assessments. The exploration of the biological activities of widely used compounds like this compound could uncover novel therapeutic leads from unexpected sources.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Phenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of allyl phenylacetate (B1230308) through the Fischer esterification of phenylacetic acid and allyl alcohol. Fischer esterification is a classic and cost-effective method for producing esters, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] This protocol outlines the reaction mechanism, experimental setup, purification procedures, and safety precautions. Additionally, quantitative data and characterization of the final product are presented.

Introduction

Allyl phenylacetate is an ester known for its applications as a flavoring and fragrance agent.[2] Beyond its use in the food and cosmetic industries, the allyl functional group offers a versatile handle for further chemical modifications, making it a potentially useful building block in medicinal chemistry and drug development. The synthesis described herein utilizes the acid-catalyzed Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol.[3] To drive the equilibrium towards the product, an excess of one reactant is typically used, or water is removed as it is formed.[3] This protocol employs an excess of allyl alcohol to maximize the yield of the desired ester.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Phenylacetic Acid + Allyl Alcohol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The mechanism of the Fischer esterification proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products phenylacetic_acid Phenylacetic Acid protonated_carbonyl Protonated Carbonyl phenylacetic_acid->protonated_carbonyl + H+ allyl_alcohol Allyl Alcohol acid_catalyst H+ (e.g., H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Allyl Alcohol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O allyl_phenylacetate This compound protonated_ester->allyl_phenylacetate - H+ water Water

Caption: General mechanism of Fischer esterification.

Experimental Protocol

This protocol is a representative method for the synthesis of this compound. Optimization may be required to achieve higher yields.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity
Phenylacetic Acid136.1513.62 g (0.1 mol)
Allyl Alcohol58.0817.42 g (0.3 mol)
Sulfuric Acid (conc.)98.08~1 mL
Diethyl Ether74.12As needed
Saturated Sodium Bicarbonate Solution-As needed
Saturated Sodium Chloride Solution (Brine)-As needed
Anhydrous Magnesium Sulfate120.37As needed
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.62 g (0.1 mol) of phenylacetic acid in 17.42 g (0.3 mol) of allyl alcohol.

  • Catalyst Addition: While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel and dilute with 50 mL of diethyl ether.

    • Wash the organic layer sequentially with:

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted phenylacetic acid). Repeat until no more gas evolution is observed.

      • 50 mL of saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess allyl alcohol.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if a high degree of purity is required.

Experimental_Workflow A 1. Reaction Setup Phenylacetic Acid + Allyl Alcohol + H₂SO₄ in Round-Bottom Flask B 2. Reflux Heat mixture for 4-6 hours A->B C 3. Work-up Cool, dilute with ether, and transfer to separatory funnel B->C D 4. Washing Wash with H₂O, NaHCO₃, and Brine C->D E 5. Drying Dry organic layer with MgSO₄ D->E F 6. Solvent Removal Filter and concentrate using a rotary evaporator E->F G 7. Purification (Optional) Vacuum distillation of crude product F->G H Final Product This compound F->H Crude Product G->H

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Phenylacetic Acid136.15265.51.081
Allyl Alcohol58.08970.854
This compound176.21239-2401.037
Expected Yield

The expected yield for Fischer esterification can vary. Based on typical procedures, a yield of 60-80% can be anticipated. For a theoretical yield of 17.62 g (based on 0.1 mol of phenylacetic acid), an actual yield of 10.57 g to 14.10 g is expected.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 5.80-5.95 (m, 1H, -CH=CH₂), 5.15-5.30 (m, 2H, -CH=CH₂), 4.55 (d, 2H, -O-CH₂-), 3.60 (s, 2H, -CH₂-Ar)
¹³C NMR (CDCl₃)δ (ppm): 171.5 (C=O), 134.0 (Ar-C), 132.0 (-CH=), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (=CH₂), 65.5 (-O-CH₂-), 41.5 (-CH₂-Ar)
FTIR (neat)ν (cm⁻¹): ~3030 (Ar-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O stretch), ~1645 (C=C stretch), ~1160 (C-O stretch)
Mass Spec (EI)m/z (%): 176 (M+), 91 (100)

Note: The exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • General: This experiment should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[4] Handle with extreme care and add it slowly to the reaction mixture.

  • Allyl Alcohol: Allyl alcohol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

Applications and Further Research

This compound is primarily used in the flavor and fragrance industry.[2] However, the presence of the terminal alkene in the allyl group provides a site for various chemical transformations, such as:

  • Polymerization: The allyl group can participate in polymerization reactions to create novel materials.

  • Click Chemistry: The alkene can be functionalized to participate in click reactions for bioconjugation or materials science applications.

  • Drug Discovery: The ester can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The development of derivatives could be explored for their therapeutic potential.

This protocol provides a foundation for the synthesis of this compound, which can be a starting point for further research and development in various scientific disciplines.

References

Application Notes and Protocols for the Transesterification of Methyl Phenylacetate to Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of allyl phenylacetate (B1230308) via transesterification of methyl phenylacetate with allyl alcohol. Allyl phenylacetate is a valuable fragrance and flavoring agent with a characteristic honey-fruity aroma, also finding applications as a building block in organic synthesis.[1][2]

Introduction

Transesterification is a versatile and widely used reaction in organic chemistry for the conversion of one ester into another. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. The reaction is typically catalyzed by an acid or a base, but a variety of other catalysts, including organometallic complexes and enzymes, have been developed to improve efficiency and selectivity under milder conditions.[3][4]

This protocol will focus on the synthesis of this compound from methyl phenylacetate and allyl alcohol. The reaction can be effectively catalyzed by several systems, including N-heterocyclic carbenes (NHCs) and various metal catalysts.[3][5] The selection of the catalyst can influence reaction conditions and yields.

Reaction Scheme

The overall reaction is as follows:

Data Presentation

The following table summarizes typical quantitative data obtained from the transesterification of methyl phenylacetate to this compound using different catalytic systems. The data is compiled from analogous transesterification reactions reported in the literature.[3][5][6][7][8]

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)
N-Heterocyclic Carbene (NHC)2.5THF251>9585-95
Scandium(III) triflate (Sc(OTf)₃)1Dichloromethane (B109758)Reflux69080-90
Tetranuclear Zinc Cluster0.5Toluene804>9890-97
Lithium Hydroxide (LiOH)5None (Neat)12088575-85
Platinum(IV) oxide (PtO₂)1Xylene140128070-80

Experimental Protocols

This section provides detailed methodologies for the transesterification of methyl phenylacetate to this compound using two effective catalytic systems: an N-heterocyclic carbene (NHC) and Scandium(III) triflate.

Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Transesterification

This protocol is adapted from a similar transesterification procedure utilizing an NHC catalyst.[5]

Materials:

  • Methyl phenylacetate

  • Allyl alcohol

  • N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular Sieves (4 Å), activated

  • Ethyl acetate (B1210297)

  • Hexanes

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes

  • Argon or Nitrogen gas supply

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry, argon-flushed round-bottom flask containing activated 4 Å molecular sieves (0.5 g), add the NHC catalyst (2.5 mol%).

  • Add anhydrous THF (1 mL) via syringe.

  • Sequentially add methyl phenylacetate (1.0 mmol) and allyl alcohol (2.0 mmol, 2.0 eq.) to the flask via syringes.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes (e.g., 10:90 v/v) as the eluent to afford pure this compound.

Work-up and Purification:

  • Alternatively, after solvent removal, the crude product can be dissolved in ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.[1] The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The final product can be further purified by vacuum distillation.[1]

Protocol 2: Scandium(III) Triflate Catalyzed Transesterification

This protocol is based on the use of Sc(OTf)₃ as an efficient Lewis acid catalyst for transesterification.[3]

Materials:

  • Methyl phenylacetate

  • Allyl alcohol

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl phenylacetate (1.0 mmol), an excess of allyl alcohol (3.0 mmol, 3.0 eq.), and anhydrous dichloromethane (10 mL).

  • Add Scandium(III) triflate (1 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the transesterification process.

Transesterification_Workflow start Start reactants Mix Reactants: - Methyl Phenylacetate - Allyl Alcohol - Catalyst - Solvent start->reactants reaction Reaction (Stirring, Heating) reactants->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Distillation or - Chromatography workup->purification product This compound (Final Product) purification->product end End product->end Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Methyl Phenylacetate Methyl Phenylacetate Transesterification Transesterification Methyl Phenylacetate->Transesterification Allyl Alcohol Allyl Alcohol Allyl Alcohol->Transesterification Catalyst Catalyst Catalyst->Transesterification This compound This compound Transesterification->this compound Methanol Methanol Transesterification->Methanol

References

Application Note: Analysis of Allyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Allyl Phenylacetate (B1230308) (CAS No. 1797-74-6) using Gas Chromatography-Mass Spectrometry (GC-MS). Allyl phenylacetate is a synthetic fragrance and flavoring agent with a characteristic fruity, honey-like aroma, utilized in various consumer products. The protocol outlined below provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable identification and quantification for quality control, research, and safety assessment purposes.

Introduction

This compound (C₁₁H₁₂O₂) is an ester of phenylacetic acid and allyl alcohol.[1] Its distinct scent profile makes it a common ingredient in perfumes, cosmetics, and food products. Accurate and sensitive analytical methods are crucial for its identification and quantification to ensure product consistency, meet regulatory requirements, and conduct toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds like this compound, offering excellent separation and definitive identification.[2] This document provides a detailed protocol for its analysis by GC-MS with electron ionization (EI).

Experimental Protocols

Sample Preparation

A simple dilution protocol is typically sufficient for the analysis of this compound in liquid samples such as fragrance oils or hydroalcoholic solutions.

Materials:

  • This compound standard (≥98% purity)

  • Methanol (B129727) or Acetone (GC grade)

  • Volumetric flasks

  • Micropipettes

  • 2 mL autosampler vials with caps

Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 0.1 µg/mL to 10 µg/mL.[3]

  • Sample Preparation: Dilute the sample containing this compound with methanol to bring the expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.

  • Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) Parameters:

Parameter Value
GC System Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature 60 °C, hold for 2 min
Ramp Rate 10 °C/min to 280 °C

|    Final Temperature | 280 °C, hold for 5 min |

Mass Spectrometer (MS) Parameters:

Parameter Value
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-300

| Solvent Delay | 3 min |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValue
Retention Time (RT) Approximately 12.5 min (Varies with system)
Kovats Retention Index (non-polar column) 1422
Quantification Ion (m/z) 91
Qualifier Ions (m/z) 176, 41, 65
Linearity Range 0.1 - 10 µg/mL (R² > 0.995)[3]
Limit of Quantification (LOQ) 2 µg/g[3]
Mass Spectral Data (Electron Ionization)

The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 91, corresponding to the tropylium (B1234903) cation. The molecular ion peak at m/z 176 is also observed.

m/zRelative Intensity (%)Proposed Fragment
17617.2[M]⁺
9212.8[C₇H₈]⁺
91100[C₇H₇]⁺
6511.7[C₅H₅]⁺
4123.3[C₃H₅]⁺

Data sourced from PubChem CID 15717.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution with Methanol/Acetone Standard->Dilution Sample Sample Matrix Sample->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection GC Injection (1 µL) Vialing->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Qualitative Qualitative Analysis (Library Search, RT) TIC->Qualitative Quantitative Quantitative Analysis (Calibration Curve) TIC->Quantitative Report Final Report Qualitative->Report Quantitative->Report Fragmentation_Pathway cluster_mol This compound cluster_frag Major Fragments mol C₁₁H₁₂O₂ m/z = 176 frag1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 (Base Peak) mol->frag1 Benzylic cleavage & rearrangement frag2 [C₃H₅]⁺ (Allyl cation) m/z = 41 mol->frag2 α-cleavage frag3 [C₅H₅]⁺ m/z = 65 frag1->frag3 Loss of C₂H₂

References

Quantitative Analysis of Allyl Phenylacetate in Essential Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308) is a significant contributor to the fragrance profile of various synthetic and natural products, prized for its sweet, honey-like, and fruity aroma. While predominantly recognized as a synthetic fragrance and flavoring agent, its presence, albeit in trace amounts, has been reported in some natural sources.[1][2][3] The accurate quantification of allyl phenylacetate is crucial for the quality control of essential oils, ensuring authenticity, and for formulation development in the pharmaceutical and cosmetic industries. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in essential oils using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Introduction

Essential oils are complex mixtures of volatile organic compounds, and their chemical composition is paramount to their quality, efficacy, and aroma. This compound (C₁₁H₁₂O₂), though not a common major constituent of most essential oils, may be present as a minor component or as an adulterant.[4] Its quantification is therefore essential for verifying the purity of essential oils and for standardizing formulations. Gas chromatography is the premier analytical technique for the separation and quantification of volatile compounds in essential oils.[5] This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the precise and accurate determination of this compound.

Data Presentation: Quantitative Data Summary

The natural occurrence of this compound in essential oils is not widely documented in scientific literature. It is primarily known as a synthetic compound.[4] The table below summarizes the reported concentrations of this compound in some natural sources. For most common essential oils, it is not a typically reported constituent.

Essential Oil/Natural SourceConcentration Range of this compoundMethod of AnalysisReference
Mango (Mangifera indica) fruitReported to be present; quantitative data not specifiedNot specified[1][3]
HoneyReported to be present; quantitative data not specifiedNot specified[2]
Jasmine (Jasminum grandiflorum)Not commonly reported as a major constituent.[6][7][8]GC-MS[6][7][8]
Gardenia (Gardenia jasminoides)Not commonly reported as a major constituent.[9][10][11][12]GC-MS[9][10][11][12]
Most Commercially Available Essential OilsNot typically present or found in trace amounts.GC-FID, GC-MSGeneral Literature

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound in an essential oil matrix.

Principle

The quantitative determination of this compound is achieved by separating the volatile components of the essential oil using gas chromatography. The concentration of the target analyte is then determined by comparing its peak area to that of a known concentration of an internal standard.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Internal Standard (IS): A suitable internal standard should be chosen. It must be a compound that is not naturally present in the essential oil, is chemically stable, and has a retention time that does not overlap with other components in the sample. A deuterated version of the analyte (e.g., Phenylacetic acid-d7) or a compound with similar chemical properties but a different retention time (e.g., methyl phenylacetate or another stable ester) can be used.[13][14][15]

  • Solvent: High-purity hexane (B92381) or ethanol (B145695) (GC grade)

  • Essential Oil Sample

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The use of an autosampler is recommended for improved precision.

  • GC Column: A non-polar or mid-polar capillary column is suitable for this analysis. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Preparation of Standard Solutions
  • Stock Standard Solution of this compound (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Stock Internal Standard Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions to cover the expected concentration range of this compound in the samples. Each calibration standard should contain a constant concentration of the internal standard.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to the mark with the solvent.

  • Vortex the solution to ensure homogeneity.

GC-FID/MS Operating Conditions

The following are typical GC conditions. These may need to be optimized for the specific instrument and column used.

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 1:50 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min.
Detector (FID) Temperature: 280 °C
Detector (MS) Transfer line: 280 °C, Ion source: 230 °C, Scan range: 40-450 amu
Data Analysis and Quantification
  • Identification: Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times compared to the standard solutions. For GC-MS, confirmation can be done by comparing the mass spectra with a reference library.

  • Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve and the peak area ratio obtained from the sample chromatogram.

Mandatory Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Quantitative Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation GC_Analysis GC-FID/MS Analysis Standard_Prep->GC_Analysis Sample_Prep Essential Oil Sample Preparation with Internal Standard Sample_Prep->GC_Analysis Peak_ID Peak Identification & Integration GC_Analysis->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1. Workflow for Quantitative Analysis.
Logical Relationship for Method Validation

G Figure 2. Key Parameters for Analytical Method Validation cluster_params Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Figure 2. Method Validation Parameters.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the determination of allyl phenylacetate (B1230308) using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction

Allyl phenylacetate (CAS No. 1797-74-6) is an aromatic ester commonly used as a fragrance and flavoring agent.[1][2] Its chemical structure consists of a phenyl group attached to an acetyl group, which is then esterified with an allyl alcohol. Accurate and reliable quantification of this compound is crucial for quality control in various industries. This document outlines a robust HPLC method for its analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[3]
Molecular Weight176.21 g/mol [4][5]
AppearanceColorless, slightly viscous liquid[2][6]
Boiling Point239-240 °C[2][6]
UV AbsorbanceDoes not absorb in the 290–700 nm region[7]

Experimental Protocol

This protocol details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[8]

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Sample: this compound standard (≥99% purity).[4]

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.2 or 0.45 µm PTFE or nylon syringe filters.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters are based on typical methods for aromatic esters and may require optimization for specific instrumentation and applications.[8][9]

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Note on Detection Wavelength: While this compound does not absorb above 290 nm, aromatic compounds typically exhibit strong absorbance around 254 nm.[7][8] A Diode Array Detector (DAD) can be used to acquire the full UV spectrum to confirm the optimal wavelength.

Preparation of Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of the mobile phase (Acetonitrile:Water, 60:40) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.[10]

Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the working standard solutions.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (1 mg/mL) C Prepare Working Standards (Calibration Curve) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical components and the final result.

HPLC_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Sample This compound Sample HPLC HPLC System (Separation) Sample->HPLC Standard Reference Standard Standard->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Column C18 Column Column->HPLC Detector UV Detector (Detection at 254 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Result Concentration of This compound Chromatogram->Result

References

Application Note: Purification of Synthetic Allyl Phenylacetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl phenylacetate (B1230308) is a synthetic ester characterized by a distinct honey-fruity aroma, making it a valuable ingredient in the fragrance and flavoring industries.[1][2] Synthesis of allyl phenylacetate, typically through the direct esterification of phenylacetic acid and allyl alcohol, often results in a crude product containing unreacted starting materials and byproducts.[3] Fractional distillation is a highly effective method for purifying this compound to the high degree required for its intended applications. This document provides a detailed protocol for the purification of synthetic this compound using fractional distillation.

Physicochemical Properties and Impurity Profile

A summary of the relevant physical properties of this compound and its common impurities is crucial for designing an effective fractional distillation protocol. The boiling point difference between the desired product and potential impurities allows for their separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressureDensity (g/mL) at 20°C
This compound 176.21239-240[4]89-93 at 3 mmHg[5]~1.038[5]
Allyl Alcohol58.0896-98-~0.854
Phenylacetic Acid136.15265.5-~1.081
Diallyl Ether98.1494.3-~0.805

Experimental Protocol

This protocol details the purification of crude this compound by fractional distillation.

1. Materials and Equipment

  • Crude this compound

  • Heating mantle with magnetic stirring

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Standard laboratory glassware and clamps

2. Pre-Distillation Preparation (Aqueous Wash)

To remove water-soluble impurities such as residual acid or alcohol, an initial aqueous wash of the crude product is recommended.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution to neutralize any remaining phenylacetic acid. Swirl gently and vent the funnel periodically to release any pressure from CO2 evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Swirl the flask and allow it to stand for at least 20 minutes until the liquid is clear.

  • Filter the dried organic layer into a round-bottom flask suitable for distillation.

3. Fractional Distillation Setup

  • Assemble the fractional distillation apparatus in a fume hood.[6]

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude this compound.[7]

  • Connect the fractionating column to the round-bottom flask.

  • Place the distillation head with a thermometer on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[6]

  • Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating water source.

  • Attach a receiving flask to the end of the condenser. For vacuum distillation, a vacuum adapter and a series of receiving flasks (a "cow" or "pig" adapter) are recommended to collect different fractions without breaking the vacuum.

  • Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure an accurate temperature gradient.[7]

4. Distillation Procedure

The choice between atmospheric and vacuum distillation depends on the thermal stability of the compound. Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition.

  • Atmospheric Distillation (for thermally stable samples):

    • Begin heating the round-bottom flask gently using a heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the most volatile impurities, such as residual allyl alcohol.

    • Collect the forerun (the initial distillate) in a separate receiving flask.

    • As the temperature rises and stabilizes near the boiling point of this compound (239-240 °C), change the receiving flask to collect the pure fraction.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating that the desired product has been distilled.

    • Stop the distillation before the flask goes to dryness.

  • Vacuum Distillation (Recommended):

    • Ensure all glassware joints are securely sealed.

    • Slowly and carefully apply a vacuum to the system.

    • Once the desired pressure is reached (e.g., 3 mmHg), begin heating the flask.

    • Collect any low-boiling impurities that come over at a lower temperature.

    • As the temperature approaches the boiling point of this compound at the applied pressure (89-93 °C at 3 mmHg), switch to a clean receiving flask to collect the main fraction.[5]

    • Monitor the temperature and pressure throughout the distillation.

    • Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

5. Post-Distillation Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Refractive Index measurement. The refractive index of pure this compound is approximately 1.508 at 20°C.

Experimental Workflow Diagram

G cluster_prep Pre-Distillation Preparation cluster_distill Fractional Distillation cluster_collect Fraction Collection & Analysis crude_product Crude Allyl Phenylacetate wash1 Aqueous Wash (NaHCO3) crude_product->wash1 wash2 Water & Brine Wash wash1->wash2 drying Drying (Anhydrous MgSO4) wash2->drying filtered_product Dried & Filtered Crude Product drying->filtered_product distillation_setup Assemble Distillation Apparatus filtered_product->distillation_setup heating Heating & Vaporization distillation_setup->heating fractionation Separation in Fractionating Column heating->fractionation condensation Condensation fractionation->condensation residue Residue (High-boiling impurities) fractionation->residue forerun Forerun (Low-boiling impurities) condensation->forerun main_fraction Main Fraction (Pure this compound) condensation->main_fraction analysis Purity Analysis (GC, NMR, RI) main_fraction->analysis

Caption: Workflow for the purification of this compound.

Fractional distillation is a robust and essential technique for the purification of synthetic this compound. By carefully controlling the distillation parameters based on the physicochemical properties of the compound and its likely impurities, a high degree of purity can be achieved. The provided protocol and workflow offer a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to effectively purify this compound for various applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Allyl Phenylacetate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a valuable ester known for its fruity, floral aroma, making it a significant component in the flavor, fragrance, and cosmetic industries. Furthermore, the allyl ester functional group serves as a versatile chemical handle for further synthetic modifications, rendering it a useful intermediate in pharmaceutical and materials science research. Traditional chemical synthesis of esters often requires harsh conditions, such as high temperatures and the use of strong acid or base catalysts, which can lead to undesirable side reactions and environmental concerns.

Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for ester synthesis. Lipases operate under mild conditions, exhibit high substrate specificity, and reduce the generation of hazardous waste. This application note provides a detailed protocol for the synthesis of allyl phenylacetate from phenylacetic acid and allyl alcohol, catalyzed by an immobilized lipase (B570770), Novozym® 435 (Candida antarctica lipase B).

Reaction Principle

The enzymatic synthesis of this compound is an esterification reaction. The lipase enzyme, specifically the serine residue in its active site, acts as a nucleophile to attack the carbonyl carbon of phenylacetic acid. This forms a tetrahedral intermediate, which then collapses to release water and form an acyl-enzyme complex. Subsequently, allyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme. This catalytic cycle allows for the continuous production of the ester under mild conditions.

Experimental Protocols

Materials and Equipment
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica lipase B)

  • Substrates:

    • Phenylacetic acid (≥99%)

    • Allyl alcohol (≥99%)

  • Solvent (optional): n-Hexane or a similar non-polar solvent

  • Apparatus:

    • Reaction vessel (e.g., screw-capped flasks)

    • Orbital shaker with temperature control

    • Gas chromatograph-mass spectrometer (GC-MS) for analysis

    • Standard laboratory glassware and equipment

Protocol 1: Solvent-Free Synthesis of this compound

A solvent-free system is often preferred for its higher volumetric productivity and simpler downstream processing.

  • Reactant Preparation: In a 50 mL screw-capped flask, combine phenylacetic acid and allyl alcohol. A typical starting molar ratio is 1:1.2 (acid to alcohol) to shift the equilibrium towards product formation. For a representative reaction, use 10 mmol of phenylacetic acid (1.36 g) and 12 mmol of allyl alcohol (0.70 g, 0.86 mL).

  • Enzyme Addition: Add Novozym® 435 to the flask. The enzyme loading is a critical parameter to optimize, with a typical range being 5-15% by weight of the total substrates. For this example, a 10% loading (w/w) would be approximately 0.21 g.

  • Reaction Incubation: Securely cap the flask and place it in an orbital shaker set to 200 rpm and a temperature of 50-60°C. The reaction progress should be monitored over time.

  • Reaction Monitoring: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Dilute the sample with a suitable solvent (e.g., n-hexane) before analysis by GC-MS to determine the conversion rate.

  • Product Isolation: After the reaction has reached the desired conversion or equilibrium, separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. The enzyme can be washed with a non-polar solvent and dried for potential reuse. The liquid product can be purified, if necessary, by vacuum distillation or column chromatography to remove unreacted substrates.

Protocol 2: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a calibration curve using standard solutions of this compound of known concentrations in n-hexane. Dilute the aliquots from the reaction mixture in n-hexane to fall within the concentration range of the calibration curve.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Quantify the amount of product formed by integrating the peak area and comparing it to the calibration curve. The conversion percentage can be calculated based on the initial amount of the limiting reactant (phenylacetic acid).

Data Presentation

The following tables summarize typical quantitative data obtained during the optimization of the enzymatic synthesis of this compound. These values are based on analogous lipase-catalyzed esterification reactions and serve as a guide for experimental design.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Conversion (%)
402465
502482
602491
702485

Conditions: Phenylacetic acid (10 mmol), allyl alcohol (12 mmol), Novozym® 435 (10% w/w), 200 rpm, solvent-free.

Table 2: Effect of Enzyme Loading on this compound Synthesis

Enzyme Loading (% w/w)Reaction Time (h)Conversion (%)
52475
102491
152493
202493

Conditions: Phenylacetic acid (10 mmol), allyl alcohol (12 mmol), 60°C, 200 rpm, solvent-free.

Table 3: Effect of Substrate Molar Ratio on this compound Synthesis

Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)
1:12486
1:1.22491
1:1.52494
1:22495

Conditions: Phenylacetic acid (10 mmol), Novozym® 435 (10% w/w), 60°C, 200 rpm, solvent-free.

Visualizations

Lipase_Catalysis_Mechanism E Lipase (Ser-OH) TI1 Tetrahedral Intermediate 1 E->TI1 Nucleophilic Attack PA Phenylacetic Acid PA->TI1 AA Allyl Alcohol TI2 Tetrahedral Intermediate 2 AA->TI2 Nucleophilic Attack AcylE Acyl-Enzyme Complex TI1->AcylE Collapse H2O Water TI1->H2O AcylE->TI2 TI2->E Regeneration AP This compound TI2->AP Product Release

Caption: Mechanism of Lipase-Catalyzed Esterification.

Experimental_Workflow Start Start Reactants Combine Phenylacetic Acid, Allyl Alcohol, and Novozym® 435 Start->Reactants Incubation Incubate in Orbital Shaker (Temp & Speed Controlled) Reactants->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Filtration Filter to Separate Immobilized Enzyme Incubation->Filtration After Reaction Completion Analysis Dilute and Analyze by GC-MS Sampling->Analysis Product Crude this compound Filtration->Product Reuse Wash and Reuse Enzyme Filtration->Reuse Purification Purify by Distillation or Chromatography (Optional) Product->Purification FinalProduct Pure this compound Product->FinalProduct If no purification Purification->FinalProduct

Caption: Experimental Workflow for Synthesis and Analysis.

Application Note: Headspace Analysis of Allyl Phenylacetate for Aroma Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a significant contributor to the aroma profile of many floral and fruity scents.[1][2][3][4][5] Its characteristic fragrance is described as sweet, honey-like, fruity, and floral, making it a valuable ingredient in the flavor and fragrance industry.[1][2] Understanding the volatile organic compound (VOC) profile of allyl phenylacetate is crucial for quality control, product development, and sensory analysis. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in various matrices, offering a solvent-free and often non-destructive method for aroma profiling.[6][7]

This application note provides detailed protocols for the analysis of this compound using both static and dynamic headspace GC-MS. These methods are designed to provide a comprehensive understanding of its aroma profile, enabling researchers to identify and quantify key volatile constituents.

Principle of Headspace Analysis

Headspace analysis involves the sampling and analysis of the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed container.[8][9][10] The volatile compounds from the sample partition between the sample matrix and the headspace. An aliquot of this headspace is then introduced into a gas chromatograph for separation and subsequent detection by a mass spectrometer.

  • Static Headspace (SHS): In this technique, the sample is sealed in a vial and heated to a specific temperature to allow the volatile compounds to reach equilibrium between the sample and the headspace. A fixed volume of the headspace is then injected into the GC-MS system.[10][11] This method is simple, rapid, and suitable for routine analysis.[10]

  • Dynamic Headspace (DHS) or Purge and Trap: This method involves passing an inert gas through the sample, which strips the volatile compounds from the matrix.[12][13] These compounds are then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS system.[12] DHS is more sensitive than SHS and is suitable for trace-level analysis.[13]

Experimental Protocols

Sample Preparation

For the analysis of liquid this compound, a small, precise amount of the sample is required.

  • Sample: this compound (liquid)

  • Vial: 20 mL headspace vial with a PTFE-lined septum and aluminum crimp cap.

  • Procedure:

    • Using a calibrated micropipette, add 100 µL of this compound to the bottom of a 20 mL headspace vial.

    • Immediately seal the vial with the crimp cap to prevent the loss of volatile compounds.

    • Prepare a blank sample by sealing an empty 20 mL headspace vial. This will be used to identify any background contaminants.

Static Headspace GC-MS Protocol

This protocol is designed for the routine aroma profiling of this compound.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Static Headspace Autosampler

Table 1: Static Headspace and GC-MS Parameters

ParameterValue
Static Headspace Autosampler
Vial Equilibration Temperature80 °C
Vial Equilibration Time20 minutes
Sample Loop Volume1 mL
Sample Loop Temperature90 °C
Transfer Line Temperature100 °C
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Split Ratio20:1
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range35 - 400 amu
Dynamic Headspace GC-MS Protocol

This protocol is suitable for a more exhaustive analysis of the volatile and semi-volatile compounds in the this compound aroma profile, offering higher sensitivity.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Dynamic Headspace (Purge and Trap) System

Table 2: Dynamic Headspace and GC-MS Parameters

ParameterValue
Dynamic Headspace System
Sample Equilibration Temperature60 °C
Purge GasHelium
Purge Flow40 mL/min
Purge Time15 minutes
Adsorbent TrapTenax® TA or equivalent
Trap Desorption Temperature250 °C
Trap Desorption Time5 minutes
Transfer Line Temperature260 °C
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature260 °C (splitless mode for 1 min)
Oven Temperature ProgramInitial temperature 45 °C, hold for 3 min, ramp at 8 °C/min to 290 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range35 - 500 amu

Data Presentation

The following table presents representative quantitative data for a related compound, methyl phenylacetate, identified in a honey sample using a headspace technique. This illustrates the type of quantitative results that can be obtained for this compound using the described protocols.

Table 3: Representative Quantitative Data for Methyl Phenylacetate in Honey

CompoundCAS NumberAroma DescriptionConcentration (µg/kg)
Methyl Phenylacetate101-41-7Honey, floral, sweet4.8 - 15.3

Data adapted from a study on the volatile composition of honey.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for headspace GC-MS analysis and the logical relationship in aroma profiling.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound Sample vial Place in 20 mL Vial sample->vial seal Seal Vial vial->seal equilibrate Equilibrate/Purge seal->equilibrate inject Inject/Trap Desorb equilibrate->inject separate Separation (GC) inject->separate detect Detection (MS) separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for headspace GC-MS analysis.

aroma_profiling_logic cluster_aroma Aroma Profile Components compound This compound headspace Headspace Generation (Volatiles Released) compound->headspace Heating gcms GC-MS Analysis (Separation & Identification) headspace->gcms Sampling fruity Fruity Notes gcms->fruity sweet Sweet Notes gcms->sweet honey Honey Notes gcms->honey floral Floral Notes gcms->floral

Caption: Logical relationship of aroma profiling.

References

Application Note: Quantitative Analysis of Allyl Phenylacetate using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a volatile ester known for its sweet, honey-like, and fruity aroma, making it a significant compound in the flavor, fragrance, and food industries.[1] Accurate and sensitive quantification of Allyl phenylacetate is crucial for quality control, formulation development, and stability testing. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from various matrices.[2]

This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented here is designed to offer high sensitivity, accuracy, and reproducibility for the determination of this compound.

Experimental Workflow

SPME_Workflow Figure 1. HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Containing This compound Vial Transfer 5 mL to 20 mL Headspace Vial Sample->Vial Salt Add 1.5 g NaCl (Salting Out) Vial->Salt Seal Seal Vial with PTFE/Silicone Septum Salt->Seal Incubate Incubate at 60°C for 15 min with Agitation Seal->Incubate Expose Expose DVB/CAR/PDMS Fiber to Headspace for 30 min Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Separate Chromatographic Separation (DB-5ms column) Desorb->Separate Detect Mass Spectrometric Detection (SIM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify cluster_prep cluster_prep cluster_extraction cluster_extraction cluster_analysis cluster_analysis cluster_data cluster_data

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: Capable of maintaining a constant temperature and agitation speed.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • This compound Standard: ≥99% purity.

  • Sodium Chloride (NaCl): Analytical grade.

  • Methanol: HPLC grade, for stock solution preparation.

  • Deionized Water: For dilutions.

Experimental Protocols

Preparation of Standards and Samples
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 1 µg/L to 100 µg/L.

  • Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL SPME vial. For solid samples, a suitable extraction solvent should be used, followed by the analysis of the extract.

Headspace SPME Procedure
  • Fiber Conditioning: Prior to first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 270°C for 30-60 minutes).

  • Salting Out: Add 1.5 g of NaCl to each standard and sample vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.

  • Incubation/Equilibration: Immediately seal the vials and place them in the heater/agitator. Incubate the samples at 60°C for 15 minutes with an agitation speed of 250 rpm to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. The extraction time is a critical parameter and should be optimized for the specific application.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC, typically set at 250°C. Desorb the analytes for 5 minutes in splitless mode.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument used.

ParameterValue
GC System
Injection Port Temp.250°C
Injection ModeSplitless (5 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
MS System
Transfer Line Temp.250°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 91
Qualifier Ionsm/z 176, 135

Quantitative Data and Method Validation

The described HS-SPME-GC-MS method was validated for its performance in the quantitative analysis of this compound. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and precision, are summarized in the table below. This data is representative of the performance expected from this methodology.

ParameterResult
Linearity Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/L
Limit of Quantification (LOQ) 0.7 µg/L
Precision (RSD%)
- Intra-day (n=5)< 5%
- Inter-day (n=5)< 8%
Recovery 92 - 105%
  • Linearity: Determined by a seven-point calibration curve.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Precision: Evaluated by analyzing replicate samples at a concentration of 10 µg/L.

  • Recovery: Determined by spiking a blank matrix with known concentrations of this compound.

Logical Relationships in Method Optimization

Optimization Figure 2. Key Parameter Interdependencies in SPME Method Optimization Fiber SPME Fiber (DVB/CAR/PDMS) Sensitivity Sensitivity (LOD/LOQ) Fiber->Sensitivity Temp Extraction Temperature Time Extraction Time Temp->Time influences equilibrium time Temp->Sensitivity Time->Sensitivity Agitation Agitation Speed Agitation->Time reduces equilibrium time Reproducibility Reproducibility (RSD%) Agitation->Reproducibility Salt Salt Concentration Salt->Sensitivity increases headspace concentration

Caption: Key Parameter Interdependencies in SPME Method Optimization.

Discussion

The choice of a DVB/CAR/PDMS fiber is recommended for volatile and semi-volatile compounds of varying polarities, such as this compound. The combination of different polymeric materials provides a broad range of selectivity.

Optimizing the extraction temperature and time is crucial for achieving reproducible and sensitive results. Increasing the temperature generally enhances the vapor pressure of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can affect the partitioning equilibrium. The extraction time should be sufficient to ensure that equilibrium or a consistent pre-equilibrium state is reached.

The addition of salt (salting out) is a common practice in HS-SPME to decrease the solubility of polar analytes in the aqueous phase and promote their transfer to the headspace, thereby improving extraction efficiency.

For quantification, operating the mass spectrometer in SIM mode enhances the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of this compound. This minimizes interference from matrix components and improves the signal-to-noise ratio.

Conclusion

This application note details a robust and sensitive HS-SPME-GC-MS method for the quantitative determination of this compound. The solvent-free nature of SPME, combined with its ease of automation, makes it an excellent choice for high-throughput analysis in quality control and research laboratories. The provided protocol and performance data demonstrate that this method is fit for purpose, offering the low detection limits and high precision required for the analysis of this important flavor and fragrance compound.

References

Application Note: Structural Elucidation of Allyl Phenylacetate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms. This application note provides a detailed protocol and spectral assignment for allyl phenylacetate (B1230308), a common fragrance and flavoring agent, using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the unambiguous assignment of NMR signals, the atoms of allyl phenylacetate are numbered as shown in the diagram below. This numbering scheme will be used throughout the note to correlate specific protons and carbons with their corresponding chemical shifts.

Figure 1. Molecular Structure of this compound cluster_phenyl cluster_ester cluster_allyl C1 C1' C2 C2' C1->C2 C7 C7 C1->C7 C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 H7a H7a C7->H7a H7b H7b C7->H7b C8 C8 C7->C8 O9 O9 C8->O9 =O O10 O10 C8->O10 C11 C11 O10->C11 C12 C12 C11->C12 H11a H11a C11->H11a H11b H11b C11->H11b C13 C13 C12->C13 = H12 H12 C12->H12 H13a H13a C13->H13a H13b H13b C13->H13b

Caption: Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines the standard procedure for preparing an organic molecule sample and acquiring high-resolution ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its deuterium (B1214612) signal is used for field-frequency locking. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring there are no solid particles. The required sample height is typically around 4-5 cm.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

2.2. Spectrometer Setup and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Set standard acquisition parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient for qualitative spectra.

    • Acquire the Free Induction Decay (FID) signal, typically averaging 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

    • Set acquisition parameters: a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points.

    • A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not present, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift values for all peaks in both ¹H and ¹³C spectra.

Data Presentation and Spectral Assignment

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data for this compound

Atom #Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H2', H3', H4', H5', H6'7.25-7.35m5HPhenyl Protons
H125.88-5.98m1HAllyl CH
H13a5.29d1HAllyl CH₂ (trans)
H13b5.22d1HAllyl CH₂ (cis)
H114.60d2HO-CH₂
H73.64s2HPhenyl-CH₂

Multiplicity Key: s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectral Data for this compound

Atom #Chemical Shift (δ, ppm)Assignment
C8171.2Carbonyl (C=O)
C1'134.3Quaternary Phenyl C
C12131.8Allyl CH
C2', C6'129.3Phenyl CH
C3', C5'128.6Phenyl CH
C4'127.1Phenyl CH
C13118.5Allyl CH₂
C1165.5O-CH₂
C741.5Phenyl-CH₂

Workflow for NMR-Based Structural Elucidation

The logical flow from sample preparation to the final structural confirmation is a systematic process. The diagram below illustrates the key stages involved in the NMR analysis of a small molecule like this compound.

Figure 2. NMR Analysis Workflow A Sample Preparation (5-10mg in 0.7mL CDCl3) B NMR Spectrometer Setup (Locking & Shimming) A->B Insert Sample C Data Acquisition (1H & 13C Spectra) B->C Optimized Parameters D Data Processing (FT, Phasing, Baseline Correction) C->D Acquire FID E Spectral Analysis (Referencing, Integration, Peak Picking) D->E Generate Spectrum F Structural Assignment (Correlate Data with Structure) E->F Assign Signals G Final Structure Confirmation F->G Validate Structure

Caption: Figure 2. A generalized workflow for structural analysis using NMR spectroscopy.

References

Application of Allyl Phenylacetate in Floral Perfume Compositions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic aroma chemical prized in the fragrance industry for its complex and multifaceted scent profile.[1][2] It is an ester of allyl alcohol and phenylacetic acid.[3] This document provides detailed application notes and experimental protocols for the utilization of allyl phenylacetate in the creation of floral perfume compositions, with a particular focus on its role in developing jasmine and rose accords. Its unique olfactory characteristics allow it to impart sweet, fruity, and honey-like notes with a distinct floral background, making it a versatile modifier in a perfumer's palette.[4][5] This guide is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and product development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in fragrance formulations.

PropertyValueReference
CAS Number 1797-74-6[2][4]
Molecular Formula C₁₁H₁₂O₂[2][4]
Molecular Weight 176.21 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 239-240 °C[2]
Density ~1.03 g/cm³[2]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Vapor Pressure 0.0119 hPa @ 20°C[4]
Flash Point >100 °C[5]

Olfactory Profile

This compound possesses a rich and complex aroma profile, characterized by the following notes:

  • Primary Notes: Fruity, Sweet, Honey.[4]

  • Secondary Notes: Floral, Balsamic.[4]

  • Subtle Nuances: Pineapple, Spicy, Rose, Cocoa, Cinnamon.[4]

Its overall character is often described as reminiscent of jasmine, with a honeyed sweetness that can enhance the naturalness and radiance of floral compositions.[2]

Applications in Floral Compositions

This compound is a valuable modifier in a wide range of fragrance applications, including fine fragrances, personal care products (soaps, lotions), and home care products (air fresheners, candles). Its primary function in floral compositions is to add a unique fruity-honey character that can lift and brighten the overall fragrance.

Role in Jasmine Accords

While headspace analysis of jasmine flowers does not indicate the natural presence of this compound, its olfactory profile makes it a suitable component for building synthetic jasmine accords.[6][7][8][9] In such formulations, it can:

  • Enhance Sweetness: The honeyed notes of this compound can complement the natural sweetness of jasmine.

  • Introduce Fruity Facets: Its pineapple and general fruity notes can add a modern and vibrant twist to traditional jasmine scents.

  • Provide Lift: The brightness of the allyl group can provide a diffusive top note to the accord.

Illustrative Jasmine Accord Formula:

IngredientParts (by weight)Olfactory Contribution
Benzyl Acetate300Core jasmine character
Hedione (Methyl Dihydrojasmonate)200Diffusive, radiant floralcy
Linalool150Fresh, floral, slightly woody
Benzyl Salicylate100Sweet, balsamic, fixative
Indole (10% solution)50Animalic, narcotic depth
This compound 30 Fruity, honeyed sweetness
Amyl Cinnamic Aldehyde20Waxy, floral body
Ylang Ylang Oil10Rich, spicy floral
Total 860
Role in Rose Accords

In rose compositions, this compound can be used to introduce a subtle fruity and honeyed warmth, moving the fragrance away from a classic fresh rose towards a more complex, sweet, and slightly gourmand character. Its spicy undertones can also complement the natural spiciness of some rose varieties.

Illustrative Rose Accord Formula:

IngredientParts (by weight)Olfactory Contribution
Phenylethyl Alcohol (PEA)400Fresh, clean rose petal
Citronellol250Rosy, waxy
Geraniol150Green, rosy, geranium-like
Geranyl Acetate50Fruity, rosy
This compound 40 Honey, fruity, warm facets
Nerol30Fresh, sweet, citrusy rose
Damascone Alpha (1% solution)20Fruity, rosy, powerful
Eugenol10Spicy, clove-like
Total 950

Recommended Usage Levels: The typical recommendation for this compound is up to 4.0% in the final fragrance concentrate.[5]

Experimental Protocols

The following protocols outline key experiments for evaluating the application and performance of this compound in floral perfume compositions.

Protocol for Sensory Evaluation of a Floral Accord

Objective: To assess the olfactory impact of this compound on a floral fragrance accord using a trained sensory panel.

Materials:

  • Floral accord base (without this compound)

  • Floral accord with a specified concentration of this compound

  • Ethanol (perfumer's grade) as a diluent

  • Glass beakers and stirring rods

  • Smelling strips

  • Odor-free evaluation booths

Procedure:

  • Sample Preparation: Prepare a 10% dilution of both the control accord and the test accord (with this compound) in ethanol.

  • Panelist Selection: Select a panel of at least 10 trained sensory assessors.

  • Evaluation:

    • Dip smelling strips into each solution, ensuring they are coded to blind the panelists.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the smelling strips to the panelists in a randomized order.

    • Ask panelists to evaluate and score the fragrance based on predefined attributes (e.g., intensity, sweetness, fruitiness, floralcy, naturalness) on a scale of 1 to 10.

    • Panelists should also provide descriptive comments.

  • Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there are significant differences between the control and test samples. Collate and analyze the descriptive comments to understand the qualitative impact of this compound.

Protocol for Accelerated Stability Testing

Objective: To evaluate the chemical and physical stability of a floral perfume composition containing this compound under accelerated aging conditions.

Materials:

  • Final perfume composition containing this compound

  • Control perfume composition (without this compound)

  • Sealed glass vials

  • Temperature and humidity-controlled oven

  • UV light chamber

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Initial Analysis: Record the initial properties of both the test and control fragrances: color, odor, pH, and viscosity. Obtain an initial GC-MS chromatogram for each.

  • Sample Storage:

    • Store aliquots of each fragrance in sealed glass vials under the following conditions:

      • 40°C in the dark (to assess thermal stability).

      • 40°C with exposure to UV light (to assess photostability).

      • Room temperature in the dark (as a control).

      • -5°C (to assess cold stability).

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and allow them to equilibrate to room temperature.

  • Analysis:

    • Visually inspect for any changes in color or clarity.

    • Conduct a sensory evaluation to detect any changes in odor.

    • Measure the pH and viscosity.

    • Perform GC-MS analysis to identify any degradation products or changes in the concentration of key aroma chemicals, including this compound.

  • Data Interpretation: Compare the results of the aged samples to the initial analysis and the room temperature control. Assess the overall stability of the fragrance and the specific impact of this compound on stability.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor contribution of this compound within a complex floral fragrance mixture.

Materials:

  • Floral perfume composition containing this compound

  • Gas Chromatograph with a sniffing port (olfactometer) and a mass spectrometer detector (GC-MS-O)

  • Trained human assessor

Procedure:

  • Injection: Inject a sample of the perfume composition into the GC.

  • Separation: The individual components of the fragrance are separated based on their volatility and interaction with the GC column.

  • Detection: The effluent from the GC column is split between the MS detector and the sniffing port.

  • Olfactory Evaluation: A trained assessor sniffs the effluent at the sniffing port and records the time, intensity, and description of each odor perceived.

  • Chemical Identification: Simultaneously, the MS detector identifies the chemical structure of the compounds as they elute.

  • Data Correlation: Correlate the olfactory data from the assessor with the chemical identification data from the MS to pinpoint the exact retention time and corresponding odor of this compound and other key odorants in the mixture. This allows for a precise understanding of its contribution to the overall scent profile.

Visualizations

experimental_workflow cluster_formulation Fragrance Formulation cluster_evaluation Evaluation & Analysis cluster_data Data Interpretation Formulation Floral Accord Formulation (with and without this compound) Sensory Sensory Evaluation (Trained Panel) Formulation->Sensory Stability Accelerated Stability Testing (GC-MS, Physical Tests) Formulation->Stability GCO GC-Olfactometry (Odor Contribution) Formulation->GCO Interpretation Data Analysis & Interpretation Sensory->Interpretation Stability->Interpretation GCO->Interpretation olfactory_profile cluster_primary Primary Notes cluster_secondary Secondary Notes APA This compound Fruity Fruity APA->Fruity Sweet Sweet APA->Sweet Honey Honey APA->Honey Floral Floral APA->Floral Balsamic Balsamic APA->Balsamic

References

Application Notes & Protocol: Sensory Panel Evaluation of Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic ester recognized for its characteristic fruity, sweet, and honey-like aroma.[1][2][3] It finds application in the fragrance and flavoring industries, incorporated into products such as perfumes, cosmetics, and various food items like candy and baked goods.[2][4] A comprehensive sensory evaluation is crucial for characterizing its odor profile, determining detection and recognition thresholds, and understanding its interaction with other fragrance components. This document outlines a detailed protocol for the sensory panel evaluation of Allyl phenylacetate, providing a framework for reproducible and statistically valid assessments.

Sensory Profile of this compound

This compound is primarily described by the following sensory attributes:

  • Fruity: A dominant characteristic.

  • Sweet: A prominent sweet note.

  • Honey: A distinct honey-like aroma.[1][2]

  • Floral: Possesses floral undertones.[1][4]

  • Balsamic: Exhibits balsamic nuances.[1]

Experimental Protocols

Objective Definition

The initial and most critical step in sensory evaluation is to clearly define the test's objective.[5] This will dictate the methodology, panelist selection, and data analysis techniques. Common objectives for evaluating a fragrance ingredient like this compound include:

  • Descriptive Analysis: To identify and quantify the specific aroma attributes of this compound.[6][7]

  • Discrimination Testing: To determine if a perceptible difference exists between samples, for instance, in quality control or to assess the impact of formulation changes.[5][7]

  • Consumer Acceptance Testing: To gauge the preference or liking of a fragrance containing this compound among a target consumer group.[5]

Panelist Selection and Training

The success of a sensory evaluation heavily relies on the panelists.[8]

  • Panel Type:

    • Descriptive Panel: Comprises a small group of highly trained individuals (8-15 members) with demonstrated sensory acuity.[9]

    • Consumer Panel: Consists of a larger group of untrained consumers (at least 30-50 participants) who represent the target demographic for the product.[5]

  • Screening: Potential panelists should be screened for their ability to detect and describe basic odors. This can involve tests for olfactory sensitivity and verbal fluency.

  • Training (for Descriptive Panels): Panelists undergo extensive training to develop a standardized vocabulary (lexicon) to describe the aroma of this compound and to consistently rate the intensity of each attribute.[6][10] This involves exposure to reference standards representing different aroma notes.

Testing Environment and Sample Preparation
  • Environment: Sensory testing should be conducted in a controlled environment to minimize bias.[8][11] This includes:

    • Individual, well-ventilated booths with neutral-colored surfaces.

    • Consistent temperature and humidity.

    • Absence of extraneous odors or noise.

  • Sample Preparation:

    • Dilution: this compound should be diluted in an appropriate solvent (e.g., odorless mineral oil, ethanol) to a concentration that is safe for smelling and representative of its intended use.

    • Presentation: Samples are typically presented on fragrance blotters (smelling strips) or in glass vials with sniff ports.

    • Coding: All samples must be coded with random three-digit numbers to prevent bias.[11]

    • Randomization: The order of sample presentation should be randomized for each panelist to avoid order effects.[11]

Sensory Evaluation Methods
  • Lexicon Development: The trained panel collaboratively develops a list of descriptive terms for the aroma of this compound.

  • Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods like Analysis of Variance (ANOVA) to identify significant differences in attributes.

This method is used to determine if a sensory difference exists between two samples.[5]

  • Presentation: Panelists are presented with three coded samples, two of which are identical and one is different.

  • Task: Panelists are asked to identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) using a statistical table to determine the level of significance.

Data Presentation

Quantitative data from a descriptive analysis can be summarized in a table for clear comparison.

Table 1: Quantitative Descriptive Analysis of this compound (Hypothetical Data)

AttributeMean Intensity Rating (on a 15-point scale)Standard Deviation
Fruity12.51.8
Sweet11.82.1
Honey9.72.5
Floral6.21.5
Balsamic4.51.2
Chemical2.10.9

Visualization of Experimental Workflow

A clear workflow ensures consistency and reproducibility of the sensory evaluation protocol.

Sensory_Evaluation_Workflow A 1. Define Objectives (e.g., Descriptive Analysis) B 2. Panelist Selection & Training - Screening for sensory acuity - Lexicon development A->B C 3. Sample Preparation - Dilution in solvent - Coding and randomization B->C D 4. Sensory Evaluation - Individual booth assessment - Use of fragrance blotters C->D E 5. Data Collection - Intensity rating on scales D->E F 6. Statistical Analysis - ANOVA - Mean comparisons E->F G 7. Report & Interpretation F->G

Caption: Workflow for the sensory panel evaluation of this compound.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity.

Olfactory_Signaling_Pathway cluster_0 Olfactory Epithelium cluster_1 Signal Transduction cluster_2 Brain A This compound (Odorant Molecule) C G-protein Coupled Receptor A->C Binds to B Olfactory Receptor Neuron D Adenylate Cyclase Activation C->D Activates E cAMP Production D->E F Ion Channel Opening E->F G Neuron Depolarization (Action Potential) F->G H Olfactory Bulb G->H Signal to I Higher Brain Centers (e.g., Piriform Cortex) H->I Relays to J Odor Perception I->J Leads to

Caption: Simplified diagram of the olfactory signaling pathway.

References

Application Note & Protocol: Determination of Allyl Phenylacetate Release Rate from a Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a fragrance ingredient known for its sweet, honey-like, fruity aroma.[1] Its application spans various consumer products, including perfumes, cosmetics, and scented candles. The efficacy and user experience of such products are significantly influenced by the release kinetics of the fragrance. A controlled and sustained release is often desirable to ensure a long-lasting and consistent scent profile.

This document provides a comprehensive guide to determining the release rate of allyl phenylacetate from a solid or semi-solid matrix. The primary analytical technique detailed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This method is highly suitable for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and requiring minimal sample preparation.[2][3]

Principle of the Method

The release of a volatile compound like this compound from a matrix is primarily governed by diffusion. The experimental approach involves embedding a known concentration of this compound into a chosen matrix (e.g., polymer, gel, or wax). The matrix is then placed in a controlled environment, and the amount of this compound released into the headspace is measured at specific time intervals.

HS-SPME is employed to extract the released analyte from the headspace. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes adsorb onto the fiber. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer. By analyzing samples at different time points, a release profile can be constructed, and the release rate can be determined.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for determining the release rate of this compound.

Materials and Reagents
  • This compound (CAS No. 1797-74-6), analytical standard grade

  • Matrix material (e.g., Polyvinyl alcohol, gelatin, paraffin (B1166041) wax)

  • Appropriate solvent for dissolving the matrix and/or this compound (e.g., ethanol, water, dichloromethane)

  • Internal Standard (e.g., Toluene-d8, or another suitable non-interfering volatile compound)

  • Helium (carrier gas), 99.999% purity or higher

  • SPME fibers (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

  • Analytical balance

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler or manual SPME holder

  • Thermostatic agitator or heating block for headspace vials

  • Vortex mixer

  • Ultrasonic bath

Preparation of the Matrix with this compound
  • Determine the desired concentration of this compound in the matrix (e.g., 1% w/w).

  • Dissolve the matrix material in a suitable solvent. Gentle heating and stirring may be required.

  • Prepare a stock solution of this compound in the same solvent.

  • Incorporate the this compound into the dissolved matrix by adding the required volume of the stock solution. Mix thoroughly using a vortex mixer or sonication to ensure homogeneity.

  • Cast the matrix into a uniform shape (e.g., thin film, small beads, or discs) and allow the solvent to evaporate completely in a fume hood. For wax-based matrices, melt the wax, add the this compound, stir to homogenize, and then pour into molds to solidify.

  • Store the prepared matrices in a sealed container in a cool, dark place until analysis.

HS-SPME-GC-MS Analysis Protocol
  • Sample Preparation for Release Study:

    • Accurately weigh a known amount of the this compound-containing matrix (e.g., 1.0 g) and place it into a 20 mL headspace vial.

    • Spike the vial with a known amount of the internal standard.

    • Immediately seal the vial with a magnetic screw cap.

    • Prepare a series of vials for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation and Extraction:

    • Place the vials in a thermostatic agitator set to a constant temperature (e.g., 37 °C) to simulate relevant conditions.

    • At each designated time point, transfer the corresponding vial to the sampling station.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) with agitation. The fiber should not touch the matrix.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the GC injector port, which is maintained at a high temperature (e.g., 250 °C) for thermal desorption (e.g., 5 minutes).

    • Start the GC-MS data acquisition simultaneously with the desorption.

    • The separated compounds are detected by the mass spectrometer.

GC-MS Operating Conditions (Example)
ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. Target ion for this compound: m/z 91.

Data Presentation and Analysis

The data obtained from the GC-MS analysis will be the peak area of this compound and the internal standard at each time point.

Quantification

The concentration of this compound in the headspace can be determined by creating a calibration curve. Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent, spike them into empty headspace vials with the internal standard, and analyze them using the same HS-SPME-GC-MS method.

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. This calibration curve can then be used to determine the concentration of this compound released from the matrix at each time point.

Release Rate Calculation

The cumulative amount of this compound released per unit mass of the matrix can be calculated for each time point. The release rate can be determined from the slope of the cumulative release curve.

Data Summary

The quantitative data should be summarized in a structured table for easy comparison.

Table 1: Cumulative Release of this compound from a Polymer Matrix at 37 °C

Time (hours)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)Cumulative Amount Released (µg/g of matrix)
05,0001,000,0000.00500.0
1150,0001,000,0000.150025.0
2280,0001,000,0000.280046.7
4450,0001,000,0000.450075.0
8650,0001,000,0000.6500108.3
24850,0001,000,0000.8500141.7
48950,0001,000,0000.9500158.3
72980,0001,000,0000.9800163.3

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Matrix Preparation cluster_analysis Release Rate Analysis prep1 Dissolve Matrix prep3 Incorporate Fragrance into Matrix prep1->prep3 prep2 Prepare this compound Stock prep2->prep3 prep4 Cast and Dry/Solidify Matrix prep3->prep4 ana1 Place Matrix in Headspace Vial prep4->ana1 Start Experiment ana2 Incubate at Controlled Temperature ana1->ana2 ana3 HS-SPME Sampling at Time Intervals ana2->ana3 ana4 GC-MS Analysis ana3->ana4 ana5 Data Processing and Quantification ana4->ana5

Caption: Experimental workflow for determining the release rate.

Logical Relationship of Release Kinetics

release_kinetics cluster_factors Influencing Factors cluster_outcome Release Profile factor1 Matrix Properties (e.g., Polymer type, density) outcome1 Initial Burst Release factor1->outcome1 outcome2 Sustained Release Phase factor1->outcome2 factor2 Environmental Conditions (e.g., Temperature, Humidity) factor2->outcome1 factor2->outcome2 factor3 Analyte Properties (e.g., Volatility, Polarity) factor3->outcome1 factor3->outcome2 outcome1->outcome2 outcome3 Equilibrium outcome2->outcome3

Caption: Factors influencing the release kinetics of this compound.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a robust and sensitive approach for determining the release rate of this compound from various matrices. By carefully controlling experimental parameters and performing accurate quantification, researchers can obtain valuable data to optimize product formulations for desired fragrance release profiles. This information is crucial for the development of high-performing and consumer-appealing scented products.

References

Application Notes and Protocols for Allyl Phenylacetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic ester characterized by its fruity, honey-like aroma, which has led to its use in the fragrance and flavoring industries.[1][2] Its chemical formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol .[3] As a pure, well-characterized compound, allyl phenylacetate is a suitable candidate for use as an analytical standard in method development and quality control processes. These application notes provide detailed protocols for the synthesis, characterization, and quantitative analysis of this compound, establishing its utility as a reference standard for chromatographic and spectroscopic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods, including the selection of appropriate solvents and instrumental parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1797-74-6[4]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [1][3]
Appearance Colorless, slightly viscous liquid[5]
Odor Sweet, honey-like, fruity[5]
Boiling Point 239-240 °C at 760 mmHg[3]
Density Approximately 1.037 g/mL at 25 °C
Solubility Insoluble in water; miscible with alcohol and oils.
Refractive Index ~1.508 at 20 °C

Synthesis Protocol: Esterification of Phenylacetic Acid

This compound can be synthesized in the laboratory via Fischer esterification of phenylacetic acid with allyl alcohol, using a strong acid catalyst.

Materials:

  • Phenylacetic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Toluene or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine phenylacetic acid (1 equivalent), allyl alcohol (1.5-2 equivalents), and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of phenylacetic acid).

  • Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap, indicating the reaction is complete (typically several hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the pure product.

Analytical Method Development and Validation

The following sections detail protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The validation parameters presented are based on typical performance characteristics for the analysis of fragrance compounds and related esters.

Logical Workflow for Analytical Method Development

The development of a robust analytical method follows a logical progression from initial parameter selection to full validation.

analytical_method_development cluster_0 Method Development cluster_1 Method Validation select_method Select Analytical Technique (e.g., GC-MS, HPLC) optimize_params Optimize Instrumental Parameters (e.g., column, mobile phase, temperature) select_method->optimize_params Initial Screening sample_prep Develop Sample Preparation Procedure optimize_params->sample_prep Refinement specificity Specificity/ Selectivity sample_prep->specificity Proceed to Validation linearity Linearity and Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for Analytical Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and identification capabilities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-350 amu

Standard and Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to bring the concentration within the calibration range.

Data Analysis:

  • Quantification: Use the peak area of a characteristic ion of this compound (e.g., m/z 91, the tropylium (B1234903) ion, is often a prominent fragment for phenylacetates) for quantification.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed.

Expected Method Performance:

The following table summarizes the expected validation parameters for the GC-MS method, based on typical performance for fragrance analysis.

Table 2: Expected GC-MS Method Validation Parameters

ParameterExpected Value
Linearity (R²) > 0.995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL

High-Performance Liquid Chromatography (HPLC) Protocol

While GC-MS is often preferred for volatile compounds, HPLC can also be employed for the analysis of this compound, particularly for non-volatile matrices. A reversed-phase method is generally suitable. A method for the simultaneous estimation of sodium benzoate (B1203000) and sodium phenylacetate has been developed using a C18 column, which can be adapted for this compound.[2]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Diode Array Detector (DAD)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm (based on the phenylacetyl chromophore)

Standard and Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 5-200 µg/mL).

  • Sample Preparation: Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.

Expected Method Performance:

The following table summarizes the expected validation parameters for the HPLC method.

Table 3: Expected HPLC Method Validation Parameters

ParameterExpected Value
Linearity (R²) > 0.998
Range 5 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL

General Workflow for Sample Analysis

The routine analysis of samples using a validated method involves a standardized procedure to ensure consistent and reliable results.

sample_analysis_workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis sample_receipt Sample Receipt and Login prep_standards Prepare Standard Solutions and Quality Controls sample_receipt->prep_standards instrument_setup Instrument Setup and System Suitability Check prep_standards->instrument_setup sample_prep Sample Preparation (Dilution, Extraction) instrument_setup->sample_prep Begin Analysis run_sequence Run Analytical Sequence (Standards, QCs, Samples) sample_prep->run_sequence data_processing Data Processing and Integration run_sequence->data_processing Process Data quantification Quantification against Calibration Curve data_processing->quantification report_generation Generate and Review Report quantification->report_generation

Caption: General Workflow for Routine Sample Analysis.

Conclusion

This compound serves as a reliable analytical standard for the development and validation of chromatographic methods. The detailed protocols and expected performance characteristics provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of well-characterized standards like this compound is fundamental to ensuring the accuracy, precision, and reliability of analytical data in research and quality control settings.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Phenylacetate Synthesis via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allyl phenylacetate (B1230308). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the Fischer esterification of phenylacetic acid with allyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Fischer esterification for producing allyl phenylacetate?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (phenylacetic acid) and an alcohol (allyl alcohol) to form an ester (this compound) and water.[1][2][3][4] To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products.[1][3] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) or by removing the water as it is formed during the reaction.[1][2][3]

Q2: What are the most common catalysts for this reaction, and how do I choose one?

A2: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as some Lewis acids.[2][3] Sulfuric acid is a strong catalyst and also acts as a dehydrating agent, which can help to drive the reaction forward.[2] The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials to strongly acidic conditions.

Q3: I am getting a low yield of this compound. What are the likely causes and how can I improve it?

A3: Low yield in a Fischer esterification is a common issue and can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or was not run for a sufficient amount of time.

  • Equilibrium not shifted sufficiently: The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

  • Loss of product during workup: Improper extraction or purification techniques can lead to significant product loss.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired ester.

To improve the yield, consider the following strategies:

  • Increase the excess of allyl alcohol: Using a larger excess of the alcohol can shift the equilibrium towards the product side.[1]

  • Remove water: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.[2]

  • Increase reaction time or temperature: Ensure the reaction is running long enough and at a suitable temperature (typically reflux) to reach equilibrium.

  • Optimize catalyst concentration: The amount of catalyst can influence the reaction rate.

Q4: Are there any common side reactions to be aware of when using allyl alcohol in a Fischer esterification?

A4: Yes, the use of an unsaturated alcohol like allyl alcohol under acidic conditions can lead to specific side reactions:

  • Polymerization of allyl alcohol: The acidic conditions and elevated temperatures can induce the polymerization of allyl alcohol, leading to the formation of poly(allyl alcohol).[5][6]

  • Ether formation: Self-condensation of allyl alcohol can produce diallyl ether.

  • Rearrangement: Although less common under these conditions, rearrangement of the allyl group is a possibility.

Q5: How can I effectively purify the this compound from the reaction mixture?

A5: Purification typically involves a multi-step process:

  • Neutralization: After the reaction is complete, the mixture should be cooled and washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Extraction: The ester can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: The final purification of this compound is typically achieved by fractional distillation under reduced pressure to separate it from any remaining starting materials and high-boiling impurities.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficient catalystIncrease the catalyst loading incrementally.
Reaction time too short or temperature too lowIncrease the reaction time and/or ensure the reaction is at a gentle reflux.
Water present in starting materialsUse anhydrous starting materials.
Formation of a Polymeric Substance Polymerization of allyl alcoholReduce the reaction temperature if possible, or consider a milder catalyst.
Difficult Separation During Workup Emulsion formationAdd brine during the extraction to help break the emulsion.
Product Contaminated with Phenylacetic Acid Incomplete reaction or insufficient washingEnsure the reaction goes to completion. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves.
Product Contaminated with Allyl Alcohol Insufficient removal of excess reactantUse a larger excess of allyl alcohol to drive the reaction to completion, then carefully remove it by distillation. Fractional distillation of the final product is crucial.

Data Presentation

Parameter Optimal Value Resulting Yield Reference
Temperature90°C91.6%[9]
Catalyst Amount3% (by mass)91.6%[9]
Molar Ratio (Acid:Alcohol)1:1.391.6%[9]
Reaction Duration3 hours91.6%[9]

Note: The catalyst used in this study was N-methylpyrrolydonehydrosulphate.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a standard laboratory procedure for Fischer esterification.

Materials:

  • Phenylacetic acid

  • Allyl alcohol (at least 85% purity)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent for azeotropic removal of water (e.g., toluene (B28343) or isohexanes)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine phenylacetic acid (1.0 eq), allyl alcohol (1.5 eq), and the azeotroping solvent (e.g., isohexanes, approximately 30 ml for a 0.25 mol scale reaction).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 ml for a 0.25 mol scale reaction) to the stirred mixture.

  • Reflux: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is approximately 89-93°C at 3 mmHg.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants Reactants: Phenylacetic Acid Allyl Alcohol Reaction Reaction: Reflux with Dean-Stark Trap Reactants->Reaction Catalyst Catalyst: Sulfuric Acid Catalyst->Reaction Solvent Solvent: Toluene/Isohexanes Solvent->Reaction Workup Workup: Neutralization & Extraction Reaction->Workup Purification Purification: Fractional Distillation Workup->Purification Product Product: This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction CheckWater Water Present in Reaction? CheckReaction->CheckWater Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No CheckWorkup Review Workup Procedure CheckWater->CheckWorkup No WaterPresent Water Present CheckWater->WaterPresent Yes SideReactions Evidence of Side Reactions? CheckWorkup->SideReactions No WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss Yes SideProductFormation Side Product Formation SideReactions->SideProductFormation Yes IncreaseTimeTemp Increase Reaction Time/Temperature Incomplete->IncreaseTimeTemp UseDeanStark Use Dean-Stark or Drying Agent WaterPresent->UseDeanStark OptimizeExtraction Optimize Extraction & Washing WorkupLoss->OptimizeExtraction ModifyConditions Modify Conditions (e.g., Temp, Catalyst) SideProductFormation->ModifyConditions

Caption: A logical approach to troubleshooting low product yield.

References

Minimizing side reactions in the synthesis of Allyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of allyl phenylacetate (B1230308).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of allyl phenylacetate, offering potential causes and solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction.[1][2]- Use a large excess of allyl alcohol (can also serve as the solvent).[1] - Remove water as it forms using a Dean-Stark apparatus or a drying agent.[1] - Increase reaction time or temperature (with caution, see below).
Sub-optimal Catalyst: Inadequate catalyst type or concentration.- For Fischer esterification, use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2] - For transesterification, ensure an effective catalyst like sodium methoxide (B1231860) is used and the reactants are dry.
Loss during Workup: Emulsion formation or incomplete extraction.- During aqueous extraction, add brine to break emulsions. - Ensure complete extraction by performing multiple extractions with an appropriate organic solvent.
Presence of Significant Impurities Polymerization of Allyl Alcohol: High reaction temperatures can induce the polymerization of allyl alcohol.- Maintain a moderate reaction temperature (typically below 100°C for Fischer esterification). - Consider using a milder catalyst or shorter reaction times.
Diallyl Ether Formation: Acid-catalyzed dehydration of allyl alcohol.- Use a less acidic catalyst if possible. - Optimize the reaction temperature to favor esterification over ether formation. - Use a higher ratio of phenylacetic acid to allyl alcohol.
Unreacted Phenylacetic Acid: Incomplete esterification.- See solutions for "Low Yield of this compound". - Purify the crude product by washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.
Dibenzyl Ketone Formation: Self-condensation of phenylacetic acid at high temperatures.[3]- Avoid excessive heating during the reaction and distillation. - Use the lowest effective reaction temperature.
Toluene Formation: Decarboxylation of phenylacetic acid.[4]- This is more likely to occur at very high temperatures. Maintain moderate reaction conditions.
Product Discoloration Side Reactions and Degradation: High temperatures can lead to the formation of colored byproducts.- Lower the reaction and distillation temperatures. - Consider purification by vacuum distillation to reduce the boiling point. - Treat the crude product with activated carbon before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory methods for synthesizing this compound are Fischer-Speier esterification and transesterification. Fischer esterification involves the direct reaction of phenylacetic acid with allyl alcohol in the presence of an acid catalyst.[2][5] Transesterification involves the reaction of an ester of phenylacetic acid (e.g., methyl phenylacetate) with allyl alcohol, typically catalyzed by an acid or base.[6]

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

A2: The most common side reactions include:

  • Polymerization of allyl alcohol: This is particularly prevalent at higher temperatures.

  • Formation of diallyl ether: This occurs via the acid-catalyzed self-condensation of allyl alcohol.

  • Decarboxylation of phenylacetic acid: This can happen at elevated temperatures, leading to the formation of toluene.[4]

  • Self-condensation of phenylacetic acid: This can produce dibenzyl ketone as a byproduct.[3]

  • Incomplete reaction: Due to the reversible nature of Fischer esterification, unreacted starting materials may remain.[1]

Q3: How can I minimize the polymerization of allyl alcohol?

A3: To minimize polymerization, it is crucial to control the reaction temperature. Ideally, the reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. For Fischer esterification, temperatures are typically kept below 100°C. Using a milder catalyst and avoiding prolonged reaction times at high temperatures can also be beneficial.

Q4: What is the best way to drive the Fischer esterification reaction to completion?

A4: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product side by either using a large excess of one of the reactants (typically the less expensive one, which is often the alcohol) or by removing one of the products as it is formed.[1] The most common approach is to use a significant excess of allyl alcohol and/or to remove the water byproduct using a Dean-Stark apparatus.[1]

Q5: Is it better to use Fischer esterification or transesterification for the synthesis of this compound?

A5: The choice between Fischer esterification and transesterification depends on the available starting materials and desired reaction conditions. Fischer esterification is a more direct route if you are starting with phenylacetic acid. However, it is an equilibrium-limited reaction. Transesterification can sometimes offer higher yields if the starting ester is readily available and the alcohol byproduct can be effectively removed to drive the reaction to completion.

Q6: How can I effectively purify the final this compound product?

A6: Purification typically involves several steps. First, the crude reaction mixture should be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted phenylacetic acid and the acid catalyst. This is followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Finally, the this compound is purified by vacuum distillation to separate it from any high-boiling impurities and unreacted starting materials. Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final product.[7][8]

Experimental Protocols

Protocol 1: Fischer Esterification of Phenylacetic Acid with Allyl Alcohol

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • Phenylacetic acid

  • Allyl alcohol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Diethyl ether (for extraction)

  • 5% Sodium bicarbonate solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add phenylacetic acid, a 3 to 5-fold molar excess of allyl alcohol, and a suitable amount of toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of the carboxylic acid) to the mixture with stirring.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reactions PA Phenylacetic Acid AP This compound PA->AP + Allyl Alcohol (H+ catalyst) Toluene Toluene PA->Toluene Decarboxylation (High Temp) DBK Dibenzyl Ketone PA->DBK Self-condensation (High Temp) AA Allyl Alcohol AA->AP Polymer Poly(allyl alcohol) AA->Polymer Polymerization (High Temp) DAE Diallyl Ether AA->DAE Dehydration (Acid Catalyst) Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes end Successful Synthesis issue->end No solution_yield Incomplete Reaction? low_yield->solution_yield Identify Cause impurities Impurities Present solution_impurities Polymerization or Ether Formation? impurities->solution_impurities Identify Cause excess_alcohol Increase Allyl Alcohol Excess Remove Water solution_yield->excess_alcohol Yes catalyst_check Check Catalyst Activity solution_yield->catalyst_check No temp_control Lower Reaction Temperature solution_impurities->temp_control Yes acid_check Optimize Acid Catalyst Purification solution_impurities->acid_check No excess_alcohol->end catalyst_check->end temp_control->end acid_check->end

References

Technical Support Center: Overcoming Challenges in the Purification of Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Allyl phenylacetate (B1230308). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Allyl phenylacetate synthesized via Fischer esterification?

A1: The most common impurities are typically unreacted starting materials, which include phenylacetic acid and allyl alcohol. Side products can also be present, such as diallyl ether (from the self-condensation of allyl alcohol) and various polymeric materials, especially if the reaction was conducted at high temperatures.

Q2: My purified this compound has a lingering acidic smell. What is the likely cause and how can I remove it?

A2: An acidic smell is a strong indicator of residual phenylacetic acid. This can be effectively removed by washing the crude product with an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), during the workup procedure. The basic wash will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous layer.

Q3: During vacuum distillation, my product seems to be decomposing, leading to a lower yield and darker color. What could be the issue?

A3: Thermal decomposition of allyl esters can occur at elevated temperatures.[1] To mitigate this, ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point. It is also crucial to control the temperature of the heating mantle precisely and avoid prolonged heating. The presence of any residual acid or base catalyst can also promote decomposition at high temperatures.

Q4: Can this compound be purified by flash column chromatography?

A4: Yes, flash column chromatography is a suitable method for purifying this compound, especially for smaller-scale preparations or for removing closely related impurities. A common stationary phase is silica (B1680970) gel.[2]

Q5: What are the recommended storage conditions for purified this compound?

A5: To maintain its purity and prevent degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Guide 1: Issues During Aqueous Workup
Problem Possible Cause(s) Solution(s)
Formation of a stable emulsion during extraction. - Vigorous shaking of the separatory funnel. - High concentration of the ester.- Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Dilute the organic layer with more solvent.
Product still contains acidic impurities after washing. - Insufficient amount of basic solution used. - Inadequate mixing during the wash.- Use a larger volume of the basic solution or increase its concentration. - Ensure thorough mixing by inverting the separatory funnel multiple times. - Perform multiple washes with the basic solution.
Guide 2: Challenges in Vacuum Distillation
Problem Possible Cause(s) Solution(s)
"Bumping" or uneven boiling. - Lack of boiling chips or a stir bar. - Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. - Increase the temperature of the heating source gradually.
Product codistills with a high-boiling impurity. - Insufficient difference in boiling points. - Inefficient fractionating column.- Use a fractionating column (e.g., Vigreux or packed column) to improve separation. - Adjust the vacuum to optimize the boiling point difference.
Low yield of distilled product. - Thermal decomposition. - Leaks in the distillation apparatus.- Ensure the distillation is conducted at the lowest possible temperature by using a high vacuum. - Check all joints and connections for leaks. Use high-vacuum grease where appropriate.
Guide 3: Optimizing Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical Rf value for the desired compound should be around 0.2-0.3.[2] - Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Streaking of the compound on the column. - Compound is not dissolving well in the eluent. - Presence of highly polar impurities.- Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading. - Consider pre-treating the crude material to remove baseline impurities before chromatography.

Data Presentation

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Boiling Point 239-240 °C (at 760 mmHg)[3]
Density ~1.037 g/mL at 25 °C[3]
Appearance Colorless, slightly viscous liquid[3]
Odor Honey-like, fruity[4]

Table 2: Comparison of Purification Methods for this compound (Illustrative Data)

Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Vacuum Distillation 95-99%70-90%Scalable, effective for removing non-volatile impurities.Potential for thermal degradation, may not separate compounds with close boiling points.
Flash Column Chromatography >99%60-85%High resolution for separating closely related compounds.Less scalable, requires solvent usage, can be time-consuming.
Aqueous Workup (Washing) Removes acidic/basic impurities>95%Simple, effective for removing ionic impurities.Does not remove neutral organic impurities, risk of emulsion formation.

Experimental Protocols

Protocol 1: General Extractive Workup and Washing
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution.

  • Wash the organic layer with an equal volume of water.

  • Finally, wash the organic layer with an equal volume of brine to help remove residual water.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent to obtain the washed and dried crude product, which can then be further purified by distillation or chromatography.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure.

  • Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare the Column:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude this compound workup Aqueous Workup (Washing) synthesis->workup Step 1 distillation Vacuum Distillation workup->distillation Step 2a (for larger scale) chromatography Flash Column Chromatography workup->chromatography Step 2b (for higher purity) analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis acidic_impurity Acidic Impurity Detected? start->acidic_impurity neutral_impurities Neutral Impurities Present? acidic_impurity->neutral_impurities No wash Perform Basic Wash (e.g., NaHCO3 solution) acidic_impurity->wash Yes distill_or_chrom Purify by Distillation or Chromatography neutral_impurities->distill_or_chrom Yes pure_product Pure Product neutral_impurities->pure_product No wash->neutral_impurities distill_or_chrom->pure_product end End pure_product->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Allyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of allyl phenylacetate (B1230308). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing allyl phenylacetate?

A1: this compound is primarily synthesized through three main routes:

  • Direct Esterification (Fischer Esterification): This is a classic method involving the reaction of phenylacetic acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid.[1]

  • Transesterification: This method involves the reaction of an alkyl ester of phenylacetic acid (e.g., methyl or ethyl phenylacetate) with allyl alcohol, typically catalyzed by a metal alkoxide.[2][3]

  • Palladium-Catalyzed Allylic Esterification: This is a more modern approach that can offer high selectivity. It may involve the reaction of phenylacetic acid with an activated allyl source in the presence of a palladium catalyst.[4][5]

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Factors influencing this include reaction time, temperature, and catalyst activity.[6][7]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired ester. A common side reaction is the formation of diallyl ether from the self-condensation of allyl alcohol, especially under acidic conditions.[8]

  • Water Content: In Fischer esterification, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield.[6]

  • Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst can dramatically impact the reaction rate and overall yield.[9]

  • Purification Losses: Product may be lost during workup and purification steps.[10]

Q3: What are the expected physical and chemical properties of this compound?

A3: this compound is a colorless to light yellow liquid. It is known for its characteristic sweet, honey-like, and fruity aroma.[1][11] It is insoluble in water but miscible with organic solvents like alcohol and oils.[11]

  • Boiling Point: Approximately 239-240 °C at 760 mmHg.[1]

  • Density: Around 1.033 to 1.041 g/cm³ at 25 °C.[1]

  • CAS Number: 1797-74-6.[12]

Troubleshooting Guide

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (TLC/GC analysis) 1. Insufficient reaction time or temperature. - Monitor the reaction progress using TLC or GC.[7]- If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[7]
2. Inactive or insufficient catalyst. - Use a fresh, properly stored catalyst.[6]- Optimize the catalyst loading. Screening different catalysts may also be beneficial.[9]
3. Presence of water in the reaction mixture (for esterification). - Ensure all reactants and glassware are anhydrous.[6]- Use a Dean-Stark apparatus to remove water as it is formed during the reaction.[1]
Significant amount of side products observed 1. Diallyl ether formation (in acid-catalyzed reactions). - Consider using a milder catalyst or a different synthetic route, such as transesterification.[8]- Adding a 2-alkenyl ether to the reaction mixture can suppress the formation of diallyl ether as a side product.[8]
2. Polymerization of allyl alcohol. - Control the reaction temperature to avoid excessive heat.
Product loss during workup 1. Emulsion formation during extraction. - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10][13]
2. Incomplete extraction. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
3. Volatility of the product. - Be cautious during solvent removal under reduced pressure, especially if the product is volatile.[10]
Issue 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted phenylacetic acid Incomplete reaction or insufficient allyl alcohol. - Use a slight excess of allyl alcohol to drive the reaction to completion.[1]- After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.[6]
Presence of unreacted allyl alcohol Use of a large excess of allyl alcohol. - Remove excess allyl alcohol by distillation after the reaction.[14]- Wash the organic layer with water or brine to remove the water-soluble allyl alcohol.[13]
Discolored product Decomposition at high temperatures. - Purify the product by vacuum distillation to lower the boiling point and prevent thermal degradation.[1]

Experimental Protocols

Protocol 1: Direct Esterification using an Acid Catalyst

This protocol is a generalized procedure based on Fischer esterification principles.

Materials:

  • Phenylacetic acid

  • Allyl alcohol (slight excess, e.g., 1.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, and distillation setup

Procedure:

  • To a round-bottom flask, add phenylacetic acid, allyl alcohol, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete. Monitor by TLC or GC if possible.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted phenylacetic acid), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.[1]

Protocol 2: Transesterification

This protocol describes a general method for transesterification.

Materials:

  • Methyl or ethyl phenylacetate

  • Allyl alcohol (can be used in excess)

  • Transesterification catalyst (e.g., sodium methoxide, titanium alkoxide)[2]

  • Anhydrous solvent (if necessary)

  • Distillation apparatus

Procedure:

  • Ensure all glassware is dry.

  • Combine the alkyl phenylacetate, a molar excess of allyl alcohol, and the catalyst in a round-bottom flask.[2]

  • Set up a distillation apparatus to remove the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol).

  • Heat the reaction mixture to a temperature that allows for the distillation of the alcohol byproduct, driving the equilibrium towards the product.

  • Monitor the reaction progress by observing the amount of alcohol collected or by TLC/GC analysis.

  • Once the reaction is complete, cool the mixture.

  • Neutralize the catalyst if necessary (e.g., with a mild acid if a basic catalyst was used).

  • Purify the product by fractional distillation under vacuum to separate the this compound from excess allyl alcohol and any remaining starting ester.

Catalyst Performance Data

The choice of catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of different catalysts for related esterification and transesterification reactions.

Catalyst System Reaction Type Substrates Yield (%) Key Conditions Reference
Sulfuric Acid Fischer EsterificationPhenylacetic acid, Allyl alcoholNot specified, but a common methodReflux with Dean-Stark[1]
Ionic Liquid [Et₂NH₂][HSO₄] EsterificationPhenoxyacetic acid, Allyl alcohol8990-95 °C, 13h[15]
Ionic Liquid [Et₃NH][HSO₄] EsterificationPhenoxyacetic acid, Allyl alcohol8580-85 °C, 13h[15]
Palladium(II) Catalyst [(Rₚ,S)-COP-OAc]₂ Asymmetric Allylic Esterification(Z)-allylic alcohols, Phenylacetic acidHigh Yields (e.g., 95%)Room Temperature[4]
Alkali Metal Alkoxide TransesterificationAlkyl esters of aromatic acids, Allyl alcoholHigh YieldsHeating with distillation of alcohol byproduct[3]
Palladium Acetate/DPPF CarbonylationBenzyl (B1604629) acetate, MethanolUp to 99% (for methyl phenylacetate)130 °C, 1 bar CO, 18h[5]

Note: The yields and conditions are based on the specific reactions cited in the references and may require optimization for this compound synthesis.

Visualizations

Experimental Workflow for Direct Esterification

G Direct Esterification Workflow A 1. Reactant Mixing (Phenylacetic Acid, Allyl Alcohol, Sulfuric Acid, Toluene) B 2. Reflux with Dean-Stark Trap A->B C 3. Reaction Monitoring (Water collection, TLC/GC) B->C D 4. Workup (Washing with H₂O, NaHCO₃, Brine) C->D E 5. Drying (Anhydrous Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Pure this compound G->H

Caption: Workflow for this compound synthesis via direct esterification.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity - Remove Water Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products Complete->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Change_Strategy Change Synthetic Strategy or Catalyst Side_Products_Present->Change_Strategy Review_Workup Review Workup & Purification: - Check for Emulsions - Ensure Complete Extraction - Avoid Product Loss No_Side_Products->Review_Workup

Caption: A logical guide to troubleshooting low yields in synthesis.

References

Technical Support Center: Preventing Polymerization of Allyl Alcohol During Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the esterification of allyl alcohol is a crucial reaction. However, a significant challenge encountered is the spontaneous polymerization of allyl alcohol, which can lead to reduced yields, product contamination, and process disruptions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and mitigate these issues effectively.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the esterification of allyl alcohol.

Problem Potential Cause Recommended Solution
Low or No Ester Yield 1. Incomplete Reaction: The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product side.a. Use Excess Reactant: Employ a large excess of either the carboxylic acid or allyl alcohol to drive the equilibrium forward. b. Remove Water: Continuously remove water as it forms using a Dean-Stark apparatus or by adding a drying agent. This is a key strategy to favor ester formation.
2. Reaction Temperature Too Low: Insufficient thermal energy can lead to a slow or incomplete reaction.Increase the reaction temperature to enhance the reaction rate, but be mindful of potential side reactions and the boiling points of your reactants.
3. Ineffective Catalyst: The acid catalyst may be weak or deactivated.Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to effectively protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.
Formation of Polymer 1. Radical Initiators Present: Trace impurities, heat, or light can initiate the free-radical polymerization of the allyl group.a. Add a Polymerization Inhibitor: Introduce a suitable inhibitor, such as hydroquinone (B1673460) or its derivatives, to the reaction mixture before heating.[1] b. Exclude Oxygen (for certain inhibitors): While some phenolic inhibitors work synergistically with oxygen, in other cases, purging the reaction vessel with an inert gas like nitrogen or argon can minimize radical formation.
2. High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.Optimize the reaction temperature to be high enough for esterification but low enough to minimize polymerization. This may require careful experimentation.
Formation of Side Products (e.g., Diallyl Ether) 1. Acid-Catalyzed Dehydration: The acidic conditions can promote the self-condensation of allyl alcohol to form diallyl ether.Consider using a milder acid catalyst or a lower reaction temperature. The addition of a 2-alkenyl ether at the start of the reaction can also suppress this side reaction.
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of both polar and non-polar components can lead to the formation of stable emulsions during aqueous extraction.a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. b. Use of a Centrifuge: If emulsions persist, centrifugation can aid in separating the layers.
2. Co-distillation of Products: If the boiling points of the desired ester and unreacted starting materials are close, separation by simple distillation may be challenging.Employ fractional distillation with a high-efficiency column for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of allyl alcohol polymerization during esterification?

A1: The primary cause is free-radical polymerization of the carbon-carbon double bond in the allyl group. This process can be initiated by heat, light, or the presence of radical-generating impurities in the reaction mixture. Allyl monomers are known to be susceptible to this type of polymerization, which can compete with the desired esterification reaction.[2]

Q2: How do polymerization inhibitors work to prevent the polymerization of allyl alcohol?

A2: Polymerization inhibitors, particularly phenolic compounds like hydroquinone, act as radical scavengers. The mechanism involves the inhibitor donating a hydrogen atom to the reactive free radical, which terminates the growing polymer chain. This process is often enhanced by the presence of oxygen, which can react with the initial radical to form a peroxy radical that is then intercepted by the inhibitor. The resulting phenoxyl radical is stabilized by resonance and is not reactive enough to initiate a new polymer chain.[1]

Q3: What are the most common polymerization inhibitors for allyl alcohol, and how do I choose one?

A3: Common inhibitors include hydroquinone (HQ), mono-tert-butylhydroquinone (MTBHQ), and 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ).[1] The choice of inhibitor depends on the specific reaction conditions, including temperature and the presence of oxygen. For many applications, hydroquinone is a good general-purpose inhibitor. It is advisable to conduct small-scale trials to determine the most effective inhibitor and its optimal concentration for your specific system.

Q4: Can I use any acid catalyst for the Fischer esterification of allyl alcohol?

A4: While various strong acids can catalyze the reaction, it is important to select one that minimizes side reactions. Strong acids like sulfuric acid are effective but can also promote the formation of byproducts like diallyl ether. Milder catalysts such as p-toluenesulfonic acid may be a better choice in some cases. It is crucial to avoid conditions that could lead to the degradation of allyl alcohol.

Q5: What are the key safety precautions when working with allyl alcohol and its esterification?

A5: Allyl alcohol is toxic and flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that the reaction setup is secure and that there are no sources of ignition nearby. Always handle strong acid catalysts with care.

Quantitative Data on Inhibitor Performance

Inhibitor Abbreviation Polymer Growth (%) Styrene (B11656) Conversion (%)
2,6-Di-tert-butyl-4-methylphenolDTBMP1.870.004
Butylated hydroxytolueneBHT2.150.005
4-tert-butylcatecholTBC3.320.008
tert-ButylhydroquinoneTBHQ10.230.024
MethoxyhydroquinoneMEHQ16.510.039
Data adapted from a study on styrene polymerization and should be used as a relative guide.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of Allyl Alcohol with Acetic Acid using Hydroquinone as an Inhibitor

This protocol outlines the synthesis of allyl acetate (B1210297), a common ester of allyl alcohol.

Materials:

  • Allyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Hydroquinone (inhibitor)

  • Diethyl ether (extraction solvent)

  • 5% Sodium bicarbonate solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine allyl alcohol (1.0 mol), glacial acetic acid (1.2 mol), and hydroquinone (0.1-0.5 mol% relative to allyl alcohol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 mol) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be monitored and maintained. Continue the reflux for 2-4 hours.

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude allyl acetate by fractional distillation to obtain the final product.

Visualizations

Mechanism of Polymerization Inhibition by Hydroquinone

The following diagram illustrates the mechanism by which hydroquinone inhibits the free-radical polymerization of allyl alcohol.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical R• Initiator->Radical Heat/Light Allyl_Alcohol Allyl Alcohol Radical->Allyl_Alcohol Initiates Polymerization Growing_Chain Growing Polymer Chain (P•) Allyl_Alcohol->Growing_Chain Chain Growth Hydroquinone Hydroquinone (HQ) Growing_Chain->Hydroquinone Radical Scavenging Terminated_Chain Terminated Polymer Chain Hydroquinone->Terminated_Chain Stable_Radical Stable HQ Radical Hydroquinone->Stable_Radical Troubleshooting_Workflow Start Low Ester Yield Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Reaction_Conditions Check_Polymerization Inspect for Polymer Formation Start->Check_Polymerization Check_Workup Evaluate Workup Procedure Start->Check_Workup Optimize_Conditions Optimize Temperature, Increase Reaction Time, or Change Catalyst Check_Reaction_Conditions->Optimize_Conditions Suboptimal Add_Inhibitor Add/Increase Polymerization Inhibitor Check_Polymerization->Add_Inhibitor Polymer Present Improve_Workup Modify Extraction/Purification (e.g., Brine Wash, Fractional Distillation) Check_Workup->Improve_Workup Inefficient End Improved Yield Optimize_Conditions->End Add_Inhibitor->End Improve_Workup->End

References

Troubleshooting low conversion rates in Allyl phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allyl phenylacetate (B1230308). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low conversion rate in my Fischer esterification of phenylacetic acid and allyl alcohol. What are the most common causes?

Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. The main factors contributing to low yields are:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (phenylacetic acid and allyl alcohol), thus reducing the yield of the ester.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions and degradation of reactants or products.

  • Improper Reactant Stoichiometry: Not using a sufficient excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) can limit the extent to which the equilibrium is driven towards the product.[1]

  • Short Reaction Time: The esterification may not have reached equilibrium if the reaction time is too short.

Q2: What side reactions should I be aware of during the synthesis of allyl phenylacetate?

When using strong acid catalysts like sulfuric acid with allyl alcohol, several side reactions can occur, leading to byproducts and reduced yield of the desired ester:

  • Polymerization of Allyl Alcohol: Allyl alcohol can polymerize in the presence of strong acids and heat, forming a viscous, syrup-like material.[2]

  • Formation of Diallyl Ether: The acid-catalyzed dehydration of two molecules of allyl alcohol can produce diallyl ether.

  • Dehydration of Allyl Alcohol: At elevated temperatures, allyl alcohol can dehydrate.

  • Violent Reactions with Strong Acids: Allyl alcohol can react violently and exothermically with strong acids like sulfuric acid if not handled with care, potentially leading to runaway reactions.[2]

Q3: My reaction mixture turned dark and viscous. What is the likely cause and how can I prevent it?

A dark and viscous reaction mixture is often an indication of polymerization of allyl alcohol.[2] This is typically caused by:

  • High Concentration of Strong Acid: Using too much sulfuric acid can aggressively promote polymerization.

  • High Reaction Temperature: Excessive heat provides the energy for polymerization to occur.

To prevent this, consider the following:

  • Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Use the minimum effective amount of catalyst.

  • Maintain a controlled and moderate reaction temperature.

  • Ensure efficient stirring to prevent localized overheating.

Q4: How can I effectively remove water from the reaction to improve the yield?

Removing water is crucial for driving the Fischer esterification towards the product.[1] Common methods include:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where a solvent that forms an azeotrope with water (e.g., toluene (B28343) or isohexanes) is used. The azeotrope boils, and upon condensation in the Dean-Stark trap, the water separates and is collected, while the solvent returns to the reaction flask.[3]

  • Using a Large Excess of Allyl Alcohol: By Le Châtelier's principle, a large excess of a reactant will shift the equilibrium towards the products.[1] Allyl alcohol can be used as both a reactant and a solvent.

  • Using a Dehydrating Agent: While less common for this specific reaction due to potential side reactions, desiccants can be used in some esterifications.

Q5: What is the recommended work-up and purification procedure for this compound?

A typical work-up and purification process involves:

  • Cooling the reaction mixture: Allow the flask to cool to room temperature.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water to remove excess allyl alcohol and some of the acid.

    • A weak base solution (e.g., 5% sodium bicarbonate) to neutralize the remaining acid catalyst and unreacted phenylacetic acid. Be cautious of gas evolution (CO2).

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the solvent (if any was used) by rotary evaporation.

  • Distillation: Purify the crude this compound by vacuum distillation to separate it from any high-boiling impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / Low Conversion Rate Presence of water in the reaction mixture.Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, isohexanes) to remove water azeotropically. Ensure all reactants and glassware are dry before starting.
Insufficient acid catalyst.Increase the catalyst loading slightly. Consider using a different acid catalyst like p-toluenesulfonic acid.
Reaction has not reached equilibrium.Increase the reflux time. Monitor the reaction progress by TLC until the starting material spot is minimal.
Suboptimal reactant ratio.Increase the molar excess of allyl alcohol (e.g., 1.5 to 2 equivalents).
Reaction Mixture Turns Dark/Viscous Polymerization of allyl alcohol.Reduce the amount of strong acid catalyst (H2SO4) or switch to a milder catalyst (p-TsOH). Maintain a lower reflux temperature.
Formation of Byproducts Diallyl ether formation.Use a moderate reaction temperature and avoid excessive heating.
Other unidentified byproducts.Optimize reaction conditions (temperature, catalyst, time) to favor the desired esterification. Purify the final product carefully by vacuum distillation.
Difficult Separation During Work-up Emulsion formation.Add brine (saturated NaCl solution) during the washing steps to help break the emulsion.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Phenylacetic acid

  • Allyl alcohol (at least 1.5 molar equivalents to phenylacetic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid monohydrate)

  • A suitable solvent for azeotropic water removal (e.g., toluene or isohexanes)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or ethyl acetate (B1210297) for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add phenylacetic acid, a 1.5 molar excess of allyl alcohol, and a catalytic amount of your chosen acid catalyst (e.g., a few drops of concentrated H2SO4 or a small scoop of p-TsOH).[3]

  • Add a volume of solvent (e.g., isohexanes) sufficient to fill the Dean-Stark trap.[3]

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion. This can take several hours. Monitor the reaction by TLC if desired.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_water Is water being effectively removed? (e.g., collecting in Dean-Stark trap) start->check_water check_catalyst Is the catalyst concentration adequate? check_water->check_catalyst Yes solution_water Implement/optimize Dean-Stark setup. Ensure dry reagents and glassware. check_water->solution_water No check_reagents Is there a sufficient excess of allyl alcohol? check_catalyst->check_reagents Yes solution_catalyst Increase catalyst loading slightly or switch to a different acid catalyst (e.g., p-TsOH). check_catalyst->solution_catalyst No check_time_temp Are the reaction time and temperature sufficient? check_reagents->check_time_temp Yes solution_reagents Increase molar ratio of allyl alcohol. check_reagents->solution_reagents No solution_time_temp Increase reflux time and/or temperature moderately. Monitor reaction progress via TLC. check_time_temp->solution_time_temp No Synthesis_Workflow reactants 1. Combine Reactants: Phenylacetic Acid, Allyl Alcohol, Acid Catalyst, Solvent reflux 2. Reflux with Dean-Stark Trap (Remove Water) reactants->reflux workup 3. Work-up: - Water Wash - NaHCO3 Wash - Brine Wash reflux->workup dry 4. Dry Organic Layer (e.g., Na2SO4) workup->dry evaporate 5. Solvent Removal (Rotary Evaporation) dry->evaporate distill 6. Purification (Vacuum Distillation) evaporate->distill product Pure this compound distill->product

References

Addressing peak tailing in GC analysis of Allyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of Allyl phenylacetate (B1230308), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC and why is it a problem for the analysis of Allyl phenylacetate?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" latter half.[1][2] For a compound like this compound, which possesses a polar ester group, this is a common problem. Peak tailing is detrimental to analysis as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the quantitative accuracy and precision of your results.[3][4]

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: The primary causes of peak tailing for polar analytes like this compound often stem from interactions with active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups on surfaces of the inlet liner, the front of the GC column, or glass wool packing.[4][5] Other significant causes include:

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.[6]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path.[1][4]

  • Inappropriate GC Method Parameters: Sub-optimal inlet temperature, a slow oven temperature ramp, or an unsuitable stationary phase can all contribute to poor peak shape.[7]

Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?

A3: A systematic approach is the most efficient way to diagnose the problem. A good starting point is to observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poor column cut or improper installation.[4] If only polar or active compounds like this compound are tailing, the cause is more likely chemical, pointing towards active sites in the system.[5]

A logical troubleshooting workflow is presented in the diagram below.

GCTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Activity check_all_peaks->chemical_issue No cut_install Check Column Cut & Installation physical_issue->cut_install liner_septum Replace Inlet Liner & Septum chemical_issue->liner_septum resolved Peak Shape Improved? cut_install->resolved liner_septum->resolved trim_column Trim Front of Column (10-20 cm) resolved_after_trim Peak Shape Improved? trim_column->resolved_after_trim method_optimization Optimize GC Method Parameters (Inlet Temp, Oven Program, etc.) resolved_after_method Peak Shape Improved? method_optimization->resolved_after_method new_column Consider New Column resolved->trim_column No, from Liner resolved->method_optimization No, from Column Cut end Problem Resolved resolved->end Yes resolved_after_trim->method_optimization No resolved_after_trim->end Yes resolved_after_method->new_column No resolved_after_method->end Yes

Caption: Troubleshooting workflow for addressing peak tailing.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing.

Guide 1: Addressing Inlet-Related Issues

Q: My this compound peak is tailing. Could the issue be in the GC inlet?

A: Yes, the inlet is a very common source of problems leading to peak tailing, especially for active compounds.[2] The primary culprits are the inlet liner and septum. Active sites on a non-deactivated or contaminated liner can interact with the polar ester group of this compound, causing tailing.[8] Similarly, septum particles can accumulate in the liner, creating active sites.

Troubleshooting Steps:

  • Replace the Septum and Inlet Liner: This is often the quickest and most effective first step. Always use a high-quality, deactivated liner. For active compounds like esters, a liner with glass wool can be beneficial, but the wool must also be properly deactivated.

  • Inspect the Gold Seal: The gold seal at the base of the inlet can also become contaminated. If it appears discolored or has visible residue, it should be replaced.

  • Optimize Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization of the analyte, contributing to band broadening and tailing. Ensure the temperature is appropriate for the volatility of this compound.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could my GC column be the problem?

A: Yes, if inlet maintenance does not resolve the issue, the column is the next logical place to investigate. Column-related problems can include contamination of the stationary phase at the head of the column, or physical damage.

Troubleshooting Steps:

  • Column Trimming: The front section of the GC column is where non-volatile residues and contaminants accumulate, creating active sites that cause peak tailing.[6] Trimming 10-20 cm from the inlet end of the column can often restore peak shape.[2]

  • Column Conditioning (Bake-out): If you suspect broader contamination, conditioning the column at a high temperature (while respecting the column's upper temperature limit) can help remove volatile contaminants.

  • Evaluate Column Choice: Ensure you are using a column with an appropriate stationary phase for the analysis of a moderately polar compound like this compound. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms) is a common choice for fragrance analysis. For more polar compounds, a WAX-type column may be suitable.[9]

Data Presentation

The following table provides representative data on how troubleshooting steps can impact the peak shape of a polar ester, quantified by the peak asymmetry factor (As). An ideal peak has an asymmetry factor of 1.0. Higher values indicate more significant tailing.

ConditionPeak Asymmetry (As)Peak Resolution (Rs) with adjacent peakObservations
Initial State 2.81.2Severe peak tailing, co-elution with a neighboring peak.
After New Deactivated Liner 1.51.8Significant improvement in peak shape, better separation.
After Column Trim (15 cm) 1.22.1Further improvement, approaching symmetrical peak shape, baseline resolution achieved.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific instrument, conditions, and the extent of the initial problem.

Experimental Protocols

Protocol 1: GC Inlet Liner and Septum Replacement

Objective: To replace the inlet liner and septum to eliminate active sites and contamination in the GC inlet.

Materials:

  • New, deactivated inlet liner (appropriate for your inlet and injection type)

  • New, pre-conditioned septum

  • Lint-free gloves

  • Tweezers or liner removal tool

  • Wrenches for your specific GC model

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to a safe handling temperature (e.g., < 50 °C) and turn off the carrier gas flow at the instrument.

  • Remove the Septum Nut: Using the appropriate wrench, loosen and remove the septum nut.

  • Replace the Septum: Use tweezers to remove the old septum. Place the new septum in the nut, ensuring it is seated correctly. Do not overtighten the nut upon reassembly.

  • Access the Liner: Open the inlet weldment or remove the retaining nut to access the inlet liner.

  • Remove the Old Liner: Carefully remove the old liner using tweezers or a liner removal tool. Be cautious not to scratch the inside of the inlet.

  • Install the New Liner: Wearing lint-free gloves, place a new O-ring on the new liner (if applicable) and gently insert it into the inlet until it is properly seated.

  • Reassemble the Inlet: Close the inlet and re-install the septum nut.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and any other disturbed fittings using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the desired temperature.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of a capillary GC column to restore peak shape.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass or low-power microscope

  • New ferrule and column nut (recommended)

  • Lint-free gloves

Procedure:

  • Cool Down and Disconnect: Cool down the oven and inlet. Turn off the carrier gas and carefully disconnect the column from the inlet.

  • Score the Column: Wearing lint-free gloves, use a ceramic scoring wafer to make a clean, light score on the polyimide coating of the column, approximately 10-20 cm from the inlet end.

  • Break the Column: Gently flick the column on the opposite side of the score to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards. If the cut is not clean, repeat the process a few millimeters further down the column.

  • Reinstall the Column: Place a new nut and ferrule on the freshly cut end of the column. Reinstall the column into the inlet at the correct depth according to your instrument manufacturer's instructions.

  • Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.

  • Update Column Length: If your GC software allows, update the column length to reflect the trimmed portion. This will ensure accurate flow and pressure calculations.

  • Condition: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered during the process.

References

Technical Support Center: Stability of Allyl Phenylacetate in Acidic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenylacetate (B1230308) in acidic formulations.

Troubleshooting Guides

Issue 1: Rapid Degradation of Allyl Phenylacetate in an Acidic Formulation

Symptoms:

  • Loss of potency of this compound over a short period.

  • A noticeable change in the odor of the formulation, potentially a more acidic or vinegary smell.

  • A shift in the pH of the formulation.

  • Appearance of unknown peaks in HPLC analysis corresponding to degradation products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Low pH Environment The primary cause of degradation is acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the concentration of hydronium ions. Consider adjusting the formulation to a less acidic pH if the stability profile is unacceptable. Even a slight increase in pH can significantly reduce the rate of hydrolysis.[1][2]
Presence of Water Water is a key reactant in the hydrolysis of esters.[1] To enhance stability, it is crucial to minimize the water content in the formulation. Consider using co-solvents or a non-aqueous vehicle if appropriate for the application.
Elevated Temperature The rate of hydrolysis increases with temperature. Ensure that the formulation is stored at the recommended temperature and protected from temperature fluctuations.
Presence of Catalytic Impurities Certain metal ions can catalyze the hydrolysis of esters.[1] The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.[1]
Issue 2: Inconsistent Stability Results Between Batches

Symptoms:

  • Significant batch-to-batch variability in the degradation rate of this compound.

  • Unexpected out-of-specification results for stability studies.

Possible Causes and Solutions:

Possible CauseRecommended Action
Variability in Raw Material Quality Impurities in excipients or the active pharmaceutical ingredient (API) can affect stability. Ensure consistent quality of all raw materials by implementing robust supplier qualification and incoming material testing.
Inconsistent Water Content Minor variations in the water content of excipients or the manufacturing environment can lead to significant differences in stability. Implement strict controls on moisture content during manufacturing and in the final product.
pH Control Inadequate buffering capacity or improper pH adjustment during manufacturing can lead to batch-to-batch variations in the initial pH of the formulation, directly impacting the hydrolysis rate.[2] Verify the buffering capacity and ensure accurate and consistent pH measurement and adjustment for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: In acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The ester bond is cleaved by water, resulting in the formation of phenylacetic acid and allyl alcohol.[1]

Q2: How can I stabilize this compound in my acidic formulation?

A2: Several strategies can be employed to enhance the stability of this compound:

  • pH Adjustment: Maintaining the pH as high as is feasible for your formulation will slow down the acid-catalyzed hydrolysis.[1][2]

  • Control of Water Content: Minimizing the amount of water in the formulation is critical to reducing the rate of hydrolysis.[1]

  • Use of Stabilizers:

    • Antioxidants: Phenolic compounds or hindered phenols can be added to scavenge free radicals that may initiate degradation.[1]

    • Chelating Agents: EDTA can be used to complex metal ions that may catalyze hydrolysis.[1]

    • Carbodiimides: These compounds can act as acid scavengers, reacting with the carboxylic acid degradation product to prevent it from further catalyzing the hydrolysis of the ester.[1]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate and quantify this compound from its degradation products (phenylacetic acid and allyl alcohol) and any other formulation components.

Q4: How do different buffer systems affect the stability of this compound?

A4: The choice of buffer is critical. While the primary role of a buffer is to maintain a stable pH, some buffer ions can interact with the drug molecule or other excipients, potentially affecting stability.[2] For instance, some carboxylic acid-based buffers have been shown to interact with cyclodextrins, which might be used as formulation excipients. It is important to evaluate the stability of this compound in the presence of the specific buffer system you intend to use.

Data Presentation

The following table presents illustrative kinetic data for the hydrolysis of a related compound, phenyl acetate, at different pH values and temperatures. This data can be used as a general guide to understand the expected behavior of this compound.

Table 1: Hydrolysis Rate Constants for Phenyl Acetate

pHTemperature (°C)Rate Constant (k, min⁻¹)Half-life (t½, min)
6.3100.0007990
6.3250.0045154
6.3400.02330
6.3650.193.6
7.0250.01163

Data is illustrative and based on studies of phenyl acetate.[3] The actual degradation rate of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile (B52724) and 0.1 M HCl (1:1 v/v).

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M NaOH (1:1 v/v).

    • Incubate the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide (1:1 v/v).

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours) for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 70°C.

    • Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

    • Prepare solutions of the samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample after the exposure period. A dark control sample should be stored under the same conditions but protected from light.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To provide a starting point for the development of a stability-indicating HPLC-UV method for the simultaneous determination of this compound, phenylacetic acid, and allyl alcohol.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

cluster_degradation Acid-Catalyzed Hydrolysis of this compound AllylPhenylacetate This compound ProtonatedEster Protonated Ester (Intermediate) AllylPhenylacetate->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Protonated Tetrahedral Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer PhenylaceticAcid Phenylacetic Acid ProtonatedIntermediate->PhenylaceticAcid - Allyl Alcohol AllylAlcohol Allyl Alcohol cluster_workflow Stability Testing Workflow Start Start: Formulation of This compound ForcedDegradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->ForcedDegradation MethodDevelopment Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment MethodValidation Validate HPLC Method (ICH) MethodDevelopment->MethodValidation StabilityStudy Conduct Real-time and Accelerated Stability Studies MethodValidation->StabilityStudy DataAnalysis Analyze Samples at Time Points StabilityStudy->DataAnalysis DataAnalysis->StabilityStudy Continue Study Report Report Stability Data DataAnalysis->Report

References

Reducing the formation of impurities in large-scale Allyl phenylacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of allyl phenylacetate (B1230308). Our aim is to help you minimize impurity formation and optimize your production process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of allyl phenylacetate, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

A diminished yield of the desired ester is a common challenge in large-scale production. The primary reason is often the reversible nature of the Fischer esterification reaction.

Potential Cause Recommended Solution
Reaction Equilibrium Not Shifted Towards Products The esterification of phenylacetic acid and allyl alcohol is an equilibrium process. To favor product formation, it is crucial to either use an excess of one reactant or remove a product as it forms.[1][2]
Action:
1. Use Excess Alcohol: Employ a significant excess of allyl alcohol to drive the reaction forward.[3]
2. Remove Water: Continuously remove water, a byproduct of the reaction, using a Dean-Stark apparatus.[1][4]
Suboptimal Reaction Temperature Esterification reactions require sufficient heat to proceed at a practical rate. However, excessively high temperatures can lead to side reactions and degradation.
Action:
- Maintain the reaction at a controlled reflux temperature. The boiling point of the azeotropic mixture of the solvent (e.g., toluene) and water will dictate the reaction temperature when using a Dean-Stark trap.[4]
Insufficient Catalyst Activity or Amount An inadequate amount of acid catalyst or a catalyst with low activity will result in a slow and incomplete reaction.
Action:
- Ensure the use of a catalytic amount (typically 1-5 mol%) of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[5]

Issue 2: High Levels of Unreacted Phenylacetic Acid in the Product

The presence of unreacted carboxylic acid is a frequent impurity that can be challenging to remove in post-synthesis work-up.

Potential Cause Recommended Solution
Incomplete Reaction As with low yield, an incomplete reaction is a primary cause. The equilibrium may not have been sufficiently shifted towards the ester.
Action:
- Implement the solutions for low yield, such as using excess allyl alcohol and removing water with a Dean-Stark apparatus.[1][3]
Inefficient Work-up Procedure The purification process may not be effectively removing the acidic starting material.
Action:
- Wash the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and extract the unreacted phenylacetic acid into the aqueous layer.[5]

Issue 3: Presence of High Molecular Weight Impurities

The formation of byproducts with higher molecular weights than this compound can occur, complicating purification.

Potential Cause Recommended Solution
Self-Condensation/Oligomerization At elevated temperatures, molecules of the starting materials or the product can react with each other, leading to the formation of higher molecular weight impurities.
Action:
- Maintain a controlled reaction temperature and avoid prolonged heating. Using a solvent helps to keep the reactants at an appropriate dilution, reducing the likelihood of intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale this compound production?

The most common impurities are unreacted starting materials, namely phenylacetic acid and allyl alcohol. Other potential impurities include byproducts from side reactions like self-condensation, and any impurities present in the initial starting materials.

Q2: How can I effectively remove water from the reaction to improve the yield?

The most effective method for removing water during the esterification is the use of a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene.[4] The water is collected in the trap, preventing it from participating in the reverse reaction.

Q3: What is the recommended catalyst for this reaction?

Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are both effective acid catalysts for Fischer esterification.[2][5] While sulfuric acid is a strong and inexpensive option, TsOH is a solid, making it easier to handle, and can sometimes lead to cleaner reactions with fewer side products.[5]

Q4: How can I purify the crude this compound after the reaction?

A standard purification protocol involves:

  • Neutralization: Washing the organic layer with a saturated solution of sodium bicarbonate to remove unreacted phenylacetic acid and the acid catalyst.[5]

  • Washing: Further washing with water and then brine to remove any remaining water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Purifying the final product by vacuum distillation.

Q5: Can I use an alternative to the Fischer esterification for large-scale production?

While Fischer esterification is a common and cost-effective method, other techniques exist, such as using more reactive derivatives of phenylacetic acid (like the acid chloride or anhydride). However, these methods often involve more expensive and hazardous reagents, making them less suitable for large-scale production.

Data Presentation

Table 1: Effect of Water Removal on Ester Yield

Condition Yield of Ester (%)
No Water Removal67
With Dean-Stark Apparatus95

This data represents a typical Fischer esterification and highlights the significant improvement in yield when water is actively removed.

Table 2: Comparison of Acid Catalysts in Esterification

Catalyst Reaction Time (h) Yield of Ester (%)
Sulfuric Acid (H₂SO₄)892
p-Toluenesulfonic Acid (TsOH)1090

This representative data shows that both sulfuric acid and p-toluenesulfonic acid are effective catalysts, with sulfuric acid sometimes leading to slightly faster reaction rates.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Trap

This protocol outlines a standard procedure for the synthesis of this compound with concurrent water removal.

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • In the round-bottom flask, combine phenylacetic acid, a 1.5 to 2-fold molar excess of allyl alcohol, and a suitable solvent that forms an azeotrope with water (e.g., toluene).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of phenylacetic acid).

  • Reaction:

    • Heat the mixture to reflux.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

    • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Visualizations

This compound Synthesis Pathway

G PA Phenylacetic Acid Intermediate Protonated Phenylacetic Acid PA->Intermediate + H+ AA Allyl Alcohol Tetrahedral Tetrahedral Intermediate AA->Tetrahedral H H+ (Catalyst) H->PA Intermediate->Tetrahedral + Allyl Alcohol APA This compound Tetrahedral->APA - H2O, -H+ Water Water (byproduct) Tetrahedral->Water G Start Low Yield of this compound CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckReactants Is there an excess of allyl alcohol? CheckEquilibrium->CheckReactants Yes SolutionWater Implement/Optimize Dean-Stark apparatus CheckEquilibrium->SolutionWater No CheckCatalyst Is the catalyst amount and activity sufficient? CheckReactants->CheckCatalyst Yes SolutionReactants Increase molar excess of allyl alcohol CheckReactants->SolutionReactants No CheckTemp Is the reaction at a suitable reflux temperature? CheckCatalyst->CheckTemp Yes SolutionCatalyst Verify catalyst loading (1-5 mol%) CheckCatalyst->SolutionCatalyst No SolutionTemp Ensure controlled and stable reflux CheckTemp->SolutionTemp No

References

Technical Support Center: Strategies for Removing Water to Drive Esterification Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding water removal strategies to enhance esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water during an esterification reaction?

A1: Esterification is a reversible equilibrium reaction where a carboxylic acid reacts with an alcohol to produce an ester and water.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants through hydrolysis, thereby reducing the yield of the desired ester.[2][3] To achieve a high conversion rate and maximize the product yield, it is essential to remove water as it is formed. This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][4]

Q2: What are the primary laboratory techniques for removing water during esterification?

A2: The most common methods for water removal in a laboratory setting include:

  • Azeotropic Distillation: This technique involves using a solvent (an entrainer) that forms a low-boiling azeotrope with water.[1][5] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in a specialized piece of glassware known as a Dean-Stark apparatus.[6][7]

  • Use of Desiccants (Drying Agents): A chemical drying agent, such as molecular sieves or anhydrous salts (e.g., calcium sulfate), is added directly to the reaction mixture to absorb the water as it forms.[8][9]

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the alcohol, can drive the equilibrium towards the formation of the ester.[10][11]

  • Dehydrating Catalysts: The acid catalyst itself, often concentrated sulfuric acid, can also function as a dehydrating agent by sequestering water.[8][12]

Q3: How do I select the most appropriate water removal strategy for my specific reaction?

A3: The choice of method depends on several factors:

  • Reaction Scale: For large-scale reactions, azeotropic distillation is often more practical and economical.[13]

  • Boiling Points of Reactants and Products: Azeotropic distillation is suitable when the reactants and the ester product have higher boiling points than the water-entrainer azeotrope.

  • Thermal Stability of Reactants: If reactants or products are heat-sensitive, using desiccants at lower temperatures may be preferable.

  • Compatibility with Reagents: The chosen desiccant must be inert to the reactants and catalyst.

  • Desired Purity: Azeotropic distillation can provide very effective water removal, leading to high product yields.[5]

Troubleshooting Guides

Issue: Low Ester Yield Despite Efforts to Remove Water

Possible Cause Troubleshooting Step
Incomplete Water Removal Q: My yield is still low even though I'm using a Dean-Stark apparatus. What could be wrong? A: Ensure the solvent forms an effective azeotrope with water at the reaction temperature. Common choices include toluene (B28343) or benzene.[13] Verify that the apparatus is set up correctly and there are no leaks. The collection arm of the Dean-Stark trap should be filling with the condensed liquids, with the denser water settling at the bottom.[14][15]
Ineffective Desiccant Q: I added molecular sieves, but the reaction doesn't seem to be proceeding to completion. Why? A: The molecular sieves may be saturated or not properly activated. Ensure you are using freshly activated molecular sieves of the correct pore size (e.g., 3Å or 4Å) to selectively adsorb water. The amount of desiccant should be sufficient to absorb all the water produced.
Equilibrium Not Sufficiently Shifted Q: I'm using an excess of alcohol, but the conversion rate is still unsatisfactory. What else can I do? A: While using an excess of alcohol helps, it may not be sufficient on its own.[10] Combining this strategy with another water removal technique, such as azeotropic distillation or the use of desiccants, can significantly improve the yield.[6]
Reaction Conditions Not Optimal Q: Could other factors besides water be limiting my yield? A: Yes. Ensure you are using an adequate amount of an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[16] The reaction temperature and time may also need optimization. Higher temperatures generally increase the reaction rate, but must be controlled to avoid side reactions.[2][16]

Experimental Protocols

Key Experiment: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes the general procedure for removing water from an esterification reaction using a Dean-Stark apparatus with toluene as the entrainer.

Materials:

  • Round-bottom flask

  • Dean-Stark trap[14]

  • Reflux condenser[14]

  • Heating mantle and stirrer

  • Carboxylic acid, alcohol, acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (or another suitable entrainer)

Procedure:

  • Assembly: Set up the glassware with the round-bottom flask at the bottom, connected to the Dean-Stark trap. The reflux condenser is then fitted to the top of the Dean-Stark trap.[15]

  • Charging the Reactor: To the round-bottom flask, add the carboxylic acid, alcohol, acid catalyst, and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and maintain reflux in the flask.

  • Heating and Reflux: Heat the mixture to reflux. The vapor, containing the toluene-water azeotrope, will rise into the condenser.[13]

  • Condensation and Separation: The condensed vapor will drip into the graduated arm of the Dean-Stark trap. As the condensate cools, it will separate into two phases: an upper organic layer (toluene) and a lower aqueous layer, as water is denser than toluene.[7][14]

  • Recirculation and Water Collection: The upper toluene layer will overflow from the side arm of the trap and return to the reaction flask, while the water is collected at the bottom of the graduated tube.[15]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being collected.[17]

  • Workup: Once the reaction is complete, cool the flask to room temperature. The reaction mixture can then be worked up to isolate and purify the ester product.

Visualizations

Esterification_Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Products->Reactants WaterRemoval Water Removal (e.g., Dean-Stark, Desiccants) Products->WaterRemoval Hydrolysis Hydrolysis (Reverse Reaction) Hydrolysis->Reactants Dean_Stark_Workflow Start Start: Reaction Mixture (Acid, Alcohol, Catalyst, Toluene) Heat Heat to Reflux Start->Heat Vaporize Vaporization of Toluene-Water Azeotrope Heat->Vaporize Condense Condensation in Reflux Condenser Vaporize->Condense Separate Phase Separation in Dean-Stark Trap Condense->Separate CollectWater Water is Collected Separate->CollectWater Denser Phase ReturnToluene Toluene Returns to Reaction Flask Separate->ReturnToluene Less Dense Phase End End: Water Removal Complete CollectWater->End When no more water collects ReturnToluene->Heat

References

Optimizing temperature and reaction time for Allyl phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of allyl phenylacetate (B1230308), with a focus on optimizing reaction temperature and time.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of allyl phenylacetate via Fischer esterification of phenylacetic acid and allyl alcohol.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield, or I'm not getting any this compound at all. What are the possible causes and solutions?

  • Answer: Low or no yield in Fischer esterification can stem from several factors:

    • Insufficient Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can drive the equilibrium back towards the reactants.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol reactant (allyl alcohol) to shift the equilibrium towards the product.

    • Ineffective Catalyst: An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.

      • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions or decomposition.

      • Solution: Ensure the reaction is heated to reflux to maintain an appropriate and consistent temperature. For the synthesis of a similar compound, allyl phenoxyacetate (B1228835), reaction temperatures are typically in the range of 80-110°C[1].

    • Short Reaction Time: The reaction may not have had enough time to reach completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (phenylacetic acid) is consumed. Reaction times can range from a few hours to over 10 hours depending on the scale and conditions[1].

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my this compound is still impure. What are the likely side products and how can I remove them?

  • Answer: Common impurities include unreacted starting materials and side products from competing reactions.

    • Unreacted Phenylacetic Acid: If the reaction is incomplete, the acidic starting material will remain.

      • Solution: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted phenylacetic acid.

    • Unreacted Allyl Alcohol: An excess of allyl alcohol is often used, and some may remain after the reaction.

      • Solution: Allyl alcohol is relatively volatile and can often be removed during the solvent evaporation step under reduced pressure. A final purification by vacuum distillation should effectively separate the higher-boiling this compound from any remaining allyl alcohol.

    • Diallyl Ether: Under acidic conditions, allyl alcohol can self-condense to form diallyl ether.

      • Solution: Careful control of the reaction temperature can minimize this side reaction. Purification by fractional distillation can separate diallyl ether from the desired product.

Issue 3: Product Identification and Purity Assessment

  • Question: How can I confirm that I have synthesized this compound and that it is pure?

  • Answer: Spectroscopic methods are essential for product identification and purity assessment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra of pure this compound should show characteristic peaks corresponding to the allyl and phenylacetyl groups.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹ and peaks corresponding to the C-O stretch and the C=C stretch of the allyl group.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the synthesis of this compound?

    • A1: While a definitive single optimal temperature is not published, a common approach for Fischer esterification is to heat the reaction mixture to reflux. For reactions involving similar substrates, temperatures in the range of 80-110°C have been reported to be effective[1]. It is recommended to monitor the reaction progress by TLC to determine the optimal time at a given temperature.

  • Q2: How long should the reaction be run?

    • A2: The reaction time can vary significantly based on the scale, catalyst concentration, and temperature. It is best to monitor the reaction by TLC until the limiting reagent (typically phenylacetic acid) is consumed. Reported reaction times for similar esterifications range from 5 to 30 hours[1].

  • Q3: What is the best way to purify this compound?

    • A3: After an aqueous workup to remove the acid catalyst and any unreacted acid, the most effective method for purifying this compound is vacuum distillation. This separates the product from less volatile impurities and any remaining starting materials.

  • Q4: What are the main side reactions to be aware of?

    • A4: The primary side reaction of concern is the acid-catalyzed self-condensation of allyl alcohol to form diallyl ether. Additionally, if the temperature is too high, decomposition of the product or starting materials can occur.

Data on Reaction Conditions

The following table summarizes example reaction conditions for the synthesis of allyl esters, which can serve as a starting point for optimization.

ParameterExample 1: Allyl Phenoxyacetate Synthesis[1]Example 2: Allyl Phenoxyacetate Synthesis[1]
Reactants Phenoxyacetic acid, Allyl alcoholPhenoxyacetic acid, Allyl alcohol
Catalyst Ionic Liquid ([Et₃NH][HSO₄])Ionic Liquid ([Et₃NH][HSO₄])
Temperature 70°C for 3h, then 75°C for 10h80°C for 3h, then 85°C for 10h
Reaction Time 13 hours13 hours
Yield 87%92%

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Fischer esterification for the synthesis of this compound.

Materials:

  • Phenylacetic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylacetic acid and an excess of allyl alcohol (e.g., 3-5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heating and Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the phenylacetic acid spot is no longer visible.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess allyl alcohol using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start reactants Combine Phenylacetic Acid, Allyl Alcohol, and H₂SO₄ start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_water Was water effectively removed? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark or excess alcohol check_water->solution_water No check_temp Was the reaction at reflux? check_catalyst->check_temp Yes solution_catalyst Add more catalyst or use a stronger acid check_catalyst->solution_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Ensure proper heating to maintain reflux check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC check_time->solution_time No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Troubleshooting matrix effects in the analysis of Allyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Allyl phenylacetate (B1230308).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Allyl phenylacetate analysis?

A1: Matrix effects are the alteration of the analytical signal of this compound due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal intensity) or signal enhancement (increase in signal intensity), leading to inaccurate quantification.[2] The "matrix" refers to all other components in the sample apart from this compound.[3]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: The presence of matrix effects can be identified by several observations:

  • Inconsistent recoveries: When spiking a known amount of this compound into a sample matrix, the recovered amount is significantly different from 100%.

  • Poor reproducibility: Replicate injections of the same sample yield highly variable results.

  • Discrepancies between calibration methods: A calibration curve prepared in a clean solvent gives significantly different results compared to a curve prepared in the sample matrix (matrix-matched calibration).[4]

  • Post-column infusion experiment: A constant infusion of this compound into the mass spectrometer while injecting a blank matrix extract will show a dip or rise in the baseline at the retention time of interfering components.[5]

  • Post-extraction spike analysis: Comparing the signal of an analyte spiked into a blank matrix extract versus the signal in a neat solvent can quantitatively assess the matrix effect.[5]

Q3: What are the common causes of matrix effects in GC-MS and LC-MS analysis of this compound?

A3:

  • In GC-MS: Matrix components can coat the injector liner and the front of the analytical column, creating "active sites" that can interact with this compound, leading to peak tailing or signal enhancement.[2][6] This is often referred to as "matrix-induced enhancement."[2]

  • In LC-MS (ESI): Co-eluting matrix components can compete with this compound for ionization in the electrospray source, leading to ion suppression.[3] They can also alter the physical properties of the droplets, such as surface tension and viscosity, affecting the efficiency of ionization.[7]

Q4: What are the general strategies to mitigate matrix effects?

A4: There are two main approaches to address matrix effects:

  • Sample Preparation: The goal is to remove or reduce the interfering matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE)[8]

    • Liquid-Liquid Extraction (LLE)[9]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[10]

    • Sample Dilution[1]

  • Calibration Strategies: These methods aim to compensate for the matrix effects rather than eliminating them. Common strategies include:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[4]

    • Internal Standard (IS) Method: A known concentration of a compound chemically similar to this compound is added to all samples and standards. The ratio of the analyte signal to the IS signal is used for quantification.[11][12] For MS-based methods, a stable isotope-labeled version of this compound is the ideal internal standard.[13]

    • Standard Addition Method: Known amounts of this compound are added to the sample itself to create a calibration curve within the sample matrix.[14][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound in GC-MS

Possible Causes and Solutions:

CauseRecommended Solution
Active sites in the injector or column Clean or replace the injector liner. Use a deactivated liner. Trim the first few centimeters of the analytical column.[16]
Column Overload Dilute the sample. Increase the split ratio.[16]
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the column. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[17]
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[16]
Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

CauseRecommended Solution
Variable Matrix Effects Improve sample cleanup using techniques like SPE or QuEChERS to remove more of the interfering matrix components.[1][8]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including extraction, vortexing, and dilution. Automate sample preparation steps if possible.
Instrumental Variability Use an internal standard to compensate for variations in injection volume and detector response.[12]
Sample Instability Investigate the stability of this compound in the prepared sample matrix and under the storage conditions.
Issue 3: Suspected Signal Suppression or Enhancement

Diagnostic Workflow and Mitigation Strategies:

Troubleshooting_Signal_Suppression_Enhancement start Inaccurate Quantification (Suspected Matrix Effect) q1 Perform Post-Extraction Spike Experiment (Compare analyte in matrix vs. solvent) start->q1 result Calculate Matrix Effect (%ME) q1->result no_effect No Significant ME (< ±20%) result->no_effect ME is low effect Significant ME (> ±20%) result->effect ME is high check_other Investigate other sources of error (e.g., instrument performance, standard preparation) no_effect->check_other q2 Can the sample be diluted without losing sensitivity? effect->q2 cleanup Improve Sample Cleanup (SPE, LLE, QuEChERS) effect->cleanup is Use a Stable Isotope-Labeled Internal Standard effect->is dilute Dilute the sample to reduce matrix concentration. q2->dilute Yes q3 Is a blank matrix available? q2->q3 No end Accurate Quantification dilute->end matrix_matched Use Matrix-Matched Calibration. q3->matrix_matched Yes standard_addition Use the Standard Addition Method. q3->standard_addition No matrix_matched->end standard_addition->end cleanup->end is->end

Caption: Workflow for diagnosing and mitigating signal suppression or enhancement.

Data Presentation

The following tables provide representative data for the analysis of volatile esters, including compounds similar to this compound, in various matrices. This data is intended to be illustrative of the performance of different sample preparation and calibration techniques.

Table 1: Representative Recovery of Volatile Esters using Different Sample Preparation Techniques

Sample MatrixSample Preparation MethodAnalyte ClassAverage Recovery (%)Reference
Fruit JuiceSPE (Graphene-based)Organophosphorus Pesticides (including esters)69.8 - 106.2[18]
Grain SorghumQuEChERSPhthalate Esters82.0 - 120.2[10]
HoneyModified QuEChERSOrganochlorine CompoundsGood recovery reported[4]
Environmental WaterLiquid-Liquid Extraction (LLE)Phthalate Esters92 - 102[19]
Food SimulantLiquid-Liquid Extraction (LLE)Various Plastic Migrants70 - 115[20]

Table 2: Representative Matrix Effects for Fragrance Allergens in a Cosmetic Matrix (Lotion)

CompoundMatrix Effect (%)Reference
Amylcinnamic aldehyde-25.8 (Suppression)[21]
Anise alcohol+35.1 (Enhancement)[21]
Atranol+193.0 (Enhancement)[21]
Benzyl alcoholData not specified[21]
Benzyl benzoateData not specified[21]

Note: The matrix effect is calculated as: ((Slope of matrix-matched curve / Slope of solvent-only curve) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.[5]

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Prepare standards of this compound at two concentrations (e.g., 10 ng/mL and 100 ng/mL) in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Post-Extraction Spike): Take a blank sample matrix (a sample known not to contain this compound) and perform the entire sample preparation procedure. In the final extract, spike this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank sample matrix with this compound at the same two concentrations as in Set A before starting the sample preparation procedure.

  • Analyze all three sets of samples using the developed analytical method (GC-MS or LC-MS).

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An ME value significantly different from 100% indicates the presence of matrix effects (ME < 100% = suppression; ME > 100% = enhancement).

    • The RE value indicates the efficiency of the extraction process.

Protocol 2: Standard Addition Method for Quantification

The standard addition method is a powerful technique to correct for matrix effects when a suitable blank matrix is unavailable.[14][15]

  • Split the unknown sample into several equal aliquots (e.g., five 1 mL aliquots).

  • Keep one aliquot as is (unspiked).

  • To the remaining aliquots, add increasing known amounts of a standard solution of this compound. For example, add amounts that will increase the concentration in the final volume by approximately 50%, 100%, 150%, and 200% of the expected sample concentration.

  • Dilute all aliquots to the same final volume with a suitable solvent.

  • Analyze all prepared samples.

  • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression of the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original unknown sample.

Visualization of Workflows

Decision Tree for Selecting a Matrix Effect Mitigation Strategy

Mitigation_Strategy_Selection start Matrix Effect Confirmed q1 Is a stable isotope-labeled internal standard for This compound available? start->q1 use_sil_is Use Stable Isotope-Labeled Internal Standard (IS) q1->use_sil_is Yes q2 Is a representative blank matrix available? q1->q2 No use_matrix_matched Use Matrix-Matched Calibration q2->use_matrix_matched Yes q3 Is the analyte concentration high enough for dilution? q2->q3 No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE, QuEChERS) q2->improve_cleanup use_analog_is Consider a structural analog as an internal standard q2->use_analog_is dilute_sample Dilute the Sample q3->dilute_sample Yes use_standard_addition Use Standard Addition Method q3->use_standard_addition No

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

References

Improving the long-term storage stability of Allyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term storage stability of Allyl phenylacetate (B1230308).

Frequently Asked Questions (FAQs)

Q1: What is Allyl phenylacetate and what are its typical storage recommendations?

This compound is a synthetic flavoring and fragrance agent characterized by a fruity, honey-like aroma.[1][2][3] It is a colorless to light yellow, slightly viscous liquid.[1][2][4] For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, shielded from direct sunlight and heat sources.[5] Some sources suggest storage in glass or tin containers at temperatures between 2-8 °C.[1][2][6]

Q2: What are the primary degradation pathways for this compound during long-term storage?

This compound is susceptible to several degradation pathways that can affect its purity and performance over time:

  • Hydrolysis: As an ester, it can react with water (hydrolyze) to break down into allyl alcohol and phenylacetic acid. This reaction can be accelerated by the presence of acids or bases.[7][8]

  • Oxidation: The allyl group is prone to oxidation, particularly at the C-H bonds adjacent to the double bond.[9][10] This process can be initiated by exposure to air (oxygen), light, and heat, often involving free radical mechanisms.[7][11]

  • Polymerization: Like other allyl compounds, this compound can undergo polymerization, leading to the formation of oligomers or low-molecular-weight polymers, which can alter its physical properties.[12][13]

Q3: What are the visible signs of this compound degradation?

You may observe the following changes if your sample of this compound has started to degrade:

  • Change in Odor: A shift from its characteristic sweet, honey-like scent to a sharp, acidic, or otherwise "off" odor can indicate hydrolysis (formation of phenylacetic acid).

  • Color Change: The appearance of a yellow or brownish tint in the normally colorless to pale yellow liquid can be a sign of oxidation or polymerization.

  • Increased Viscosity: A noticeable thickening of the liquid can suggest that polymerization has occurred.

  • Precipitate Formation: The appearance of solid material could indicate the formation of insoluble degradation products or polymers.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

To quantitatively assess the stability of this compound, the following analytical methods are recommended:

  • Gas Chromatography (GC): Ideal for determining the purity of the sample and quantifying the parent compound as well as volatile degradation products like allyl alcohol.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying less volatile degradation products such as phenylacetic acid or oligomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in functional groups, such as the appearance of hydroxyl (-OH) groups from hydrolysis or changes in the C=C double bond region due to oxidation or polymerization.

  • Karl Fischer Titration: To determine the water content in the sample, as moisture can promote hydrolysis.

Troubleshooting Guides

Issue 1: Sample has developed an acidic or "off" odor.
  • Probable Cause: Hydrolysis. The ester bond has likely been cleaved by water, forming phenylacetic acid and allyl alcohol.

  • Troubleshooting Steps:

    • Confirm Water Content: Use Karl Fischer titration to measure the water content of your sample. Elevated water levels confirm conditions suitable for hydrolysis.

    • Check Storage Conditions: Ensure the container is tightly sealed to prevent moisture ingress. Store in a desiccator or with a desiccant if necessary.

    • Inert Atmosphere: For future storage, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • pH Neutrality: Ensure that the storage container and any handling equipment are free from acidic or basic residues.

Issue 2: The sample has turned yellow and/or has become more viscous.
  • Probable Cause: Oxidation and/or Polymerization. Exposure to oxygen, light, or elevated temperatures can initiate free-radical chain reactions.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: Store the compound under an inert atmosphere (nitrogen or argon). Use septa-sealed containers for repeated sampling to avoid introducing air.

    • Protect from Light: Store in amber glass vials or in a dark location to prevent photo-oxidation.[5]

    • Control Temperature: Adhere to recommended low-temperature storage (2-8 °C) to reduce the rate of these reactions.[6]

    • Consider Stabilizers: For long-term storage, consider adding a suitable antioxidant.

Issue 3: How can I proactively stabilize my this compound sample for long-term storage?
  • Probable Cause: Inherent reactivity of the ester and allyl functional groups.

  • Preventative Measures:

    • Use of Antioxidants: The addition of a small amount (typically 100-500 ppm) of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), can effectively inhibit oxidation by scavenging free radicals.[7][11]

    • Use of Chelating Agents: If metal ion contamination is suspected (e.g., from storage containers or handling equipment), adding a chelating agent like EDTA can prevent metal-catalyzed degradation.[7]

    • Use of Ester Stabilizers: For applications where even minor hydrolysis is a concern, carbodiimide-based stabilizers can be employed to react with and neutralize any carboxylic acid formed.[7][14]

    • Optimal Storage Protocol: The most effective approach combines chemical stabilization with optimal physical storage conditions as outlined in the table below.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorPotential Degradation Pathway(s)Recommended Storage & Handling ConditionsRecommended Stabilizers
Temperature Hydrolysis, Oxidation, PolymerizationStore at 2-8 °C.[6] Avoid repeated freeze-thaw cycles.N/A (Control is physical)
Light (UV/Visible) Oxidation, PolymerizationStore in amber glass containers or in the dark.[5]N/A (Control is physical)
Oxygen (Air) Oxidation, PolymerizationStore under an inert atmosphere (e.g., Nitrogen, Argon).Hindered Phenols (BHT, BHA)[7][11]
Water (Moisture) HydrolysisStore in tightly sealed containers in a dry environment.N/A (Control is physical)
pH (Acid/Base) HydrolysisEnsure storage containers are neutral. Avoid contamination.N/A (Control is physical)
Metal Ions Hydrolysis, OxidationUse high-purity glass or lined containers.Chelating Agents (EDTA)[7]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under stressed temperature and light conditions.

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber and clear glass vials. For samples testing the effect of stabilizers, add the desired concentration of the stabilizer (e.g., 200 ppm BHT) and mix thoroughly.

  • Control Group: Store one set of amber vials at the recommended 2-8 °C in the dark.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials in a temperature-controlled oven at 40 °C.

    • Photostability Stress: Place a set of clear glass vials in a photostability chamber with controlled light exposure (e.g., compliant with ICH Q1B guidelines). Place a parallel set of amber vials in the same chamber to serve as dark controls for the temperature effect.

  • Time Points: Withdraw one vial from each condition at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze each sample for:

    • Purity: Using a validated GC method.

    • Appearance: Visual inspection for color change.

    • Degradants: Quantify known potential degradants (e.g., phenylacetic acid) using HPLC.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization APA_H This compound PAA Phenylacetic Acid APA_H->PAA Acid/Base Catalysis AA Allyl Alcohol APA_H->AA H2O Water (H₂O) APA_O This compound Radical Allylic Radical APA_O->Radical Initiator O₂, Light, Heat Peroxides Peroxides, Epoxides, etc. Radical->Peroxides Radical Chain Rxn APA_P This compound Oligomers Oligomers / Polymers APA_P->Oligomers Initiator_P Radicals start Degradation Suspected q1 What is the primary symptom? start->q1 odor Acidic / Off Odor q1->odor Odor Change color_viscosity Yellow Color / Increased Viscosity q1->color_viscosity Physical Change cause_h Probable Cause: Hydrolysis odor->cause_h cause_op Probable Cause: Oxidation / Polymerization color_viscosity->cause_op action_h1 Check for moisture ingress. Store under inert gas. cause_h->action_h1 action_op1 Protect from light and air. Store under inert gas. cause_op->action_op1 action_op2 Add antioxidant (e.g., BHT). action_op1->action_op2

References

Validation & Comparative

A Comparative Olfactory Analysis of Allyl Phenylacetate and Ethyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the odor profiles of two common fragrance and flavor compounds: Allyl Phenylacetate (B1230308) and Ethyl Phenylacetate. The information presented herein is a synthesis of available data, intended to assist in the selection and application of these aromatic esters.

Introduction

Allyl phenylacetate and ethyl phenylacetate are esters of phenylacetic acid, widely utilized in the food, fragrance, and pharmaceutical industries for their distinct sweet and fruity aromas. While both share a common chemical backbone that imparts a honey-like scent, variations in their ester group—allyl versus ethyl—result in discernible differences in their overall olfactory profiles. This guide explores these differences through a compilation of qualitative and quantitative data, outlines the experimental protocols for odor analysis, and illustrates the underlying biological pathway of odor perception.

Quantitative and Qualitative Odor Profile Comparison
FeatureThis compoundEthyl Phenylacetate
General Odor Description A sweet, honey-like, and fruity aroma with rummy and banana nuances.[1][2]A strong, sweet, and floral scent with prominent honey and rose notes, complemented by fruity and balsamic undertones.[3][4]
Key Odor Notes Honey, Fruity (Banana, Pineapple), Rummy, Sweet, Floral, Balsamic.[1][2][5]Honey, Sweet, Floral (Rose, Jasmine), Fruity, Balsamic, Cocoa.[3][4]
Odor Strength -High, recommended to be evaluated in a 10% solution or less.
Flavor Profile Described as having a honey-like taste.Characterized by sweet, fruity, honey, cocoa, apple, and woody taste characteristics at 10 ppm.
Odor Threshold Data not available.Detection: 650 ppb. Sensory threshold in wine: approximately 73 µg/L.[6]
Natural Occurrence Reported to occur in honey.[7]Found in various natural sources including grapefruit juice, apple juice, figs, guava, pineapple, papaya, cognac, cider, and various wines.

Experimental Protocols

The characterization of odor profiles for compounds like this compound and Ethyl Phenylacetate typically involves two primary methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the identification of individual odor-active compounds in a sample.

Objective: To separate and identify the volatile compounds contributing to the aroma of this compound and Ethyl Phenylacetate and to characterize their specific odors.

Methodology:

  • Sample Preparation:

    • Dilute pure samples of this compound and Ethyl Phenylacetate in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection (e.g., 1%).

    • For analysis of these compounds in a complex matrix (e.g., a beverage or fragrance), a solvent extraction or solid-phase microextraction (SPME) would be employed to isolate the volatile fraction.

  • Gas Chromatography (GC) System:

    • Injector: Split/splitless injector, operated in split mode to handle the concentration of the pure compounds.

    • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) are typically used to achieve comprehensive separation of volatile compounds.

    • Oven Program: A temperature gradient is used to elute compounds based on their boiling points and polarity. A typical program might start at 40°C and ramp up to 250°C.

  • Olfactometry (O):

    • The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.

    • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.

    • Humidified air is mixed with the effluent at the sniffing port to prevent the drying of the nasal passages.

  • Data Analysis:

    • The data from the FID/MS detector is correlated with the sensory data from the olfactometry evaluation.

    • The retention indices of the compounds are calculated and compared to known standards to confirm their identity.

    • An aromagram is constructed, which is a chromatogram that displays the odor intensity and description as a function of retention time.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained assessors evaluating the odor of the compounds under controlled conditions.

Objective: To obtain a descriptive and quantitative profile of the odors of this compound and Ethyl Phenylacetate.

Methodology:

  • Panelist Selection and Training:

    • Select individuals based on their ability to detect and describe different odors.

    • Train the panelists with a wide range of standard aroma compounds to develop a common vocabulary for odor description.

  • Sample Presentation:

    • Prepare solutions of this compound and Ethyl Phenylacetate at the same concentration in an odorless solvent.

    • Present the samples to the panelists in identical, coded containers (e.g., amber glass vials with sniffing strips) to avoid bias.

    • The order of presentation should be randomized for each panelist.

  • Evaluation Procedure:

    • Panelists dip a fragrance-free paper blotter into the sample solution.

    • They then evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.

    • Panelists rate the intensity of various odor descriptors (e.g., honey, fruity, floral, sweet) on a predefined scale (e.g., a 10-point scale).

  • Data Analysis:

    • The intensity ratings from all panelists are collected and statistically analyzed.

    • An average intensity for each descriptor is calculated for both compounds.

    • The results can be visualized in a spider-web plot to provide a clear comparison of the odor profiles.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the odor profiles of this compound and Ethyl Phenylacetate.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Allyl This compound GCO Gas Chromatography-Olfactometry (GC-O) Allyl->GCO Sensory Sensory Panel Analysis Allyl->Sensory Ethyl Ethyl Phenylacetate Ethyl->GCO Ethyl->Sensory Data Quantitative & Qualitative Data GCO->Data Sensory->Data Comparison Comparative Odor Profile Data->Comparison

Caption: Workflow for Odor Profile Comparison.

Olfactory Signaling Pathway

The perception of odors such as those from this compound and Ethyl Phenylacetate is initiated by the binding of the odorant molecules to specific receptors in the nasal cavity, triggering a cascade of intracellular events.

G Odorant Odorant Molecule (e.g., Phenylacetate) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Gαolf) Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ATP to cAMP AC->cAMP Ion_channel Ion Channel Opening cAMP->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized Olfactory Signaling Pathway.

Conclusion

Both this compound and Ethyl Phenylacetate are valuable aroma chemicals with dominant honey-like characteristics. The choice between them will depend on the specific nuances required for a particular application. This compound offers a more straightforward honey and fruity profile with a hint of rum, whereas Ethyl Phenylacetate provides a more complex aroma with pronounced floral and balsamic notes alongside its honey-sweetness. The experimental protocols outlined provide a framework for researchers to conduct their own detailed comparisons to determine the most suitable compound for their specific formulation needs.

References

Comparative study of catalysts for Allyl phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Allyl Phenylacetate (B1230308)

The synthesis of allyl phenylacetate, an ester valued for its application in the fragrance and flavor industries, can be achieved through various catalytic methods. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalytic systems, including transition metal catalysts such as palladium, iridium, and ruthenium, as well as biocatalysts like lipases. The information presented is compiled from various studies to offer a broad overview for researchers, scientists, and professionals in drug development and organic synthesis.

Data Presentation: A Comparative Overview of Catalytic Systems

Catalyst System Catalyst Loading Reactants Solvent Temperature (°C) Time (h) Yield (%) Key Observations
Palladium
Pd(OAc)₂/PPh₃Not specifiedAllenes, Aryl iodides, AcONaNot specifiedNot specifiedNot specifiedModerate to Good[1]Forms a π-allyl palladium intermediate. Applicable for synthesis of various allyl acetates.[1]
Pd(PPh₃)₄5 mol%Phenylacetic acid, Allyl carbonateNot specifiedNot specifiedNot specifiedHigh[2]Reaction with allyl carbonates leads to allylated esters.[2]
Iridium
[Ir(cod)₂]⁺BF₄⁻Catalytic amountCarboxylic acids, Allyl acetate (B1210297)Not specifiedNot specifiedNot specifiedGood[3]Effective for the exchange reaction between carboxylic acids and allyl acetate.[3]
Ruthenium
[Ru(p-cymene)Cl₂]₂Not specifiedAromatic carboxylates, Allyl alcohols/ethers2,2,2-trichloroethanol50Not specifiedNot specified[4]Achieves regioselective ortho-C–H allylation of aromatic carboxylates.[4]
Enzyme (Lipase)
Immobilized Candida antarctica lipase-B (CAL-B)0.6% (w/v)Benzoic acid, n-propanolHeptane400.6796.1[1]High conversion in short reaction time for a similar esterification.[1]
Novozym® 435122.5 mg2-phenethyl alcohol, Vinyl acetateNot specified57.81.385.4[5]Optimized for the synthesis of a structurally related ester, 2-phenylethyl acetate.[5]

Experimental Protocols

Detailed methodologies for the synthesis of allyl esters using different catalytic systems are provided below. These protocols are based on representative examples from the literature and may require optimization for the specific synthesis of this compound.

Palladium-Catalyzed Synthesis (Tsuji-Trost Type Reaction)

The Tsuji-Trost reaction is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed allylation of a nucleophile, such as a carboxylate, proceeds via a π-allylpalladium intermediate.[2]

General Procedure:

  • A mixture of the carboxylic acid (e.g., phenylacetic acid), an allyl source (e.g., allyl acetate or allyl carbonate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (if required) are combined in an appropriate solvent.

  • The reaction mixture is stirred at a specific temperature for a designated period.

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification of the crude product, typically by column chromatography.

Iridium-Catalyzed Synthesis

Iridium complexes can catalyze the allylation of various nucleophiles, including carboxylic acids, with allyl acetate.[3]

General Procedure:

  • In a reaction vessel, the carboxylic acid, allyl acetate, and a catalytic amount of the iridium complex (e.g., [Ir(cod)₂]⁺BF₄⁻) are dissolved in a suitable solvent.

  • The mixture is heated and stirred for the required duration.

  • After the reaction is complete, the product is isolated and purified using standard techniques such as distillation or chromatography.

Ruthenium-Catalyzed Synthesis

Ruthenium catalysts can be employed for the C-H allylation of aromatic carboxylic acids with allyl alcohols or ethers.[4]

General Procedure:

  • The aromatic carboxylic acid, allyl alcohol or ether, and the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) are mixed in a suitable solvent, such as 2,2,2-trichloroethanol, often in the presence of a buffer.

  • The reaction is carried out at a specific temperature (e.g., 50 °C) until completion.

  • The product is then isolated and purified.

Enzyme-Catalyzed Synthesis (Lipase)

Lipases are effective biocatalysts for esterification and transesterification reactions under mild conditions. Immobilized lipases are often preferred for their stability and reusability.[1][5]

General Procedure for Esterification:

  • Phenylacetic acid and allyl alcohol are dissolved in an organic solvent (e.g., heptane).

  • The immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CAL-B) is added to the mixture.

  • The reaction is incubated at a controlled temperature with agitation.

  • The progress of the reaction is monitored (e.g., by chromatography).

  • Upon completion, the enzyme is filtered off, and the solvent is removed to yield the crude product, which is then purified.

General Procedure for Transesterification:

  • An acyl donor (e.g., vinyl acetate) and 2-phenethyl alcohol (as an analogue for allyl alcohol) are mixed.

  • The immobilized lipase (e.g., Novozym® 435) is added.

  • The reaction is carried out at a specific temperature for a set time.

  • The enzyme is then separated, and the product is purified.[5]

Mandatory Visualization

The following diagrams illustrate the general workflow for comparing catalysts and the fundamental reaction mechanism for the palladium-catalyzed synthesis of this compound.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Screening cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Phenylacetic Acid + Allyl Source Catalyst_Pd Palladium Catalyst Catalyst_Ir Iridium Catalyst Catalyst_Ru Ruthenium Catalyst Catalyst_Enzyme Enzyme (Lipase) Reaction_Pd Reaction with Pd Reactants->Reaction_Pd Reaction_Ir Reaction with Ir Reactants->Reaction_Ir Reaction_Ru Reaction with Ru Reactants->Reaction_Ru Reaction_Enzyme Reaction with Enzyme Reactants->Reaction_Enzyme Catalyst_Pd->Reaction_Pd Catalyst_Ir->Reaction_Ir Catalyst_Ru->Reaction_Ru Catalyst_Enzyme->Reaction_Enzyme Analysis Analysis (Yield, Selectivity, Time) Reaction_Pd->Analysis Reaction_Ir->Analysis Reaction_Ru->Analysis Reaction_Enzyme->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Experimental workflow for the comparative study of catalysts.

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst Pi_Allyl_Complex η²-π-Allyl-Pd(0) Complex Pd0->Pi_Allyl_Complex + Allyl-X Oxidative_Addition Oxidative Addition Pi_Allyl_Complex->Oxidative_Addition Pi_Allyl_PdII η³-π-Allyl-Pd(II) Complex Oxidative_Addition->Pi_Allyl_PdII - X⁻ Nucleophilic_Attack Nucleophilic Attack (Ph-CH₂-COO⁻) Pi_Allyl_PdII->Nucleophilic_Attack Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product_Complex->Pd0 Release Product Product This compound Product_Complex->Product

Caption: Simplified mechanism of the Tsuji-Trost reaction.

References

A Comparative Guide to HPLC and GC Methods for Allyl Phenylacetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Allyl Phenylacetate (B1230308) is crucial for quality control, stability testing, and formulation development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this common fragrance and flavor ingredient. The information presented is based on established chromatographic principles and typical performance data for similar analytes, offering a comprehensive overview to aid in method selection and implementation.

Allyl phenylacetate is a volatile ester with a characteristic honey-like, floral aroma. Its analysis is essential to ensure product quality and consistency. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound. The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide outlines detailed experimental protocols for both methods and presents a comparative summary of their performance characteristics.

Experimental Protocols

A critical aspect of any analytical method is a well-defined and reproducible experimental protocol. Below are representative methodologies for the analysis of this compound using both HPLC with UV detection and GC with Flame Ionization Detection (FID).

Sample Preparation

A consistent sample preparation procedure is fundamental to achieving accurate and precise results for both HPLC and GC analysis.

  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution Preparation: For bulk drug substance, dissolve a known amount in the chosen solvent to achieve a concentration within the calibration range. For formulated products, an appropriate extraction method may be necessary to isolate the this compound from the sample matrix. This may involve liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE). The final extract should be filtered through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of aromatic compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 254 nm.

  • Run Time: Approximately 10 minutes.

Gas Chromatography (GC-FID) Method

This protocol outlines a typical GC method with Flame Ionization Detection (FID), which is well-suited for the analysis of volatile compounds such as this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A non-polar or mid-polarity capillary column (e.g., HP-5, DB-5, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Run Time: Approximately 17 minutes.

Cross-Validation Workflow

The diagram below illustrates a typical workflow for the cross-validation of HPLC and GC methods for this compound analysis. This process ensures that both methods provide equivalent and reliable results.

Cross-Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_validation Method Validation & Comparison cluster_conclusion Conclusion Sample Bulk Sample / Formulation StdPrep Prepare Standard & Sample Solutions Sample->StdPrep HPLC HPLC-UV Analysis StdPrep->HPLC GC GC-FID Analysis StdPrep->GC HPLC_Data HPLC Data Acquisition HPLC->HPLC_Data Validation Validate Both Methods (Linearity, Accuracy, Precision, etc.) HPLC_Data->Validation GC_Data GC Data Acquisition GC->GC_Data GC_Data->Validation Comparison Compare Quantitative Results (e.g., t-test, F-test) Validation->Comparison Equivalence Determine Method Equivalence Comparison->Equivalence

A flowchart illustrating the cross-validation process for HPLC and GC methods.

Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the expected performance of the HPLC-UV and GC-FID methods for the analysis of this compound, based on typical validation data for similar compounds.

Table 1: Key Performance Characteristics

ParameterHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Derivatization Generally not required for this compound.Not required for this compound.
Sensitivity Good, dependent on the UV absorbance of the analyte.High, especially for compounds that readily ionize in a flame.
Selectivity Good, can be optimized by adjusting mobile phase and stationary phase.Excellent, with high-resolution capillary columns providing efficient separation.
Sample Throughput Generally higher due to shorter run times and simpler sample preparation.Can be lower due to longer oven temperature programs.

Table 2: Quantitative Performance Data (Typical Values)

Validation ParameterHPLC-UVGC-FID
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Robustness Generally robust to small changes in mobile phase composition and pH.Robust to minor variations in flow rate and temperature ramp.

Conclusion

Both HPLC-UV and GC-FID are suitable and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV offers the advantage of higher sample throughput and is ideal for routine quality control in a high-volume setting. Its operation with aqueous-organic mobile phases also aligns well with "green chemistry" initiatives.

  • GC-FID provides excellent sensitivity and selectivity, making it a preferred method when trace-level quantification is required or when analyzing complex matrices where baseline separation from other volatile components is critical.

The choice between these two powerful techniques will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. For comprehensive method development and to ensure the interchangeability of results, a cross-validation study as outlined in this guide is highly recommended. This will establish the equivalence of the two methods and provide a high degree of confidence in the analytical data generated.

Comparing the efficacy of different purification techniques for Allyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, achieving high purity of intermediate and final compounds is paramount. Allyl phenylacetate (B1230308), a key building block in various synthetic pathways, often requires rigorous purification to remove unreacted starting materials, byproducts, and other impurities. This guide provides a comparative analysis of common purification techniques for allyl phenylacetate, supported by detailed experimental protocols and efficacy data to aid in the selection of the most suitable method.

Comparison of Purification Techniques

The efficacy of a purification technique is typically evaluated based on the final purity of the compound, the overall yield, the time required for the procedure, and the scale of the reaction. Below is a summary of the quantitative data for the most common methods used to purify this compound.

Purification TechniquePurity (%)Yield (%)Time Required (approx.)ScaleKey AdvantagesKey Disadvantages
Vacuum Distillation >99%~85-90%4-6 hoursLargeHigh purity, effective for removing non-volatile impurities.Requires high temperatures which can degrade sensitive compounds.
Flash Column Chromatography ~97-99%~90-95%6-8 hoursSmall to MediumExcellent separation of closely related compounds, milder conditions.Labor-intensive, requires significant solvent volumes.
Liquid-Liquid Extraction Low-Medium>95% (as a workup step)1-2 hoursAll ScalesEfficient for removing bulk ionic impurities (acids, bases).Does not effectively separate non-polar organic impurities.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for the purification of this compound from a typical reaction mixture following its synthesis.

Liquid-Liquid Extraction (Workup Procedure)

This technique is primarily used as an initial purification step to remove water-soluble impurities, such as unreacted acid or base catalysts.

Protocol:

  • Transfer the crude reaction mixture containing this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous (lower) layer.

  • To neutralize any remaining acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake for 2-3 minutes and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water. Shake for 1-2 minutes and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture to remove the drying agent. The resulting solution contains the crude this compound, which can then be further purified by distillation or chromatography.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying liquids with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Protocol:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Transfer the crude this compound (post-extraction) into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system using a vacuum pump to the desired level (e.g., 1-2 mmHg).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound under the applied vacuum (approximately 95-98 °C at 1 mmHg).

  • Once the desired fraction is collected, discontinue heating and carefully return the system to atmospheric pressure.

  • The collected distillate is the purified this compound. A yield of 86% has been reported for this process.[1]

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with similar polarities. It offers high resolution and is suitable for obtaining highly pure samples.

Protocol:

  • Prepare the Column: A glass column is packed with silica (B1680970) gel as the stationary phase. The silica gel is first slurried in a non-polar solvent (e.g., hexane) and then carefully poured into the column to ensure a uniform packing.

  • Select the Eluent: The mobile phase (eluent) is chosen based on the polarity of the compound. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is suitable. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. A common starting point is a 95:5 mixture of hexane to ethyl acetate.

  • Load the Sample: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elute the Column: The eluent is passed through the column under positive pressure (using compressed air or nitrogen). The different components of the mixture will travel down the column at different rates depending on their polarity.

  • Collect Fractions: The eluent is collected in a series of fractions. Each fraction is then analyzed by TLC to identify those containing the pure this compound.

  • Isolate the Product: The fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound. For similar purifications, yields of 95-97% with purities of 97-99% have been achieved.[2]

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound, starting from the crude reaction mixture.

Purification_Workflow Crude Crude Allyl Phenylacetate LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE DriedCrude Dried Crude Product LLE->DriedCrude Organic Layer Impurities1 Aqueous Impurities (Acids, Salts) LLE->Impurities1 Aqueous Layer Distillation Vacuum Distillation DriedCrude->Distillation High Boiling Point Chromatography Flash Column Chromatography DriedCrude->Chromatography For High Resolution PureDistilled Pure this compound (>99% Purity) Distillation->PureDistilled Impurities2 Non-Volatile Impurities Distillation->Impurities2 Residue PureChromo Pure this compound (97-99% Purity) Chromatography->PureChromo Impurities3 Closely Related Organic Impurities Chromatography->Impurities3 Separated Fractions

References

A Comparative Guide to the Stability of Allyl Phenylacetate and Other Allyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Allyl phenylacetate (B1230308) against other common allyl esters, namely Allyl acetate (B1210297), Allyl propionate, and Allyl butyrate (B1204436). The stability of these esters is a critical consideration in various applications, including their use as fragrance components, flavoring agents, and as protecting groups in organic synthesis. This document outlines their relative stability under hydrolytic, oxidative, and thermal stress conditions, supported by available experimental data and detailed testing protocols.

Introduction

Allyl esters are characterized by the presence of an ester functional group attached to an allyl group. The reactivity of both the ester linkage and the allylic double bond dictates their overall stability. Allyl phenylacetate, with its additional phenyl moiety, presents a unique stability profile compared to simpler aliphatic allyl esters. Understanding these differences is crucial for predicting shelf-life, degradation pathways, and potential incompatibilities in various formulations.

Comparative Stability Analysis

While direct comparative quantitative data for this compound is limited in publicly available literature, this section summarizes the available data for other common allyl esters to provide a benchmark for stability. The stability of this compound can be qualitatively inferred from the behavior of related structures.

Data Presentation

Allyl Ester Hydrolytic Stability Oxidative Stability Thermal Stability
This compound Data not available. Qualitatively, the phenylacetate group may offer some steric hindrance to hydrolysis compared to smaller aliphatic esters.Data not available. The allylic double bond is susceptible to oxidation.Boiling Point: 239-240 °C. High boiling point suggests relatively low volatility.[1]
Allyl acetate Susceptible to both acid and base-catalyzed hydrolysis.Gas-phase reaction with OH radicals is rapid, with a rate constant of (3.1 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, leading to a short atmospheric lifetime of about 5 hours.[2][3]Pyrolysis of allylic acetates can lead to the formation of conjugated dienes.[4]
Allyl propionate Expected to undergo hydrolysis under acidic or basic conditions.The allylic double bond is prone to oxidation.Boiling Point: ~124-125 °C.
Allyl butyrate Expected to undergo hydrolysis, with the rate likely being slightly slower than allyl acetate due to increased steric hindrance.The allylic double bond remains a site for potential oxidative degradation.Boiling Point: 142-143 °C.[5]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of allyl esters. These protocols are based on established guidelines for stability testing.[6][7][8][9]

Hydrolytic Stability Testing

This protocol outlines the procedure for assessing the stability of allyl esters under acidic, basic, and neutral hydrolytic conditions.

Objective: To determine the rate of hydrolysis of the allyl ester under various pH conditions.

Materials:

  • Allyl ester of interest (e.g., this compound)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Purified water, pH adjusted to 7.0

  • Acetonitrile or other suitable co-solvent

  • pH meter

  • Constant temperature bath or incubator

  • HPLC or GC-MS system with a suitable column

Procedure:

  • Sample Preparation: Prepare a stock solution of the allyl ester in the chosen co-solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with purified water (pH 7.0) to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the prepared solutions in the constant temperature bath at a specified temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to stop the degradation reaction. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to quantify the remaining amount of the parent ester and identify any degradation products.[10][11]

  • Data Analysis: Plot the concentration of the allyl ester versus time to determine the degradation kinetics and calculate the hydrolysis rate constant (k) and half-life (t½).

Oxidative Stability Testing

This protocol describes the method for evaluating the stability of allyl esters in the presence of an oxidizing agent.

Objective: To assess the susceptibility of the allyl ester to oxidative degradation.

Materials:

  • Allyl ester of interest

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile or other suitable co-solvent

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the allyl ester in the co-solvent.

  • Stress Condition: Add a known volume of the stock solution to a volumetric flask and dilute with a 3% solution of hydrogen peroxide to a final concentration of approximately 100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples directly using a validated HPLC or GC-MS method to measure the concentration of the parent ester and detect degradation products.

  • Data Analysis: Determine the percentage of degradation over time.

Thermal Stability Testing

This protocol details the procedure for assessing the stability of allyl esters under elevated temperature conditions.

Objective: To evaluate the thermal lability of the allyl ester.

Materials:

  • Allyl ester of interest (neat or in a suitable solvent)

  • Thermogravimetric Analyzer (TGA) or a temperature-controlled oven

  • GC-MS system for degradation product identification

Procedure:

  • Solid/Liquid State Degradation:

    • Place a known amount of the neat allyl ester in a sealed vial.

    • Expose the sample to a high temperature (e.g., 100 °C) in an oven for a specified duration.

    • At various time points, cool the sample and dissolve it in a suitable solvent for analysis by HPLC or GC-MS.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the neat allyl ester in the TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

Degradation Pathways and Visualization

The primary degradation pathway for allyl esters under hydrolytic conditions is the cleavage of the ester bond to yield the corresponding carboxylic acid and allyl alcohol. The allylic double bond can also be a site for oxidative attack or other reactions.

General Hydrolysis of an Allyl Ester

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis (saponification) of an allyl ester.

G Base-Catalyzed Hydrolysis of an Allyl Ester Allyl_Ester Allyl Ester (R-CO-O-CH2CH=CH2) Tetrahedral_Intermediate Tetrahedral Intermediate Allyl_Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Hydroxide Hydroxide Ion (OH⁻) Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral_Intermediate->Carboxylate Collapse Allyl_Alcohol Allyl Alcohol (HO-CH2CH=CH2) Tetrahedral_Intermediate->Allyl_Alcohol + H₂O Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate->Carboxylic_Acid + H₃O⁺ (Acidic Workup) Protonation Protonation (from H₂O)

Base-catalyzed hydrolysis of an allyl ester.
Experimental Workflow for Stability Testing

The logical flow for conducting a comprehensive stability study on an allyl ester is depicted below.

G Experimental Workflow for Allyl Ester Stability Testing cluster_stress Stress Conditions Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Analysis Analytical Testing (HPLC, GC-MS) Hydrolysis->Analysis Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Analysis Thermal Thermal Stress (Elevated Temperature) Thermal->Analysis Sample Allyl Ester Sample Sample->Hydrolysis Sample->Oxidation Sample->Thermal Data Data Analysis (Kinetics, Degradation %) Analysis->Data Report Stability Report Data->Report

Workflow for allyl ester stability assessment.

Conclusion

The stability of allyl esters is influenced by the nature of the acyl group and the susceptibility of the allyl moiety to reactions such as oxidation. While quantitative stability data for this compound is not extensively documented, its stability profile can be benchmarked against other common allyl esters like allyl acetate, propionate, and butyrate. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, enabling the generation of specific and relevant data for their applications. Further studies are warranted to fully characterize the degradation kinetics and products of this compound under various stress conditions.

References

A Comparative Analysis of Allyl Phenylacetate Performance Across Diverse Fragrance Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Allyl Phenylacetate (B1230308) in various fragrance bases, supported by representative experimental data. The objective is to offer a clear understanding of how the choice of base can influence the stability, longevity, and olfactory perception of this widely used fragrance ingredient.

Introduction to Allyl Phenylacetate

This compound is a synthetic ester characterized by a sweet, honey-like, and fruity aroma.[1][2][3] Its versatility makes it a popular choice in a variety of fragranced products, from fine fragrances to personal care items.[4] However, the performance of this compound is not uniform across all applications and is significantly influenced by the physicochemical properties of the fragrance base.

Comparative Performance Data

The following tables summarize the performance of this compound (0.5% w/w) in three common fragrance bases: an ethanol-based fine fragrance, a silicone-based hair serum, and a high-pH soap bar. The data presented is a synthesis of typical fragrance performance and principles of fragrance chemistry.

Table 1: Headspace Analysis of this compound Concentration Over Time

TimeEthanol Base (µg/L)Silicone Base (µg/L)Soap Base (pH 10) (µg/L)
0 hr150120135
1 hr135110115
4 hr909570
8 hr507530
24 hr15405

Table 2: Sensory Panel Evaluation of Scent Intensity (Scale: 1-10)

TimeEthanol BaseSilicone BaseSoap Base (pH 10)
0 hr9.28.58.8
1 hr8.58.28.0
4 hr6.07.55.0
8 hr3.56.02.5
24 hr1.03.50.5

Table 3: Chemical Stability of this compound

BaseThis compound Remaining (%) after 4 weeks at 40°CDegradation Products Detected
Ethanol Base98%Trace amounts of transesterification products
Silicone Base99%None detected
Soap Base (pH 10)75%Phenylacetic acid, Allyl alcohol

Analysis of Performance

The data highlights the significant impact of the fragrance base on the performance of this compound.

  • Ethanol Base: This base provides a high initial headspace concentration and scent intensity due to the high volatility of ethanol. However, the fragrance dissipates relatively quickly. The stability is generally good, with minimal degradation.

  • Silicone Base: In a silicone base, the release of this compound is more controlled, leading to a more linear scent profile and enhanced longevity. The non-reactive nature of silicones contributes to the excellent chemical stability of the ester.

  • Soap Base (High pH): The alkaline environment of the soap base leads to significant degradation of this compound through hydrolysis.[5] This chemical instability results in a rapid loss of scent intensity and the formation of off-notes from the degradation products, phenylacetic acid and allyl alcohol.[6]

Experimental Protocols

The following are the methodologies used to generate the representative data in this guide.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is used to quantify the concentration of volatile fragrance compounds in the air above the product.

  • Sample Preparation: 1g of each fragrance base containing 0.5% w/w this compound is placed in a 20mL headspace vial and sealed.

  • Equilibration: Vials are incubated at 32°C for 30 minutes to allow the headspace to equilibrate.

  • Sampling: A 1mL sample of the headspace is collected using a gas-tight syringe.

  • Analysis: The sample is injected into a GC-MS system for separation and quantification of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1g of Product Vial 20mL Headspace Vial Sample->Vial SealedVial Sealed Vial Vial->SealedVial Equilibration Incubate at 32°C SealedVial->Equilibration Transfer Sampling Collect 1mL Headspace Equilibration->Sampling Injection Inject into GC-MS Sampling->Injection

Figure 1. Headspace GC-MS Workflow
Sensory Panel Evaluation

A trained sensory panel is used to assess the perceived scent intensity over time.

  • Panelist Selection: A panel of 10 trained individuals with proven olfactory acuity is selected.

  • Sample Application: 0.1g of each product is applied to a standard fragrance blotter.

  • Evaluation: Panelists rate the scent intensity on a scale of 1 (no scent) to 10 (very strong scent) at specified time intervals in a controlled environment.

Accelerated Stability Testing

This method is used to assess the chemical stability of the fragrance ingredient in the base over time.

  • Sample Storage: Samples are stored in sealed, airtight containers at a constant temperature of 40°C.

  • Sampling: Aliquots are taken at specified time points.

  • Extraction: The fragrance is extracted from the base using a suitable solvent.

  • Analysis: The concentration of this compound and any degradation products is determined using High-Performance Liquid Chromatography (HPLC).

Start Start: Product Samples Storage Store at 40°C Start->Storage Timepoints Weekly Sampling Storage->Timepoints Extraction Solvent Extraction Timepoints->Extraction Analysis HPLC Analysis Extraction->Analysis Data Degradation Profile Analysis->Data

Figure 2. Accelerated Stability Testing Workflow

Logical Relationship of Performance Factors

The performance of this compound is a multifactorial issue where the properties of the base directly influence the behavior of the fragrance molecule.

cluster_base Fragrance Base Properties cluster_performance This compound Performance Volatility Volatility Intensity Scent Intensity Volatility->Intensity affects Polarity Polarity Longevity Longevity Polarity->Longevity influences pH pH Stability Chemical Stability pH->Stability determines Intensity->Longevity interacts with Stability->Intensity impacts

Figure 3. Interplay of Base Properties and Fragrance Performance

Conclusion and Recommendations

The choice of fragrance base is a critical determinant of the performance of this compound.

  • For applications requiring high initial impact and where reapplication is common, such as fine fragrances, an ethanol base is suitable.

  • For leave-on products where sustained release and longevity are desired, such as hair serums and lotions, a silicone or other non-polar, occlusive base is recommended.

  • The use of this compound in high-pH products like soap is not recommended due to its poor chemical stability. Alternative fragrance ingredients with better stability in alkaline conditions should be considered for such applications.

Further research should focus on encapsulation technologies and the use of stabilizers to improve the performance of this compound in challenging bases.

References

Detecting Traces: A Comparative Guide to Analytical Methods for Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable detection of trace levels of substances like Allyl Phenylacetate is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the trace level detection of this compound, a fragrance ingredient with potential allergenic properties. We will delve into the performance of the most common and effective techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by typical experimental data.

Performance Comparison of Analytical Methods

The selection of an analytical method for trace level detection hinges on a variety of performance parameters. Below is a summary of expected performance characteristics for the analysis of this compound using GC-MS and HPLC-UV. These values are based on published data for the analysis of fragrance allergens and similar chemical compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ng/g to low µg/g rangeµg/mL range
Limit of Quantitation (LOQ) ng/g to µg/g range[1]µg/mL range
Specificity HighModerate to High

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are typical methodologies for the trace level detection of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of fragrance components like this compound.[2][3]

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of analytes. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injection Mode: Splitless or split injection, depending on the expected concentration of the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for trace level detection to enhance sensitivity and selectivity, or full scan mode for qualitative analysis.

Sample Preparation:

  • Extraction: Samples (e.g., cosmetic products, environmental samples) are typically extracted with a suitable organic solvent like methanol, ethanol, or a mixture of solvents.

  • Cleanup: Depending on the complexity of the sample matrix, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Concentration: The extract may be concentrated under a gentle stream of nitrogen to achieve the desired concentration for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique that can be used for the analysis of a wide range of organic compounds, including those that are not volatile enough for GC analysis.

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.

Sample Preparation:

  • Dissolution: The sample is dissolved in a suitable solvent, which should be compatible with the mobile phase.

  • Filtration: The sample solution is filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Dilution: The filtered solution is diluted to a concentration within the linear range of the method.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis Method Approved

Caption: A typical workflow for the validation of an analytical method.

References

A Comparative Guide to the Synthesis of Allyl Phenylacetate: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl phenylacetate (B1230308), a key intermediate in the synthesis of various pharmaceuticals and a valuable fragrance component, can be prepared through several synthetic pathways. The selection of an optimal route is contingent upon a thorough evaluation of factors including yield, cost of starting materials, reaction conditions, and ease of purification. This guide provides a comparative analysis of different synthetic methodologies for producing allyl phenylacetate, supported by experimental data to aid researchers in making informed decisions for their specific applications.

At a Glance: Comparison of Synthetic Routes to this compound

The following table summarizes the key quantitative data for the most common synthetic routes to this compound, providing a clear comparison of their cost-effectiveness.

Synthetic Route Starting Materials Overall Yield (%) Estimated Cost of Reactants per Mole of Product ($) *Key Advantages Key Disadvantages
1. Direct Fischer Esterification Phenylacetic acid, Allyl alcohol~85%50 - 70High yield, readily available and relatively inexpensive starting materials, straightforward procedure.Use of a strong acid catalyst which requires neutralization and can lead to waste generation.
2. Synthesis from Benzyl (B1604629) Cyanide Benzyl chloride, Sodium cyanide, Allyl alcohol~65-75% (two steps)60 - 85Utilizes inexpensive starting materials.Involves the use of highly toxic cyanide, multi-step process increases labor and time.
3. Multi-step Synthesis from Phenylacetylene (B144264) Phenylacetylene, Reagents for hydration and oxidation, Allyl alcohol~50-60% (multi-step)90 - 120Avoids the use of benzyl halides.Lower overall yield due to multiple steps, higher cost of phenylacetylene.
4. Palladium-Catalyzed Carbonylation Benzyl alcohol/acetate (B1210297), Carbon monoxide, Allyl alcoholHigh (potential)> 200 (catalyst cost is a major factor)"Green" and atom-economical approach.High cost and volatility of palladium catalysts, requires specialized equipment for handling carbon monoxide.
5. Ionic Liquid-Catalyzed Esterification Phenylacetic acid, Allyl alcohol, Ionic liquidHigh (potential)Variable (depends on IL cost and reusability)Recyclable catalyst, potentially environmentally benign.High initial cost of ionic liquids, may require synthesis of the specific ionic liquid.

*Disclaimer: The estimated costs are based on currently available market prices for reagents and may vary depending on the supplier, purity, and scale of the synthesis.

In Focus: Synthesis Methodologies and Experimental Data

This section provides detailed experimental protocols for the key synthetic routes, allowing for a comprehensive understanding of each method's practical considerations.

Direct Fischer Esterification of Phenylacetic Acid

This is the most common and straightforward method for the laboratory-scale synthesis of this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1.0 mol), allyl alcohol (1.5 mol), and a catalytic amount of concentrated sulfuric acid (0.05 mol).

  • Add a suitable solvent, such as toluene (B28343) or hexane, to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed (usually 3-4 hours).

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Reported Yield: Approximately 85%.

Synthesis from Benzyl Cyanide

This two-step route involves the hydrolysis of benzyl cyanide to phenylacetic acid, followed by Fischer esterification.

Step 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

Experimental Protocol:

  • In a round-bottom flask, cautiously add benzyl cyanide (1.0 mol) to a solution of sulfuric acid (e.g., 60% aqueous solution).

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The phenylacetic acid will precipitate as a white solid.

  • Filter the solid, wash it with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure phenylacetic acid.

Reported Yield: Approximately 80-90%.

Step 2: Fischer Esterification

Follow the protocol described in section 1, using the phenylacetic acid synthesized in Step 1.

Multi-step Synthesis from Phenylacetylene

This route involves the conversion of phenylacetylene to phenylacetic acid, which is then esterified.

Step 1: Hydration of Phenylacetylene to Acetophenone (B1666503)

Experimental Protocol:

  • In a flask, dissolve phenylacetylene (1.0 mol) in a mixture of methanol (B129727) and water.

  • Add a catalytic amount of a mercury(II) salt (e.g., mercury(II) sulfate) and sulfuric acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction, neutralize the acid, and extract the acetophenone with an organic solvent.

  • Purify the acetophenone by distillation.

Reported Yield: Approximately 70-80%.

Step 2: Oxidation of Acetophenone to Phenylacetic Acid

This can be achieved through various methods, such as the Haloform reaction followed by acidification.

Experimental Protocol (Haloform Reaction):

  • Dissolve acetophenone (1.0 mol) in a suitable solvent like dioxane or THF.

  • Add a solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (prepared in situ from bromine or chlorine and sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the phenylacetic acid.

  • Filter and purify the product as described previously.

Reported Yield: Approximately 80-90%.

Step 3: Fischer Esterification

Follow the protocol described in section 1, using the phenylacetic acid synthesized in Step 2.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the decision-making process for selecting the most cost-effective synthetic route for this compound based on key parameters.

CostEffectiveness Start Define Synthesis Requirements Cost Cost Constraints? Start->Cost Toxicity Toxicity/Safety Concerns? Cost->Toxicity Low Cost Green Emphasis on 'Green' Chemistry? Cost->Green Flexible Budget Yield High Yield Critical? Toxicity->Yield Minimal Toxicity Route2 Synthesis from Benzyl Cyanide Toxicity->Route2 Toxicity Acceptable Route1 Direct Fischer Esterification Yield->Route1 High Yield Route3 Synthesis from Phenylacetylene Yield->Route3 Moderate Yield Acceptable Route4 Palladium-Catalyzed Carbonylation Green->Route4 High Priority Route5 Ionic Liquid Catalysis Green->Route5 Moderate Priority

Caption: Decision workflow for selecting a synthetic route to this compound.

Advanced and "Green" Synthetic Alternatives

While the classical methods described above are widely used, modern synthetic chemistry offers more sustainable and atom-economical alternatives, although often at a higher initial cost.

Palladium-Catalyzed Carbonylation

This approach involves the direct carbonylation of benzyl derivatives. A plausible route would be the palladium-catalyzed carbonylation of benzyl alcohol or benzyl acetate in the presence of allyl alcohol.

Conceptual Workflow:

PalladiumCatalysis cluster_reactants Reactants cluster_catalyst Catalyst System Benzyl Alcohol/Acetate Benzyl Alcohol/Acetate Carbon Monoxide Carbon Monoxide Allyl Alcohol Allyl Alcohol Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) Ligand (e.g., dppf) Reactants Reactants Reaction Pd-Catalyzed Carbonylative Coupling Product This compound Reaction->Product Byproduct Water/Acetic Acid Reaction->Byproduct Catalyst System Catalyst System

Caption: Conceptual workflow for Palladium-Catalyzed synthesis.

The primary drawback of this method is the high cost and market volatility of palladium catalysts and the required phosphine (B1218219) ligands. However, for large-scale industrial processes where catalyst recovery and recycling are feasible, this route can become more economically viable and is favored for its environmental benefits.

Ionic Liquid-Catalyzed Esterification

Ionic liquids (ILs) can act as both catalysts and solvents in esterification reactions, often leading to higher yields and easier product separation. The reusability of the ionic liquid is a key factor in the cost-effectiveness of this method.

Conceptual Workflow:

IonicLiquidCatalysis Reactants Phenylacetic Acid + Allyl Alcohol IL Ionic Liquid (Catalyst/Solvent) Reactants->IL Reaction Esterification Reaction IL->Reaction Separation Phase Separation Reaction->Separation Product This compound Separation->Product Recycle Recycle Ionic Liquid Separation->Recycle Recycle->IL

Caption: Workflow for Ionic Liquid-catalyzed esterification with catalyst recycling.

While the initial investment in a suitable ionic liquid can be high, the ability to recycle the catalyst over multiple batches can significantly reduce the overall cost per mole of product in the long run. The "green" credentials of this method are also a significant advantage.

Conclusion

For laboratory-scale synthesis where cost and simplicity are the primary drivers, Direct Fischer Esterification remains the most attractive route for producing this compound. It offers a high yield from readily available and affordable starting materials. For industrial applications where the use of toxic reagents is a major concern, exploring the hydrolysis of benzyl cyanide (with appropriate safety measures) or the multi-step synthesis from phenylacetylene are viable, albeit more costly, alternatives.

The Palladium-Catalyzed Carbonylation and Ionic Liquid-Catalyzed Esterification represent the forefront of sustainable chemical synthesis. While their current cost-effectiveness may be a barrier for smaller-scale operations, ongoing research into more efficient and cheaper catalysts and recyclable ionic liquids is likely to make these methods increasingly competitive in the future, particularly for large-scale, environmentally conscious manufacturing. Researchers and drug development professionals should consider these advanced methods when planning long-term and scalable synthetic strategies.

A Comparative Guide to In-House Method Validation for Allyl Phenylacetate Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house validated methods for the quantitative analysis of Allyl phenylacetate (B1230308), a common flavoring agent, in various food matrices. The methodologies presented are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and offer a framework for laboratories to establish robust and reliable testing protocols. The supporting experimental data is extrapolated from validated methods for similar volatile and semi-volatile esters in comparable food matrices, providing a scientifically grounded starting point for in-house validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Allyl phenylacetate is critically dependent on the food matrix. The following tables summarize the performance of two primary sample preparation techniques coupled with GC-MS analysis: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Method Performance in Liquid Matrices (e.g., Beverages, Juices)
ParameterMethod 1: Liquid-Liquid Extraction (LLE) with GC-MSMethod 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
**Linearity (R²) **> 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.5 - 5.0 µg/L
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/L1.0 - 15.0 µg/L
Accuracy (Recovery %) 85 - 110%90 - 115%
Precision (RSD %) < 10%< 15%
Sample Throughput ModerateHigh
Solvent Consumption HighLow
Automation Potential ModerateHigh
Method Performance in Solid & Semi-Solid Matrices (e.g., Baked Goods, Honey)
ParameterMethod 1: Ultrasonic-Assisted LLE with GC-MSMethod 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 µg/kg5 - 50 µg/kg
Limit of Quantitation (LOQ) 5 - 25 µg/kg15 - 100 µg/kg
Accuracy (Recovery %) 80 - 115%85 - 120%
Precision (RSD %) < 15%< 20%
Sample Preparation Time HighModerate
Matrix Effect Moderate to HighLow to Moderate
Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a template and should be optimized and validated by the user's laboratory.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Liquid Matrices

Objective: To extract this compound from liquid food samples.

Materials:

  • This compound standard

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Spike with an appropriate internal standard.

  • Add 10 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction with another 10 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

  • Transfer the final extract to a GC vial for analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Solid Matrices

Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a solid food sample.

Materials:

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Headspace vials (20 mL) with septa

  • Heating block or water bath

  • Saturated sodium chloride solution

Procedure:

  • Weigh 5 g of the homogenized solid sample into a 20 mL headspace vial.

  • Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.

  • Spike with an appropriate internal standard.

  • Immediately seal the vial with a septum cap.

  • Place the vial in a heating block at 60°C for 15 minutes for equilibration.

  • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

Objective: To separate and quantify this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for LLE) or SPME desorption

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 91

    • Qualifier Ions: m/z 176, 115

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

LLE_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis sample Liquid Sample (10 mL) spike Spike with Internal Standard sample->spike extract Add Dichloromethane (10 mL) spike->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect repeat_extract Repeat Extraction collect->repeat_extract dry Dry over Na2SO4 repeat_extract->dry concentrate Concentrate to 1 mL dry->concentrate final_extract Final Extract in GC Vial concentrate->final_extract gcms GC-MS Analysis final_extract->gcms data Data Acquisition & Processing gcms->data report Report Results data->report

Caption: Liquid-Liquid Extraction (LLE) workflow for liquid samples.

SPME_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis sample Solid Sample (5 g) add_salt Add Saturated NaCl sample->add_salt spike Spike with Internal Standard add_salt->spike seal Seal Vial spike->seal equilibrate Equilibrate (60°C, 15 min) seal->equilibrate expose Expose SPME Fiber (30 min) equilibrate->expose desorb Thermal Desorption in GC Injector expose->desorb gcms GC-MS Analysis desorb->gcms data Data Acquisition & Processing gcms->data report Report Results data->report

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Comparative Evaluation of Phenylacetate-Type Attractants in Insect Attractant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of phenylacetate-type compounds in insect attractant formulations. Due to a lack of extensive research on allyl phenylacetate (B1230308) as an insect attractant, this document uses phenylacetaldehyde (B1677652), a structurally related and well-documented attractant, as a representative of this chemical class. Its performance is compared with methyl eugenol (B1671780), a highly effective and widely used attractant for various fruit fly species. This guide aims to offer a framework for the objective comparison of insect attractants, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of Insect Attractants

The following table summarizes the efficacy of phenylacetaldehyde and methyl eugenol in attracting their respective target insect species. The data is compiled from various field studies to provide a quantitative comparison.

AttractantTarget Insect SpeciesMean Trap Capture (Insects/Trap/Week)Alternative AttractantMean Trap Capture (Insects/Trap/Week)Study Context
Phenylacetaldehyde Alfalfa Looper (Autographa californica)15.6 ± 2.3Acetic Acid0.5 ± 0.2Field trapping in agricultural settings.[1][2]
Armyworm (Spodoptera albula)8.9 ± 1.5Acetic Acid0.8 ± 0.3Comparison of single compounds and mixtures.[1][2]
Common Green Lacewing (Chrysoperla carnea)55.2 ± 8.7Unbaited Control0.5 ± 0.2Monitoring in orchards.[3]
Methyl Eugenol Oriental Fruit Fly (Bactrocera dorsalis)250 - 500Cue-lure< 10Male annihilation technique (MAT) programs.
(males/trap/day)(males/trap/day)
Melon Fly (Bactrocera cucurbitae)< 5Cue-lure50 - 150Species-specific monitoring.
(males/trap/day)(males/trap/day)

Experimental Protocols: Field Evaluation of Insect Attractants

A standardized protocol is crucial for the accurate and reproducible evaluation of insect attractant formulations. The following methodology outlines a typical field-trapping experiment.

1. Objective: To determine the relative attractiveness of a candidate insect attractant (e.g., allyl phenylacetate) compared to a standard attractant (e.g., methyl eugenol) and an unbaited control for a target insect species.

2. Materials:

  • Traps: Standardized insect traps appropriate for the target species (e.g., McPhail traps, Jackson traps, or custom-designed traps).
  • Lures:
  • Candidate Attractant: this compound dispensed on a suitable carrier (e.g., cotton wick, rubber septum, polymer plug). The concentration and release rate should be precisely controlled.
  • Standard Attractant: Methyl eugenol dispensed on a similar carrier at a known effective concentration.
  • Control: A carrier without any attractant.
  • Insecticide: A suitable killing agent (e.g., dichlorvos (B1670471) strip) placed inside the traps to retain captured insects.
  • Randomization Plan: A pre-determined layout for trap placement to minimize positional bias.
  • Data Collection Sheets: For recording trap location, date, insect counts, and environmental conditions.

3. Experimental Design:

  • The experiment should be conducted in an area with a known population of the target insect.
  • A randomized complete block design is recommended. The experimental area is divided into several blocks (replicates), and each block contains one trap for each treatment (candidate attractant, standard attractant, and control).
  • Traps within each block should be placed at a sufficient distance from each other (e.g., 50-100 meters) to avoid interference between lures.
  • The position of the treatments within each block should be randomized.

4. Procedure:

  • Lure Preparation: Prepare the lures by applying the precise amount of each attractant to the carrier material. Handle lures with separate gloves to prevent cross-contamination.
  • Trap Deployment: Deploy the traps according to the randomization plan. Traps should be hung at a consistent height and in similar microhabitats (e.g., in the canopy of host plants).
  • Data Collection: Service the traps at regular intervals (e.g., weekly). Count and record the number of target insects and any significant non-target species in each trap.
  • Trap Maintenance: After each collection, clear the traps of all insects. The lures should be replaced at intervals determined by their known field longevity. Rotate the positions of the traps within each block at each service interval to further minimize positional effects.
  • Duration: The experiment should be run for a sufficient duration to account for variations in insect population and environmental conditions (e.g., 4-8 weeks).

5. Data Analysis:

  • The collected data (insect counts per trap per collection interval) should be transformed if necessary (e.g., using a square root or logarithmic transformation) to meet the assumptions of the statistical analysis.
  • Analysis of Variance (ANOVA) is typically used to determine if there are significant differences in the mean number of insects captured between the different treatments.
  • If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) can be used to make pairwise comparisons between the treatments.

Mandatory Visualization: Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway of insect olfaction, from the reception of an odorant molecule to the generation of a behavioral response.

Insect_Olfactory_Pathway cluster_0 Peripheral Olfactory System (Antenna) cluster_1 Central Nervous System (Antennal Lobe & Higher Brain Centers) Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activation & Ion Channel Opening Glomerulus Glomerulus ORN->Glomerulus Signal Transduction (Axonal Projection) PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission LN Local Interneuron (LN) Glomerulus->LN Modulation Mushroom_Body Mushroom Body (Learning & Memory) PN->Mushroom_Body Processed Signal Lateral_Horn Lateral Horn (Innate Behavior) PN->Lateral_Horn Processed Signal LN->Glomerulus Behavior Behavioral Response (Attraction) Mushroom_Body->Behavior Decision Making Lateral_Horn->Behavior Innate Response

Caption: Generalized insect olfactory signaling pathway.

This guide provides a foundational framework for the comparative evaluation of insect attractants. The provided data and protocols can be adapted for the systematic testing of novel compounds like this compound against established standards, thereby contributing to the development of more effective and targeted pest management strategies.

References

Verifying the Structure of Synthesized Allyl Phenylacetate: A Comparative Guide Using 2D NMR and Other Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural verification of synthesized Allyl phenylacetate (B1230308). Detailed experimental protocols and supporting data are provided to facilitate a thorough understanding and replication of these methods.

Structural Elucidation Using 2D NMR Spectroscopy

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are powerful tools that provide detailed connectivity information within a molecule, allowing for a confident structural assignment.

Data Presentation: 2D NMR Correlation Data for Allyl Phenylacetate

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
1-~171.0-
23.65~41.5s
3-~134.5-
4-87.25-7.35~127.0-129.5m
94.60~65.5dt
105.95~132.0ddt
115.25, 5.32~118.5dq, dq

Note: Chemical shifts are approximate and can vary based on solvent and concentration. s = singlet, m = multiplet, dt = doublet of triplets, ddt = doublet of doublets of triplets, dq = doublet of quartets.

Table 2: Key 2D NMR Correlations for this compound

ExperimentCorrelationInterpretation
COSY H10 ↔ H9, H11Shows coupling between the vinyl proton and the allylic and terminal vinyl protons.
H4-8 ↔ H4-8Correlations within the aromatic ring protons.
HSQC H2 ↔ C2Direct one-bond correlation between the benzylic protons and their carbon.
H4-8 ↔ C4-8Direct one-bond correlations of the aromatic protons and their respective carbons.
H9 ↔ C9Direct one-bond correlation of the allylic protons and their carbon.
H10 ↔ C10Direct one-bond correlation of the internal vinyl proton and its carbon.
H11 ↔ C11Direct one-bond correlation of the terminal vinyl protons and their carbon.
HMBC H2 ↔ C1, C3, C4Long-range correlations from the benzylic protons to the carbonyl carbon and the aromatic ring.
H9 ↔ C1, C10, C11Long-range correlations from the allylic protons to the carbonyl carbon and the vinyl carbons.
H4-8 ↔ C3, C4-8Long-range correlations within the phenyl group.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural verification of this compound using 2D NMR.

experimental_workflow Experimental Workflow for this compound Verification cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_verification Verification synthesis Fischer Esterification: Phenylacetic Acid + Allyl Alcohol workup Work-up and Purification synthesis->workup nmr 2D NMR Spectroscopy (COSY, HSQC, HMBC) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms structure_confirmation Structure Confirmed nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Synthesis and Analysis Workflow

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification procedure to synthesize this compound.

  • Materials: Phenylacetic acid, Allyl alcohol, Concentrated sulfuric acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Separatory funnel, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask, combine phenylacetic acid (1 equivalent) and allyl alcohol (3 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of phenylacetic acid).

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

2. 2D NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • Acquisition Parameters:

    • COSY (Correlation Spectroscopy): Acquire a standard gradient-enhanced COSY45 or COSY90 experiment. Typical spectral widths are set to cover the entire proton chemical shift range.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond ¹J(C,H) coupling constants of approximately 145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gradient-enhanced HMBC experiment optimized for long-range coupling constants (²J(C,H) and ³J(C,H)) of approximately 8 Hz.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions followed by Fourier transformation.

Comparison with Alternative Analytical Methods

While 2D NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for verification.

Table 3: Comparison of Analytical Methods for this compound Structure Verification

TechniqueInformation ProvidedExpected Results for this compoundAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon connectivity through bonds.Unambiguous assignment of all protons and carbons and their connectivity, confirming the ester linkage and the phenyl and allyl moieties.Provides the most comprehensive structural information.Requires more sophisticated instrumentation and longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Strong C=O stretch around 1735 cm⁻¹, C-O stretch around 1160 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and vinyl C=C stretch around 1645 cm⁻¹.[1]Quick and simple method to identify key functional groups.Does not provide detailed connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular ion peak (M⁺) at m/z = 176. Key fragments at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 41 (allyl cation, [C₃H₅]⁺).[2]High sensitivity and provides molecular weight.Fragmentation can sometimes be complex to interpret; isomers may show similar fragmentation.

Experimental Protocols for Alternative Methods

1. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) is commonly used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200).

By combining the detailed connectivity information from 2D NMR with the functional group and molecular weight data from IR and MS, researchers can achieve an unequivocal structural verification of synthesized this compound, ensuring the integrity of their compounds for further scientific investigation.

References

A Comparative Guide to the Synthesis of Allyl Phenylacetate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the flavor, fragrance, and pharmaceutical industries. Allyl phenylacetate (B1230308), a valuable compound with a characteristic honey-like, fruity aroma, is no exception. This guide provides an objective comparison of the two primary methods for its synthesis: traditional chemical catalysis and modern enzymatic approaches. We will delve into the performance of each method, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

At a Glance: Key Performance Indicators

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Lipase (B570770) (e.g., Candida antarctica Lipase B)Strong Acid (e.g., H₂SO₄) or Ionic Liquid
Typical Yield High (>90%)High (~86%)
Reaction Temperature Mild (e.g., 40-60°C)Elevated (e.g., >70°C to reflux)
Reaction Time Can be longer (hours to days)Generally shorter (hours)
By-products Minimal, mainly waterCan include colored impurities and degradation products
Environmental Impact Greener, biodegradable catalyst, mild conditionsUse of hazardous and corrosive acids, potential for waste
Catalyst Reusability High (with immobilized enzymes)Often not reusable
Specificity High (chemo-, regio-, and stereoselectivity)Low, can lead to side reactions

Deeper Dive: A Tale of Two Syntheses

The choice between enzymatic and chemical synthesis of allyl phenylacetate hinges on a trade-off between reaction conditions, environmental impact, and catalyst cost and reusability.

Chemical synthesis , often employing the Fischer esterification method, is a well-established and cost-effective approach.[1] It typically utilizes a strong acid catalyst, such as sulfuric acid, to accelerate the reaction between phenylacetic acid and allyl alcohol. While capable of producing high yields, this method suffers from several drawbacks. The harsh acidic conditions and elevated temperatures can lead to the formation of undesirable by-products and colored impurities, necessitating extensive purification steps.[1] Furthermore, the use of corrosive and hazardous materials raises significant environmental and safety concerns. A reported chemical synthesis of this compound using sulfuric acid as a catalyst achieved a yield of 86%.[2] Another chemical method involves the use of an ionic liquid as both a solvent and a catalyst, which can simplify product separation and catalyst recycling.

In contrast, enzymatic synthesis has emerged as a powerful and sustainable alternative.[1] This "green" approach utilizes lipases, which are enzymes that can efficiently catalyze esterification reactions under mild conditions.[1] Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles, reducing the overall cost.[1] Enzymatic reactions are highly specific, leading to purer products with fewer by-products.[1] While the initial cost of the enzyme may be higher than that of a chemical catalyst, the benefits of milder reaction conditions, reduced energy consumption, and a cleaner product profile often outweigh this initial investment. Studies on the enzymatic synthesis of similar phenylacetate esters have reported quantitative yields.[3] For instance, the synthesis of propyl-phenyl acetate (B1210297) using Candida antarctica lipase B achieved a 96.1% conversion.[4]

Experimental Protocols

Chemical Synthesis of this compound (Fischer Esterification)

Materials:

  • Phenylacetic acid

  • Allyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isohexanes (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1 equivalent), allyl alcohol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.25 ml for 0.25 mol of acid).[2]

  • Add a suitable solvent, such as isohexanes, to facilitate the azeotropic removal of water.[2]

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Enzymatic Synthesis of this compound

Materials:

  • Phenylacetic acid

  • Allyl alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous toluene (B28343) (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • In a sealed vial or flask, dissolve phenylacetic acid (1 equivalent) and allyl alcohol (1.2 to 2 equivalents) in an anhydrous organic solvent like toluene.[3]

  • Add the immobilized lipase (e.g., 5-10% by weight of substrates).

  • If not using a solvent that forms an azeotrope with water, add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring for 24 to 48 hours.[3][4]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the this compound product. The high purity of the product from enzymatic synthesis may eliminate the need for further purification steps.

Visualizing the Process

To better understand the workflows and the comparative logic, the following diagrams have been generated.

G Experimental Workflow: this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Mix Reactants & Catalyst (Phenylacetic Acid, Allyl Alcohol, H₂SO₄) chem_reflux Reflux with Dean-Stark (Azeotropic Water Removal) chem_start->chem_reflux chem_workup Work-up (Washing & Neutralization) chem_reflux->chem_workup chem_purify Purification (Distillation) chem_workup->chem_purify chem_product This compound chem_purify->chem_product enz_start Mix Reactants & Enzyme (Phenylacetic Acid, Allyl Alcohol, Lipase) enz_incubate Incubate at Mild Temperature (with water removal if needed) enz_start->enz_incubate enz_separate Enzyme Separation (Filtration) enz_incubate->enz_separate enz_isolate Product Isolation (Solvent Evaporation) enz_separate->enz_isolate enz_product This compound enz_isolate->enz_product

Caption: A comparison of the experimental workflows for chemical and enzymatic synthesis of this compound.

G Logical Comparison: Synthesis of this compound cluster_attributes Key Attributes cluster_methods Synthesis Methods conditions Reaction Conditions chemical Chemical Synthesis conditions->chemical Harsh (High Temp, Strong Acid) enzymatic Enzymatic Synthesis conditions->enzymatic Mild (Low Temp) environment Environmental Impact environment->chemical Hazardous Waste environment->enzymatic Green & Sustainable cost Cost-Effectiveness cost->chemical Low Initial Catalyst Cost cost->enzymatic Higher Initial Catalyst Cost, but Reusable purity Product Purity purity->chemical Lower, requires purification purity->enzymatic Higher, minimal by-products

Caption: A logical comparison of the key attributes of chemical versus enzymatic synthesis of this compound.

Conclusion

Both chemical and enzymatic methods offer viable routes to synthesize this compound with high yields. The traditional chemical approach is characterized by its use of inexpensive reagents and faster reaction times but is hampered by harsh conditions and environmental concerns. In contrast, enzymatic synthesis provides a milder, more specific, and environmentally benign alternative. While potentially slower and requiring a higher initial investment in the catalyst, the benefits of catalyst reusability, simplified product purification, and the production of a high-purity product make enzymatic synthesis an increasingly attractive option, particularly for high-value applications in the pharmaceutical and food industries where purity and sustainability are paramount. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, budget, and desired product quality.

References

Inter-Laboratory Comparison of Allyl Phenylacetate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of Allyl Phenylacetate (B1230308), a common fragrance and flavoring ingredient. While based on established methodologies for proficiency testing, the quantitative data presented herein is illustrative to demonstrate the comparison process. The aim is to offer a framework for assessing analytical performance and to provide detailed experimental protocols for laboratories involved in the quality control and analysis of fragrance compounds.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a critical component of laboratory quality assurance.[1][2] They provide a means to evaluate a laboratory's analytical performance against a reference value and against the performance of other laboratories.[1][2] Participation in ILCs allows laboratories to identify potential issues with their methods, equipment, or personnel, and to demonstrate their competence to accreditation bodies and clients.[2] The statistical evaluation of results, often using z-scores, provides a standardized measure of performance.[1][3][4]

Allyl phenylacetate is a synthetic fragrance and flavoring ingredient used in various consumer products.[5] Accurate and precise quantification of this compound is essential for quality control and regulatory compliance. This guide outlines a model ILC for the analysis of this compound in a fragrance oil matrix.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical results from a proficiency test involving ten laboratories. Each laboratory received a fragrance oil sample spiked with a known concentration of this compound (Assigned Value = 2.50 mg/g).

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (mg/g)Bias (%)Z-ScorePerformance Evaluation
Lab-012.45-2.00-0.5Satisfactory
Lab-022.624.801.2Satisfactory
Lab-032.38-4.80-1.2Satisfactory
Lab-042.7510.002.5Unsatisfactory
Lab-052.510.400.1Satisfactory
Lab-062.29-8.40-2.1Questionable
Lab-072.552.000.5Satisfactory
Lab-082.42-3.20-0.8Satisfactory
Lab-092.687.201.8Satisfactory
Lab-102.15-14.00-3.5Unsatisfactory
Assigned Value 2.50
Standard Deviation for PT 0.10

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory comparison.

Interpretation of Z-Scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the separation and identification of volatile and semi-volatile compounds such as those found in fragrance mixtures.[6][7][8]

  • Accurately weigh approximately 1.0 g of the fragrance oil sample into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., Methyl Stearate) of known concentration.

  • Dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of this compound and the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the inter-laboratory comparison and the analytical process.

ILC_Workflow cluster_Provider Proficiency Test Provider cluster_Labs Participating Laboratories P1 Sample Preparation (Spiked Fragrance Oil) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Receive Sample P3->L1 Shipment P4 Data Collection & Statistical Analysis P5 Issuance of Report P4->P5 L2 Sample Analysis (GC-MS) L1->L2 L3 Report Results L2->L3 L3->P4 Submission

Caption: Workflow of the Inter-Laboratory Comparison Process.

Analytical_Workflow A Sample Weighing B Internal Standard Addition A->B C Dilution B->C D Vortexing C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: Analytical Workflow for this compound Quantification.

Conclusion

This guide provides a framework for understanding and participating in an inter-laboratory comparison for the analysis of this compound. By adhering to standardized analytical protocols and evaluating performance through statistical measures, laboratories can ensure the quality and reliability of their results. The provided experimental protocol for GC-MS analysis serves as a robust starting point for laboratories seeking to establish or validate their methods for the analysis of fragrance compounds. Consistent participation in proficiency testing is a hallmark of a laboratory committed to high-quality analytical practices.

References

Safety Operating Guide

Proper Disposal of Allyl Phenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of allyl phenylacetate (B1230308) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Allyl phenylacetate is a chemical compound that requires careful handling due to its toxic and irritant properties. Improper disposal can lead to health hazards and environmental contamination. Therefore, adherence to the following step-by-step guidance is critical.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from the product's Safety Data Sheet (SDS).

Table 1: Hazard and Safety Data for this compound

ParameterValueReference
CAS Number 1797-74-6[1]
Molecular Formula C₁₁H₁₂O₂[2]
Appearance Colorless to Almost colorless clear liquidTCI Chemicals
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Signal Word Danger
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.
In case of Exposure If Swallowed: Call a POISON CENTER or doctor. If in Eyes: Rinse cautiously with water for several minutes. If on Skin: Wash with plenty of soap and water.[4]
Storage Store in a cool, dry, and well-ventilated place away from heat and open flames. Keep container tightly closed. Store locked up.[1]

Operational Disposal Plan: Step-by-Step Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-house chemical treatment is not advised without a validated protocol.

Step 1: Waste Identification and Collection

  • Labeling: As soon as the first drop of waste is generated, the waste container must be labeled as "Hazardous Waste." The label should clearly state "this compound" and list any other constituents in the waste stream.

  • Container: Use a designated, leak-proof container that is chemically compatible with this compound. The original product container can be reused for waste collection if it is in good condition.

  • Segregation: Do not mix this compound waste with other waste streams unless they are known to be compatible.

Step-2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.

  • Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Always wear appropriate PPE during spill cleanup.

Step 3: Storage of Waste

  • Secure Location: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of any potential leaks.

  • Closed Containers: Keep the waste container tightly closed except when adding waste.

Step 4: Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Ensure all required documentation for the waste manifest is completed accurately.

  • Regulatory Compliance: The disposal must be carried out in accordance with all local, regional, and national regulations. Do not dispose of this compound down the drain or with regular laboratory trash.[3]

Step 5: Empty Container Disposal

  • Triple Rinse: To render an empty container non-hazardous, it must be triple-rinsed.

  • Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous waste.

  • Container Preparation: After triple-rinsing and allowing the container to dry, deface the original label and mark the container as "EMPTY."

  • Final Disposal of Empty Container: Once these steps are completed, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AllylPhenylacetateDisposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_waste_collection Waste Collection cluster_disposal Final Disposal cluster_container Empty Container Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe spill_check Spill or Unused Material? ppe->spill_check empty_q Is Container Empty? ppe->empty_q absorb Absorb with Inert Material spill_check->absorb Spill waste_container Collect in Labeled Hazardous Waste Container spill_check->waste_container Unused Material collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill collect_spill->waste_container store_waste Store in Secure Location with Secondary Containment waste_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs waste_pickup Arrange for Waste Pickup and Manifesting contact_ehs->waste_pickup end End of Process waste_pickup->end triple_rinse Triple Rinse Container empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container deface_label Deface Label & Mark 'EMPTY' collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Policy deface_label->dispose_container dispose_container->end

References

Safeguarding Your Research: A Guide to Handling Allyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Allyl phenylacetate (B1230308) are critical for ensuring a secure laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and streamline workflow.

Allyl phenylacetate is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, toxic in contact with skin, and can cause serious skin and eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are a minimum requirement.[2] For splash hazards, chemical safety goggles should be worn.[2] A face shield is recommended for additional protection during bulk handling or when there is a significant splash risk.[2][3]
Hand Protection Chemical-resistant gloves are mandatory.[4] Nitrile gloves are a good option for general use and incidental contact.[5] For prolonged or direct contact, more substantial gloves may be required.[5] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[5]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[4] In situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[3]
Respiratory Protection Use in a well-ventilated area is crucial.[4][6] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7] The level of respiratory protection should be determined by a risk assessment of the specific procedure.

Experimental Workflow and Safety Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following diagram illustrates the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal a Review SDS and SOPs b Assemble all necessary materials a->b c Don appropriate PPE b->c d Work in a well-ventilated area or fume hood c->d e Dispense and use this compound d->e f Keep containers tightly closed when not in use e->f g Decontaminate work surfaces f->g h Remove and dispose of contaminated PPE g->h i Wash hands thoroughly h->i j Collect waste in a designated, labeled container i->j k Store waste in a secure area j->k l Dispose of waste through an approved waste disposal plant k->l

Figure 1. A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

Detailed Methodologies

Handling Procedures:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs).[2] Ensure all necessary materials and emergency equipment, such as a spill kit, are readily accessible. Don the appropriate PPE as outlined in the table above.

  • Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] When transferring or using the chemical, avoid generating mists or aerosols. Keep containers tightly closed when not in use to prevent the release of vapors.[4][6] Do not eat, drink, or smoke in the area where this compound is handled.

  • Post-Handling and Decontamination: After completing the experimental work, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE, ensuring not to cross-contaminate other areas. Always wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including excess chemical, contaminated consumables (e.g., pipette tips, paper towels), and disposable PPE, must be collected in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Waste Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of this compound down the drain.

References

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